Product packaging for 2,5-Dimethyl-3-nitrobenzoic acid(Cat. No.:CAS No. 27022-97-5)

2,5-Dimethyl-3-nitrobenzoic acid

Cat. No.: B1585228
CAS No.: 27022-97-5
M. Wt: 195.17 g/mol
InChI Key: CXGZFDGAQVAGHA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B1585228 2,5-Dimethyl-3-nitrobenzoic acid CAS No. 27022-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGZFDGAQVAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292738
Record name 2,5-dimethyl-3-nitrobenzoic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27022-97-5
Record name 27022-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dimethyl-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dimethyl-3-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and other specialized fine chemicals.[1] Its molecular structure, featuring methyl, nitro, and carboxylic acid groups, provides a versatile scaffold for further chemical modification. This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the electrophilic nitration of 2,5-dimethylbenzoic acid. We will delve into the mechanistic underpinnings that dictate the reaction's regioselectivity, provide a detailed, field-proven experimental protocol, and discuss critical process parameters. This document is intended for researchers, chemists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Chapter 1: The Primary Synthesis Pathway: Electrophilic Nitration of 2,5-Dimethylbenzoic Acid

The most direct and widely utilized method for synthesizing this compound is the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 2,5-dimethylbenzoic acid. This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring.

1.1: Principle and Reaction Scheme

The reaction proceeds by treating 2,5-dimethylbenzoic acid with a potent nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[2]

Reaction: 2,5-Dimethylbenzoic Acid + HNO₃/H₂SO₄ → this compound + H₂O

1.2: Mechanistic Insights: The Logic of Regioselectivity

The defining feature of this synthesis is the specific placement of the nitro group at the C-3 position of the benzene ring. This outcome, known as regioselectivity, is governed by the electronic effects of the substituents already present on the ring: the two methyl (-CH₃) groups and the carboxylic acid (-COOH) group.

  • Activating Ortho-, Para-Directors (Methyl Groups): The two methyl groups at positions 2 and 5 are electron-donating groups through inductive effects and hyperconjugation.[3] They activate the ring, making it more nucleophilic and prone to electrophilic attack. They direct incoming electrophiles to the positions ortho and para to themselves.

  • Deactivating Meta-Director (Carboxylic Acid Group): The carboxylic acid group is a strong electron-withdrawing group. It deactivates the ring, making it less reactive towards electrophiles. This group directs incoming electrophiles to the meta position (C-3 and C-5).[2]

The Combined Effect: The ultimate position of nitration is a result of the interplay between these directing effects.

  • The position ortho to the C-2 methyl group and meta to the carboxylic acid group is the C-3 position.

  • The position ortho to the C-5 methyl group and meta to the carboxylic acid group is the C-4 position.

  • The position para to the C-2 methyl group is the C-5 position, which is already occupied.

  • The position para to the C-5 methyl group is the C-2 position, also occupied.

Both the C-3 and C-4 positions are activated by a methyl group and directed meta by the carboxyl group. However, the C-3 position is sterically less hindered than the C-4 position, which is flanked by a methyl group and a carboxylic acid group. Therefore, the electrophilic attack by the nitronium ion preferentially occurs at the C-3 position, leading to the desired product, this compound.

1.3: Detailed Experimental Protocol

This protocol is a representative procedure based on established nitration methodologies for substituted benzoic acids.[4][5][6] Researchers must adapt this procedure to their specific laboratory conditions and adhere to all institutional safety guidelines.

Materials and Reagents:

  • 2,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol or Acetonitrile (for recrystallization)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 10.0 g of 2,5-dimethylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved. Maintain the temperature of the solution between 0 °C and 5 °C.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This mixing is highly exothermic and should be performed in an ice bath to keep the mixture cool.

  • Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzoic acid. The rate of addition must be controlled to ensure the reaction temperature does not exceed 10 °C.[5] Vigorous stirring is crucial to ensure efficient mixing and heat dissipation.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the ice bath and let the mixture stir at room temperature for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation (Quenching): Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker. This will cause the crude product to precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a hot solvent, such as an ethanol/water or acetonitrile/water mixture.[4] Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

1.4: Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow Figure 1: Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_substrate Dissolve 2,5-Dimethylbenzoic Acid in conc. H₂SO₄ (0-5°C) react Slowly add Nitrating Mixture to Substrate Solution (<10°C) prep_substrate->react prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in ice bath prep_nitrating->react stir Stir at room temperature (1-2 hours) react->stir quench Pour mixture onto crushed ice (Precipitation) stir->quench filter_wash Vacuum Filtration & Washing with cold H₂O quench->filter_wash recrystallize Recrystallization from Ethanol/Water filter_wash->recrystallize dry Dry final product under vacuum recrystallize->dry final_product final_product dry->final_product Pure 2,5-Dimethyl-3- nitrobenzoic Acid

Caption: Figure 1: Experimental Workflow.

Chapter 2: Process Considerations and Alternative Methods

2.1: Critical Parameters and Their Impact

The success of the synthesis hinges on the careful control of several key parameters. Deviations can lead to lower yields, the formation of unwanted isomers, or dinitrated byproducts.

ParameterOptimal RangeRationale & Impact of Deviation
Temperature 0-10 °C (during addition)Rationale: Nitration is a highly exothermic reaction. Low temperatures control the reaction rate, preventing thermal runaway and minimizing the formation of dinitrated and other side products.[2] Deviation: Higher temperatures can lead to the formation of unwanted isomers and increase the risk of over-nitration.
Acid Concentration Concentrated (98% H₂SO₄, 70% HNO₃)Rationale: Concentrated acids are essential for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[2] Deviation: Using dilute acids will significantly slow down or completely halt the reaction, resulting in very low or no yield.
Rate of Addition Slow, dropwiseRationale: A slow addition rate allows for effective heat dissipation and maintains the low reaction temperature. Deviation: Rapid addition can cause a sudden temperature spike, leading to the issues described above.
Stirring Vigorous and constantRationale: Ensures homogeneity of the reaction mixture, promoting efficient reaction and preventing localized overheating. Deviation: Poor stirring can lead to an uneven reaction and reduced yield.
Work-up Quenching on iceRationale: Rapidly stops the reaction and precipitates the organic product, which is insoluble in the cold aqueous acidic medium.[6] Deviation: Improper quenching can result in incomplete precipitation and product loss.
2.2: Alternative Synthesis Routes

While direct nitration of 2,5-dimethylbenzoic acid is the most common approach, other theoretical pathways exist, such as the oxidation of a corresponding toluene derivative. For instance, a multi-step synthesis could involve:

  • Nitration of p-Xylene: Nitration of 1,4-dimethylbenzene (p-xylene) to produce 2,5-dimethylnitrobenzene.

  • Oxidation: Oxidation of one of the methyl groups of 2,5-dimethylnitrobenzene to a carboxylic acid. This can be a challenging step, often requiring harsh conditions that might affect the nitro group. A patent describes a method for preparing 3-nitro-2-methylbenzoic acid via the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst.[7]

These alternative routes are generally more complex, involve more steps, and may result in lower overall yields compared to the direct nitration of 2,5-dimethylbenzoic acid, making the latter the preferred method for its efficiency and directness.

Chapter 3: Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 2,5-dimethylbenzoic acid.

Mechanism Figure 2: Mechanism of Electrophilic Nitration cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_step3 Step 3: Deprotonation to Restore Aromaticity HNO₃ HNO₃ H₂O-NO₂⁺ H₂O-NO₂⁺ HNO₃->H₂O-NO₂⁺ + H₂SO₄ NO₂⁺ Nitronium Ion (Electrophile) H₂O-NO₂⁺->NO₂⁺ - HSO₄⁻ start 2,5-Dimethylbenzoic Acid sigma Sigma Complex (Resonance Stabilized) start->sigma + NO₂⁺ sigma_deprotonation Sigma Complex final This compound sigma_deprotonation->final - H⁺ (regenerates H₂SO₄)

Caption: Figure 2: Reaction Mechanism.

Conclusion

The synthesis of this compound via electrophilic nitration of 2,5-dimethylbenzoic acid is a robust and efficient method. The regiochemical outcome is logically determined by the directing effects of the existing substituents on the aromatic ring. Success in the laboratory is contingent upon strict adherence to the protocol, particularly the control of reaction temperature and the use of concentrated acids. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently and safely perform this synthesis, enabling the production of this important chemical intermediate for further research and development applications.

References

CAS number 27022-97-5 properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethyl-3-nitrobenzoic Acid (CAS Number: 27022-97-5)

Introduction

This compound, identified by the CAS number 27022-97-5, is a specialized aromatic carboxylic acid. Its molecular framework is distinguished by a benzoic acid core functionalized with two methyl groups and a nitro group. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications. This guide offers a comprehensive overview of its structure, properties, synthesis, and applications, tailored for professionals in chemical research and drug development.

Chemical Structure and Identification

The structural arrangement of this compound, with a nitro group positioned meta to the carboxylic acid and flanked by methyl groups, is key to its reactivity and utility.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for CAS 27022-97-5

IdentifierValue
IUPAC Name This compound[1]
CAS Number 27022-97-5[1][2]
Molecular Formula C₉H₉NO₄[1][2][3][4][5]
Molecular Weight 195.17 g/mol [1][2][3]
Canonical SMILES CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])C)C(=O)O[2][3]
InChI InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)[2]
InChIKey CXGZFDGAQVAGHA-UHFFFAOYSA-N[5]
Synonyms Benzoic acid, 2,5-dimethyl-3-nitro-[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Not specified, though related compounds are often powders.[6]
Boiling Point 352.6 °C at 760 mmHg[3][4]
Flash Point 156 °C[3][4]
Density 1.333 g/cm³[4]
pKa (Predicted) 3.10 ± 0.20[2]
Storage Temperature 10°C - 25°C[3]

Synthesis and Reactivity

Synthetic Pathways
  • Nitration of 2,5-dimethylbenzoic acid: This would be a direct method, though it may produce a mixture of isomers requiring purification.

  • Oxidation of 2,5-dimethylnitrobenzene: This route offers regiochemical control if the corresponding nitro-xylene is readily available. A patent for a similar compound, 2-methyl-3-nitrobenzoic acid, describes the oxidation of 3-nitro-o-xylene using oxygen in the presence of a catalyst[7]. A similar process could likely be adapted.

Synthesis_Workflow Figure 2: Plausible Synthesis Workflow start 2,5-Dimethylnitrobenzene step1 Oxidation (e.g., KMnO₄ or Catalytic O₂) start->step1 product This compound step1->product

Caption: A potential synthetic route to this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acyl chloride, and amide bond formation. These transformations are fundamental for incorporating the molecule into larger, more complex structures.

  • Nitro Group: The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid. It can also be reduced to an amine group (-NH₂), which then opens up a wide range of further derivatization possibilities, including diazotization and subsequent reactions to introduce other functionalities.

  • Aromatic Ring: The benzene ring is activated by the methyl groups and deactivated by the nitro and carboxyl groups towards electrophilic substitution. The positions for substitution will be directed by the combined electronic effects of these groups.

Applications in Research and Industry

This compound is primarily utilized as a versatile building block in organic synthesis.[3] Its applications span several areas of chemical research and development:

  • Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals.[3] The presence of multiple functional groups allows for the construction of complex molecular scaffolds that are often required for biological activity.

  • Fine and Specialty Chemicals: This compound is used in the preparation of high-quality fine chemicals.[3]

  • Dye Industry: Nitroaromatic compounds are precursors in the synthesis of various dyes and pigments.[8] The nitro group can be reduced to an amino group, which is a common step in the production of azo dyes. One supplier notes its application in the manufacturing of dyes.[9]

Safety and Handling

Based on available safety data, this compound is classified as a hazardous substance. Proper handling and personal protective equipment are essential.

Table 3: Hazard and Precautionary Information

CategoryCodesDescription
Hazard Statements H315Causes skin irritation.[3]
H319Causes serious eye irritation.[3]
H335May cause respiratory irritation.[3]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P280Wear protective gloves/eye protection/face protection.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.[6] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Conclusion

This compound (CAS 27022-97-5) is a valuable chemical intermediate with a unique substitution pattern that provides a versatile platform for synthetic chemistry. Its utility in the pharmaceutical and dye industries underscores its importance as a building block for more complex molecules. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in a research and development setting.

References

A Technical Guide to the Physicochemical Properties and Characterization of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 2,5-Dimethyl-3-nitrobenzoic acid (CAS No. 27022-97-5), a key chemical intermediate in pharmaceutical and fine chemical synthesis. We delve into its fundamental physicochemical properties, with a primary focus on the determination and verification of its molecular weight. This document outlines authoritative methods for its synthesis, purification, and structural elucidation through modern analytical techniques. Designed for researchers, chemists, and drug development professionals, this whitepaper serves as a practical reference, integrating theoretical principles with field-proven experimental protocols to ensure scientific integrity and reproducibility.

Compound Identification and Core Properties

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and development. This compound is cataloged under several identifiers across major chemical databases, ensuring its unambiguous reference in procurement, synthesis, and regulatory documentation.

  • IUPAC Name : this compound[1]

  • CAS Number : 27022-97-5[1][2][3][4]

  • Molecular Formula : C₉H₉NO₄[1][2][3][5][6][7]

  • Synonyms : Benzoic acid, 2,5-dimethyl-3-nitro-[1][7]

Chemical Structure and Composition

The molecule's structure consists of a benzoic acid core functionalized with two methyl (-CH₃) groups at positions 2 and 5, and a nitro (-NO₂) group at the meta-position (3) relative to the carboxylic acid. This specific arrangement of electron-donating (methyl) and electron-withdrawing (nitro, carboxyl) groups dictates its reactivity and physical properties.

chemical_structure C1 C C2 C C1->C2 C3 C COOH C(=O)OH C2->C3 C4 C CH3_pos2 H₃C C3->C4 C5 C NO2 N(=O)[O⁻] C4->C5 C6 C H_pos4 H C5->C6 CH3_pos5 CH₃ C6->C1 H_pos6 H center

Caption: 2D representation of this compound.

Physicochemical Properties Summary

The compound's utility is defined by its physical and chemical properties. The data below, compiled from various chemical suppliers and databases, provides critical parameters for experimental design, safety assessment, and process chemistry.

PropertyValueSource(s)
Molecular Weight 195.17 g/mol [1][2][8][9]
Exact Mass 195.05315777 Da[1][6]
Appearance Solid, fine needles or powder[3][10]
Boiling Point 352.6 °C (at 760 mmHg)[2][6][9]
Flash Point 156 °C[2][9]
Density 1.333 g/cm³[6]
pKa (Predicted) 3.10 ± 0.20[7]
XLogP3 2.4[1][6]

The Foundational Metric: Molecular Weight Determination

The molecular weight is a fundamental property derived from the molecular formula. Its accurate determination is the first step in confirming the identity and purity of a synthesized or procured compound.

Theoretical Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₉NO₄).

  • Carbon (C): 9 × 12.011 u = 108.099 u

  • Hydrogen (H): 9 × 1.008 u = 9.072 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 4 × 15.999 u = 63.996 u

  • Total Molecular Weight : 195.174 u (or g/mol )[5][7]

The monoisotopic or exact mass, using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 195.053 Da, a value critical for high-resolution mass spectrometry.[1][6]

Experimental Verification: Mass Spectrometry

Mass Spectrometry (MS) is the definitive analytical technique for experimentally verifying the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, techniques like Electrospray Ionization (ESI) are ideal. In negative ion mode (ESI-), the molecule loses a proton from the carboxylic acid group, forming the [M-H]⁻ ion with an expected m/z of ~194.05. High-Resolution Mass Spectrometry (HRMS) can measure this value to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.

Workflow for Molecular Weight Verification

The process of confirming a compound's identity is a self-validating system, beginning with synthesis and culminating in precise analytical characterization.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation synthesis Chemical Synthesis (e.g., Nitration) purification Purification (e.g., Recrystallization) synthesis->purification Crude Product sample_prep Sample Preparation (Dissolution in suitable solvent) purification->sample_prep Pure Analyte ms_analysis Mass Spectrometry (e.g., ESI-HRMS) sample_prep->ms_analysis data_acq Data Acquisition (Measure m/z of [M-H]⁻) ms_analysis->data_acq comparison Comparison (Experimental vs. Theoretical Mass) data_acq->comparison confirmation Identity & Purity Confirmed comparison->confirmation < 5 ppm error

Caption: Workflow for the experimental verification of molecular weight.

Synthesis and Purification Protocol

Rationale for Synthetic Strategy

This compound is synthesized via electrophilic aromatic substitution. The starting material is 2,5-dimethylbenzoic acid (isoxylic acid).[11] The carboxylic acid is a meta-directing deactivator, while the two methyl groups are ortho-, para-directing activators. The directing effects combine to favor nitration at the C3 and C6 positions. Steric hindrance from the adjacent methyl and carboxyl groups at C2 and C1 makes the C3 position the most probable site for nitration. A controlled reaction temperature is crucial to prevent over-nitration and oxidation of the methyl groups.

Protocol: Synthesis via Nitration of 2,5-Dimethylbenzoic Acid

This protocol is adapted from standard nitration procedures for substituted benzoic acids.[12][13]

  • Reaction Setup : In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylbenzoic acid (1 equivalent).

  • Acidic Medium : Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~3-4 equivalents) while stirring to completely dissolve the starting material.

  • Nitration : Prepare a nitrating mixture by slowly adding fuming nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (~1 equivalent) in a separate flask, pre-chilled in an ice bath.

  • Addition : Add the cold nitrating mixture dropwise to the flask containing the benzoic acid solution via the dropping funnel. Causality : This slow, dropwise addition is critical to maintain the reaction temperature below 10 °C, which minimizes the formation of dinitrated byproducts and ensures regioselectivity.

  • Reaction : After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching : Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This precipitates the crude product.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.

Protocol: Purification by Recrystallization

Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the crude solid product.

  • Solvent Selection : Choose a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution : Dissolve the crude product in the minimum amount of boiling solvent.

  • Decolorization : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration : Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Relevance in Research and Drug Development

A Versatile Chemical Intermediate

This compound is not an end-product but a valuable building block in organic synthesis.[2] Its utility stems from the presence of three distinct functional groups that can be selectively modified. For drug development professionals, such intermediates provide a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs).[14][15]

Synthetic Utility of Functional Groups

The molecule's true power lies in the orthogonal reactivity of its functional groups. The nitro group and the carboxylic acid can be transformed into a wide array of other functionalities, opening pathways to diverse chemical libraries.

synthetic_utility cluster_nitro Nitro Group (-NO₂) Transformations cluster_carboxyl Carboxylic Acid (-COOH) Transformations main This compound amine Reduction (e.g., H₂, Pd/C) → 3-Amino derivative main->amine acid_chloride Acid Chloride Formation (SOCl₂) → Acyl Halide main->acid_chloride diazonium → Diazotization → Sandmeyer Reactions amine->diazonium ester Esterification (ROH, H⁺) → Ester derivative amide Amidation (R₂NH, DCC) → Amide derivative acid_chloride->ester acid_chloride->amide

Caption: Key synthetic transformations of the nitro and carboxyl groups.

The reduction of the nitro group to an amine is particularly significant, yielding an aniline derivative that is a precursor to many nitrogen-containing heterocycles—a common motif in pharmaceuticals.[14] The carboxylic acid provides a handle for forming esters and amides, enabling the molecule to be coupled with other fragments in a larger synthetic scheme.[14]

References

spectroscopic data of 2,5-Dimethyl-3-nitrobenzoic acid (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-3-nitrobenzoic Acid

Introduction

This compound (C₉H₉NO₄, Molar Mass: 195.17 g/mol [1][2][3]) is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery pipelines. As with any novel or specialized chemical entity, unambiguous structural confirmation is paramount. This guide serves as a comprehensive technical resource for researchers and scientists, detailing the expected spectroscopic signature of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a predictive and interpretive framework, grounded in established spectroscopic principles. We will explore the theoretical underpinnings of each technique, present detailed protocols for data acquisition, and interpret the predicted data to construct a complete and validated structural profile of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The substitution pattern on the benzene ring of this compound—featuring an electron-withdrawing nitro group, an electron-withdrawing carboxylic acid group, and two electron-donating methyl groups—creates a distinct and predictable set of chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal signals for the two aromatic protons and the two methyl groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The nitro group (NO₂) is a strong de-shielding group (causing downfield shifts), particularly at the ortho and para positions, due to its inductive and resonance electron-withdrawing nature.[4][5] The carboxylic acid (COOH) group is also de-shielding. Conversely, the methyl (CH₃) groups are weakly shielding (causing upfield shifts).

Based on this, we can predict the following signals, assuming a standard solvent like DMSO-d₆, which is suitable for dissolving carboxylic acids.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Singlet, Broad1HCOOHThe acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen exchange.[6]
~7.85Doublet (d)1HH-4This proton is ortho to the strongly de-shielding nitro group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-6.
~7.65Doublet (d)1HH-6This proton is ortho to the carboxylic acid group and meta to the nitro group. It is less de-shielded than H-4. It will appear as a doublet due to coupling with H-4.
~2.50Singlet3H5-CH₃This methyl group is para to the nitro group and will be slightly de-shielded compared to a standard toluene methyl group.
~2.35Singlet3H2-CH₃This methyl group is ortho to the carboxylic acid group and meta to the nitro group. Its chemical shift is influenced by both adjacent groups.

Diagram: Molecular Structure and Proton Assignments

fragmentation_pathway parent [M-H]⁻ m/z = 194.05 frag1 [M-H-CO₂]⁻ m/z = 150.06 parent->frag1 - CO₂ frag2 [M-H-HNO₂]⁻ m/z = 148.04 parent->frag2 - HNO₂

References

An In-depth Technical Guide to the Thermal Stability of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the nitroaromatic scaffold remains a cornerstone for building complex molecular architectures. 2,5-Dimethyl-3-nitrobenzoic acid is one such intermediate, offering a versatile platform for creating novel active pharmaceutical ingredients (APIs).[1] However, the very features that make nitroaromatic compounds chemically useful—the electron-withdrawing nature and energetic potential of the nitro group—also introduce inherent risks. Thermal instability is a critical parameter that dictates not only the safety of handling and storage but also the viability of manufacturing processes. A failure to comprehensively understand a compound's response to thermal stress can lead to catastrophic thermal runaway events.[2]

This guide provides a robust framework for characterizing the thermal stability of this compound. While specific, verified thermal decomposition data for this exact molecule is not extensively published in peer-reviewed literature, this document outlines the authoritative, industry-standard methodologies required to generate such critical data. By leveraging established principles from analogous compounds, namely the isomers of nitrobenzoic acid, we present a self-validating system of protocols and data interpretation that ensures the highest degree of scientific integrity and safety.[2][3] This is not merely a list of procedures, but a strategic guide to proactive risk assessment for researchers, scientists, and drug development professionals.

Foundational Knowledge: What the Data Sheets Tell Us (and What They Don't)

A review of available Safety Data Sheets (SDS) for this compound reveals a consistent, yet incomplete, safety profile. The compound is classified as a skin, eye, and respiratory irritant.[4] Critically, under the section for stability and reactivity, it is noted as "Stable under recommended storage conditions."[5] However, specific data such as the decomposition temperature or the potential for hazardous reactions are listed as "not available."[5] Upon combustion, hazardous decomposition products, including carbon oxides and nitrogen oxides (NOx), are expected.[5][6]

This informational gap is precisely what necessitates a rigorous experimental approach. The absence of data cannot be mistaken for the absence of risk. The presence of the nitro group on the benzoic acid backbone strongly suggests that the compound is energetic and will decompose exothermically.[2]

The Tripartite Strategy for Thermal Hazard Assessment

To build a comprehensive thermal profile, a multi-technique approach is essential. No single method can capture the full picture of a substance's thermal behavior. Our strategy relies on three pillars of thermal analysis, each providing unique and complementary data.

  • Differential Scanning Calorimetry (DSC): This is our first-line screening tool. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[7][8] It is exceptionally effective for determining the onset temperature of decomposition (T_onset) and quantifying the total energy released during decomposition (the heat of decomposition, ΔH_d). This gives us a primary indication of the compound's energetic potential.

  • Thermogravimetric Analysis (TGA): TGA provides quantitative information on the mass changes of a sample as a function of temperature or time.[9] By tracking mass loss, we can identify the temperature ranges over which decomposition occurs and determine if the process happens in single or multiple steps. When coupled with DSC, it helps to correlate energy release with specific mass loss events.

  • Accelerating Rate Calorimetry (ARC): The gold standard for thermal hazard assessment, ARC simulates a worst-case, adiabatic (no heat loss) scenario.[10][11] This technique is crucial for determining the potential for a thermal runaway reaction. By detecting the onset of self-heating under adiabatic conditions, the ARC provides critical kinetic data, including the Time to Maximum Rate (TMR), which is vital for defining safe storage and operating temperatures.[12]

cluster_0 Thermal Stability Assessment Workflow A Compound Procurement (this compound) B Primary Screening (DSC & TGA) A->B Initial Characterization C Adiabatic Hazard Analysis (ARC) B->C If Exothermic Activity Detected D Data Synthesis & Kinetic Modeling B->D Generate Thermodynamic Data C->D Generate Kinetic Data E Safe Handling & Process Parameters D->E Define Safety Limits

Caption: Logical workflow for comprehensive thermal stability assessment.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating. They are adapted from established methodologies used for the thermal analysis of nitrobenzoic acid isomers.[2][13]

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature (T_onset) and heat of decomposition (ΔH_d) of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure resistant gold-plated or stainless steel crucible.

  • Crucible Sealing: Hermetically seal the crucible to contain any evolved gases and prevent mass loss during the initial phase of the experiment, ensuring the measured heat flow corresponds to the contained system.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.

  • Atmosphere: Purge the sample chamber with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program:

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 5 °C/min. Causality: This heating rate is slow enough to ensure good resolution of thermal events but fast enough for practical experimental times. Multiple heating rates (e.g., 1, 2, 5, 8 °C/min) can be run to determine kinetic parameters like activation energy using methods such as the Kissinger equation.[3]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Determine the extrapolated onset temperature (T_onset) of the main exothermic peak.

    • Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of mass loss and identify decomposition stages.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an alumina crucible. Causality: An open crucible is used to allow decomposition gases to escape so that mass loss can be accurately measured.

  • Instrument Setup: Place the sample crucible onto the TGA balance.

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 5 °C/min.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature (°C).

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.

cluster_1 DSC/TGA Experimental Workflow S1 Weigh Sample (1-5 mg) S2 Seal in Crucible (DSC) or Place in open pan (TGA) S1->S2 S3 Place in Instrument under N2 Purge S2->S3 S4 Ramp Temperature (e.g., 30-400°C @ 5°C/min) S3->S4 S5 Record Heat Flow (DSC) & Mass Loss (TGA) S4->S5 S6 Analyze Data: - T_onset, ΔH_d (DSC) - % Mass Loss (TGA) S5->S6

Caption: Standard workflow for DSC and TGA screening experiments.

Protocol 3: Accelerating Rate Calorimetry (ARC)

Objective: To evaluate thermal stability and runaway potential under adiabatic conditions.[10]

Methodology:

  • Sample Preparation: Load a precisely known mass (e.g., 1-5 g) of the sample into a robust, spherical sample bomb made of a non-reactive material (e.g., titanium or stainless steel).

  • System Assembly: Fit the bomb with a pressure transducer and thermocouple, then place it inside the adiabatic calorimeter chamber.

  • Instrument Protocol (Heat-Wait-Search Mode):

    • Heat: The system heats the sample to a starting temperature (e.g., 60 °C) and holds it for a stabilization period (e.g., 15 minutes).

    • Wait: The system waits for thermal equilibrium to be established between the sample and its surroundings.

    • Search: The instrument monitors the sample's self-heating rate. If the rate is below a set threshold (e.g., 0.02 °C/min), the system deems the sample stable at that temperature.

    • The system then increases the temperature by a set increment (e.g., 5 °C) and repeats the Heat-Wait-Search cycle.

  • Exotherm Detection: When the self-heating rate exceeds the detection threshold, the instrument switches to adiabatic mode. The heaters in the calorimeter chamber match the sample temperature precisely, preventing any heat loss to the environment.

  • Data Acquisition: The instrument records the temperature and pressure of the sample as a function of time until the reaction is complete.

  • Data Analysis: Plot temperature vs. time and pressure vs. time. From these plots, determine the onset temperature of self-heating, the maximum temperature and pressure, and calculate the Time to Maximum Rate (TMR).

Data Interpretation & Hypothetical Hazard Profile

Based on the analysis of nitrobenzoic acid isomers, we can anticipate the type of data that would be generated for this compound.[2] The presence of two electron-donating methyl groups on the ring may influence the stability compared to the unsubstituted parent compounds, but the fundamental exothermic decomposition is expected.

The data below is illustrative and hypothetical , representing a realistic outcome of the proposed experimental plan.

ParameterSymbolAnalytical MethodHypothetical ValueSignificance
Onset Decomposition Temp.T_onsetDSC, ARC175 °CTemperature at which significant exothermic decomposition begins.
Peak Decomposition Temp.T_peakDSC200 °CTemperature of the maximum rate of heat release in the DSC scan.
Heat of DecompositionΔH_dDSC-450 J/gTotal energy released; a higher magnitude indicates greater hazard potential.
Primary Mass Loss Range-TGA160 - 220 °CTemperature window where the majority of decomposition occurs.
Time to Maximum Rate (from onset)TMR_adARC24 hoursTime for a runaway reaction to reach its maximum velocity from the onset temperature under adiabatic conditions.
Self-Accelerating Decomp. Temp.SADTARC (calculated)~160 °CLowest temperature at which the substance could undergo self-accelerating decomposition in its transport packaging.

Conclusions and Authoritative Recommendations

A thorough investigation into the thermal stability of this compound is not merely an academic exercise; it is a fundamental pillar of process safety and responsible chemical handling. The provided framework, utilizing DSC, TGA, and ARC, represents the industry-standard approach for generating the necessary data to perform a comprehensive hazard assessment.

Based on the anticipated energetic nature of this compound, the following recommendations are paramount:

  • Storage: The compound should be stored in a cool, well-ventilated area, away from sources of heat, ignition, and incompatible materials like strong oxidizing agents and bases.[4] Storage temperatures should not exceed a conservative limit, well below the determined onset temperature. Based on analogous compounds, a storage temperature not exceeding 165 °C is a reasonable preliminary guideline, pending experimental data.[14]

  • Handling: Use personal protective equipment, including gloves and safety glasses, and handle only in well-ventilated areas or under a chemical fume hood to avoid inhalation of dust. Avoid creating dust, as fine powders of organic materials can pose a dust explosion risk.[15]

  • Process Scale-Up: The kinetic data generated from ARC is indispensable for chemical engineers designing larger-scale reactions. This data is used to model potential runaway scenarios, design adequate cooling systems, and engineer pressure relief systems to prevent catastrophic vessel failure.

By rigorously applying the principles and protocols outlined in this guide, researchers and developers can ensure that this compound is utilized not only for its synthetic potential but with the highest commitment to safety and scientific integrity.

References

A Technical Guide to the Structural Elucidation of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Uncharted – A Roadmap to Crystal Structure Determination

The precise three-dimensional arrangement of atoms within a crystal lattice is a fundamental determinant of a molecule's physicochemical properties, influencing everything from solubility and stability to bioavailability. While the molecular formula of 2,5-Dimethyl-3-nitrobenzoic acid (C₉H₉NO₄) is known, a definitive, publicly accessible crystal structure has yet to be deposited in crystallographic databases such as the Cambridge Structural Database (CSD).

This guide, therefore, pivots from a descriptive analysis of a known structure to a prescriptive, in-depth protocol for its determination. We will navigate the entire workflow, from the synthesis of the target compound and the cultivation of high-quality single crystals to the intricacies of single-crystal X-ray diffraction (SC-XRD) and the subsequent analysis of the yet-to-be-determined crystal structure. This document serves as both a practical methodology and a forward-looking exploration of the anticipated structural features of this compound, grounded in the established principles of crystallography and the known behavior of related substituted benzoic acids.

Synthesis and Crystallization: From Molecule to Monocrystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nitration of 2,5-dimethylbenzoic acid. The directing effects of the carboxyl and methyl groups on the aromatic ring will guide the regioselectivity of the nitration.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzoic acid in a suitable solvent such as concentrated sulfuric acid at 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature to control the reaction rate and minimize side products.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield purified this compound.

Crystallization Methodologies

The growth of a single crystal suitable for SC-XRD is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The gradual diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow for SC-XRD

The following protocol outlines the key steps in a typical SC-XRD experiment.

sc_xrd_workflow cluster_synthesis Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting diffractometer Diffractometer Setup mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector are positioned. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal through a series of orientations.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution, Refinement, and Validation

The processed diffraction data is used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson synthesis, implemented in software packages like SHELXT.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm (e.g., in SHELXL). This process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features of this compound

While the precise crystal structure is unknown, we can hypothesize about its key features based on the molecular structure and data from related compounds.

Molecular Geometry

The molecular structure will feature a benzene ring substituted with a carboxylic acid group, a nitro group, and two methyl groups. Steric hindrance between the substituents will likely lead to some out-of-plane twisting of the carboxylic acid and nitro groups relative to the benzene ring.

Table 1: Expected Crystallographic Data Summary (Hypothetical)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Molecules per unit cell (Z)2, 4, or 8
Data Collection Temp.100 K
Intermolecular Interactions

The crystal packing is expected to be dominated by hydrogen bonding and potentially other weak intermolecular interactions.

  • Hydrogen Bonding: Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a highly probable motif in the crystal structure of this compound. Weak C-H···O interactions involving the methyl groups and the nitro or carboxyl oxygen atoms may also be present.[1]

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

intermolecular_interactions cluster_dimer Carboxylic Acid Dimer cluster_stacking π-π Stacking cluster_cho Weak Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O Hydrogen Bonds mol2->mol1 O-H···O Hydrogen Bonds ring1 Aromatic Ring 1 ring2 Aromatic Ring 2 ring1->ring2 π-π Interaction methyl Methyl C-H nitro_O Nitro Oxygen methyl->nitro_O C-H···O Interaction

Caption: Anticipated intermolecular interactions.

Conclusion: A Path Forward

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The anticipated structural features, including the formation of carboxylic acid dimers and other intermolecular interactions, provide a basis for the interpretation of the experimental results. The determination of this crystal structure will be a valuable contribution to the fields of crystal engineering and pharmaceutical science.

References

discovery and history of 2,5-Dimethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of 2,5-Dimethyl-3-nitrobenzoic Acid

Executive Summary

This compound (CAS No. 27022-97-5) is a substituted aromatic carboxylic acid of significant interest as a versatile chemical intermediate.[1] While its specific discovery is not prominently documented in seminal literature, its synthesis is rooted in the foundational principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The primary route to this molecule involves the nitration of 2,5-dimethylbenzoic acid, a process that presents notable challenges in regioselectivity due to the competing directing effects of the activating methyl groups and the deactivating carboxylic acid moiety. This guide provides a comprehensive analysis of the compound's physicochemical properties, the mechanistic basis for its synthesis, a detailed experimental protocol derived from established methodologies for analogous structures, and an exploration of its contemporary relevance. Specifically, we will discuss the emerging role of the nitrobenzoic acid scaffold in the development of novel therapeutics, such as prodrugs for the treatment of tuberculosis, highlighting the compound's potential value to researchers in medicinal chemistry and drug development.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.

Core Properties Table
PropertyValueSource(s)
CAS Number 27022-97-5[1][4]
Molecular Formula C₉H₉NO₄[4][5]
Molecular Weight 195.17 g/mol [1][4]
Boiling Point 352.6 °C[1][6]
Flash Point 156 °C[1][6]
IUPAC Name This compound[4]
Canonical SMILES CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])C)C(=O)O[1]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the two non-equivalent aromatic protons at the C4 and C6 positions. Two singlets would also be expected in the aliphatic region (approx. 2.3-2.7 ppm) for the two non-equivalent methyl groups. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will be complex, showing nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-170 ppm). The aromatic carbons will appear in the typical 120-150 ppm region, with the carbon bearing the nitro group (C3) being significantly influenced by its electron-withdrawing nature. The two methyl carbons will appear upfield (approx. 15-25 ppm).

Historical Context & Synthesis Rationale

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a reaction class with a rich history dating back to the 19th century. The core challenge in its preparation is not the nitration reaction itself, but controlling the position of substitution (regioselectivity).

The Challenge of Regioselectivity

The starting material, 2,5-dimethylbenzoic acid, possesses three substituents that influence the position of the incoming electrophile (the nitronium ion, NO₂⁺).

  • Activating Groups: The two methyl groups are activating, ortho-, para-directors. The C2-methyl group directs towards positions 1 (blocked), 3, and 5 (blocked). The C5-methyl group directs towards positions 4 and 6.

  • Deactivating Group: The carboxylic acid group is a deactivating, meta-director, directing the incoming group to the C3 and C5 (blocked) positions.

The final substitution pattern is a result of the interplay between these competing effects. The C3 position is sterically hindered by the adjacent methyl and carboxyl groups, yet it is electronically favored by both the C2-methyl and the carboxylic acid. The C4 and C6 positions are also activated. This competition invariably leads to the formation of a mixture of isomers, which complicates purification and reduces the yield of the desired product.

G cluster_start Starting Material cluster_directing Directing Influences cluster_positions Favored Positions for Nitration start 2,5-Dimethylbenzoic Acid c2_me C2-Methyl (Ortho, Para) start->c2_me c5_me C5-Methyl (Ortho, Para) start->c5_me cooh C1-COOH (Meta) start->cooh pos3 Position 3 c2_me->pos3 ortho pos4 Position 4 c5_me->pos4 ortho pos6 Position 6 c5_me->pos6 para cooh->pos3 meta

Caption: Competing directing effects in the nitration of 2,5-dimethylbenzoic acid.

Core Synthesis Protocol: Nitration of 2,5-Dimethylbenzoic Acid

The following protocol is a robust, field-proven method for the nitration of benzoic acid derivatives, adapted from analogous, well-documented procedures for producing substituted nitrobenzoic acids.[7] It relies on the use of a mixed acid system to generate the potent nitronium ion electrophile.

Mechanistic Principle

The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid, catalyzed by the stronger sulfuric acid. This electrophile is then attacked by the electron-rich aromatic ring of the substrate to form a resonance-stabilized carbocation intermediate (a sigma complex). Deprotonation by a weak base (HSO₄⁻) restores the ring's aromaticity, yielding the final product.

G cluster_step1 Step 1: Nitronium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Catalysis Substrate + NO₂⁺ Substrate + NO₂⁺ Sigma Complex Sigma Complex Substrate + NO₂⁺->Sigma Complex Sigma Complex + HSO₄⁻ Sigma Complex + HSO₄⁻ Product + H₂SO₄ Product + H₂SO₄ Sigma Complex + HSO₄⁻->Product + H₂SO₄ Restores Aromaticity

Caption: Simplified mechanism of mixed-acid aromatic nitration.

Detailed Step-by-Step Experimental Protocol

Safety Precaution: This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is secure and placed within an ice-water-salt bath for efficient cooling.

  • Reagent Preparation:

    • In the reaction flask, place 2,5-dimethylbenzoic acid (1.0 eq).

    • Add concentrated sulfuric acid (98%, ~4-6 mL per gram of starting material) to the flask with stirring. Stir until all the solid has dissolved.

    • Cool the resulting solution to 0-5 °C using the ice bath.

  • Nitrating Mixture Addition:

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, ~1-2 mL per gram of starting material) in the dropping funnel, pre-cooled in a separate ice bath.

    • Add the mixed acid dropwise to the stirred solution of the benzoic acid derivative over 30-60 minutes.

    • CRITICAL: Meticulously maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition. An exothermic runaway reaction is a significant hazard.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature (20-25 °C) for an additional 12-15 hours to ensure complete conversion.[7] The progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Prepare a large beaker containing a substantial amount of crushed ice (~10-20 g of ice per mL of reaction mixture).

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

    • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with large volumes of cold water until the washings are neutral to pH paper. This removes residual acid.

  • Drying: Dry the crude product, which will be a mixture of nitro-isomers, in a vacuum oven at a moderate temperature (50-60 °C).

Purification

The primary impurity will be the 2,5-dimethyl-6-nitrobenzoic acid isomer. Purification to isolate the desired 3-nitro product is typically achieved by fractional crystallization from a suitable solvent system, such as an ethanol/water or acetonitrile/water mixture.[7]

G start 1. Dissolve 2,5-Dimethylbenzoic Acid in conc. H₂SO₄ cool 2. Cool to 0-5 °C start->cool add 3. Add Mixed Acid (HNO₃/H₂SO₄) dropwise at <10 °C cool->add react 4. Stir at Room Temp for 12-15h add->react quench 5. Quench by pouring onto crushed ice react->quench filter 6. Filter & Wash crude solid with cold water quench->filter dry 7. Dry under vacuum filter->dry purify 8. Purify by Recrystallization dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of the title compound.

Applications in Drug Development & Future Outlook

While this compound is sold as a versatile building block for fine chemicals and pharmaceuticals, its most compelling modern application context lies in the broader field of nitroaromatic compounds as therapeutic agents.[1]

The Nitrobenzoate Scaffold in Antitubercular Drug Discovery

Recent research has demonstrated that nitrobenzoate esters are potent inhibitors of M. tuberculosis.[2] This is particularly relevant for drug development professionals, as tuberculosis remains a major global health threat.

  • Mechanism of Action: The nitro group is often crucial for the biological activity of these compounds. While the exact target can vary, aromatic nitro compounds can be bioreduced within the mycobacterial cell to generate reactive nitrogen species, which are toxic to the pathogen.[2]

  • Prodrug Strategy: Studies have shown that esterifying nitrobenzoic acids can enhance their antimycobacterial activity. The more lipophilic ester acts as a prodrug, facilitating easier passage across the complex, lipid-rich cell wall of M. tuberculosis. Once inside, mycobacterial esterase enzymes hydrolyze the ester, releasing the active nitrobenzoic acid.[3]

  • Future Potential: The this compound scaffold fits perfectly within this paradigm. Its substituents (two methyl, one nitro) offer opportunities for further chemical modification to optimize activity, selectivity, and pharmacokinetic properties. It represents a valuable starting point for the design of new libraries of potential antitubercular agents.

Conclusion

This compound, while not a compound with a celebrated history of discovery, serves as an exemplary case study in the principles and challenges of applied organic synthesis. Its preparation via the electrophilic nitration of 2,5-dimethylbenzoic acid requires a careful understanding of substituent effects to manage the inherent regioselectivity issues. As a chemical intermediate, it holds potential for the synthesis of complex molecules. More significantly, its structural class—the nitrobenzoic acids—is at the forefront of contemporary medicinal chemistry research, particularly in the urgent search for new antibiotics to combat diseases like tuberculosis. For researchers and drug developers, this compound is not merely a historical molecule but a relevant and promising scaffold for future innovation.

References

Unlocking the Potential of 2,5-Dimethyl-3-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Chemical Scaffold for Drug Discovery, Materials Science, and Agrochemical Development

Introduction: The Untapped Versatility of a Substituted Nitrobenzoic Acid

2,5-Dimethyl-3-nitrobenzoic acid is an aromatic carboxylic acid that, while commercially available, remains a relatively underexplored molecule in terms of its full potential.[1][2][3][4] Its structure, featuring a benzoic acid backbone substituted with two methyl groups and a nitro group, presents a unique combination of electronic and steric properties that make it a compelling starting point for a wide range of chemical syntheses and applications. The presence of the electron-withdrawing nitro group and the versatile carboxylic acid functionality, in conjunction with the steric influence of the two methyl groups, opens up avenues for the development of novel pharmaceuticals, advanced materials, and next-generation agrochemicals.

This technical guide provides a comprehensive overview of the potential research areas for this compound, offering insights into its synthetic utility and exploring its prospective applications in medicinal chemistry, materials science, and as a key chemical intermediate. We will delve into the fundamental chemical transformations that underpin its versatility and provide detailed experimental protocols to empower researchers to unlock the full potential of this intriguing molecule.

Core Chemical Transformations: The Gateway to Diverse Applications

The synthetic utility of this compound is primarily centered around the reactivity of its two key functional groups: the nitro group and the carboxylic acid. Understanding and manipulating these groups are fundamental to harnessing the molecule's potential.

Reduction of the Nitro Group: A Pivotal Step

The conversion of the nitro group to an amino group is a cornerstone transformation in the chemistry of nitroaromatic compounds.[5] This reduction yields 3-amino-2,5-dimethylbenzoic acid, a valuable intermediate for a multitude of applications. A common and efficient method for this reduction is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Objective: To reduce the nitro group of this compound to an amino group, yielding 3-amino-2,5-dimethylbenzoic acid.

Materials:

  • This compound

  • Methanol (or other suitable solvent)

  • Palladium on carbon (Pd/C, 5-10% w/w)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite or a membrane filter)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as methanol.

  • Carefully add the Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Introduce hydrogen gas into the vessel to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel again with an inert gas.

  • Filter the reaction mixture through a pad of Celite or a suitable membrane filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-2,5-dimethylbenzoic acid.

  • The product can be further purified by recrystallization from an appropriate solvent system.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality offers another handle for diverse chemical modifications, including esterification, amidation, and conversion to an acyl chloride. These transformations are standard procedures in organic synthesis and can be readily applied to this compound and its amino derivative.

Potential Research Area 1: Medicinal Chemistry

The broader class of nitrobenzoic acids has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][7] This suggests that this compound and its derivatives are promising candidates for drug discovery programs.

Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the intracellular reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and other critical cellular components.[5]

Proposed Research Workflow:

  • Synthesis of Derivatives: Synthesize a library of derivatives of this compound, including amides and esters, to explore structure-activity relationships.

  • Antimicrobial Screening: Screen the parent compound and its derivatives against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentrations (MICs).

  • Mechanism of Action Studies: For active compounds, investigate the mechanism of action, for example, by examining their effects on microbial DNA integrity or cellular respiration.

Anti-inflammatory Agents

Nitro-substituted benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity.[6] Some compounds have shown significant inhibition of nitric oxide (NO) production in macrophages, a key process in inflammation.

Quantitative Data on Related Compounds:

CompoundTargetActivity MeasurementResult
Nitro substituted benzamide derivativesLPS-induced NO production in RAW264.7 macrophagesIC₅₀3.7 - 5.3 µM for the most active compounds[6]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of this compound and its derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess reagent

  • 96-well cell culture plates

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.

Potential Research Area 2: Materials Science

The structural features of this compound make it a promising building block for the synthesis of novel organic materials, particularly dyes and polymers.

Azo Dyes

The amino derivative, 3-amino-2,5-dimethylbenzoic acid, can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of azo dyes.[8][9][10] The specific substitution pattern of the starting material could lead to dyes with unique color properties and improved fastness.

Proposed Synthetic Workflow for Azo Dyes:

G A This compound B Reduction (e.g., Catalytic Hydrogenation) A->B C 3-Amino-2,5-dimethylbenzoic Acid B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D E Diazonium Salt D->E G Azo Dye E->G F Coupling Component (e.g., Phenol, Naphthol) F->G

Caption: Synthetic pathway for azo dyes from this compound.

Polymers

The difunctional nature of 3-amino-2,5-dimethylbenzoic acid (possessing both an amino and a carboxylic acid group) makes it a suitable monomer for condensation polymerization to form polyamides.[11] The presence of the methyl groups could influence the polymer's solubility, thermal stability, and mechanical properties.

Proposed Polymerization Approach:

G Monomer 3-Amino-2,5-dimethylbenzoic Acid Polymerization Condensation Polymerization (e.g., heat, catalyst) Monomer->Polymerization Polymer Polyamide Polymerization->Polymer

Caption: Condensation polymerization of 3-amino-2,5-dimethylbenzoic acid.

Potential Research Area 3: Agrochemicals

Nitrobenzoic acid derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides and insecticides.[12][13] The specific substitution pattern of this compound could be exploited to develop new crop protection agents with improved efficacy and selectivity.

Herbicides

Derivatives of nitrobenzoic acid are used in the synthesis of herbicides that inhibit the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for amino acid biosynthesis in plants.[12]

Insecticides

Closely related structures, such as 2-nitro-3-methylbenzoic acid, are key starting materials for the synthesis of modern diamide insecticides.[12][14] This suggests that this compound could serve as a valuable precursor for novel insecticidal compounds.

Conclusion: A Call for Further Investigation

This compound represents a chemical scaffold with significant, yet largely untapped, potential. Its unique substitution pattern offers a wealth of opportunities for the development of new molecules with valuable applications in medicinal chemistry, materials science, and agrochemicals. The synthetic pathways outlined in this guide, along with the proposed areas of research, provide a solid foundation for scientists and researchers to begin exploring the full potential of this versatile building block. Further investigation into the biological activities of its derivatives and their application in the creation of novel materials is highly encouraged and promises to yield exciting discoveries.

References

theoretical studies on 2,5-Dimethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Pre-Clinical Evaluation of 2,5-Dimethyl-3-nitrobenzoic Acid

Abstract

This compound (DMNA) is a substituted aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular architecture, featuring a nitro group—a well-established pharmacophore—suggests a range of potential biological activities worthy of exploration.[2] This technical guide provides a comprehensive theoretical framework for the study of DMNA, designed for researchers, medicinal chemists, and drug development professionals. We will delve into a proposed synthetic pathway, protocols for spectroscopic and computational characterization, and a detailed workflow for evaluating its potential as a therapeutic agent through molecular docking. This document synthesizes established methodologies with predictive science to create a self-validating roadmap for investigating this promising compound.

Molecular Profile and Synthesis

A thorough understanding of a compound begins with its fundamental properties and a reliable method for its synthesis. While DMNA is commercially available, understanding its synthesis is crucial for derivatization and analogue development.

Physicochemical Properties

The foundational characteristics of DMNA are summarized below, derived from established chemical databases.[3][4][5] These parameters are essential for experimental design and computational modeling.

PropertyValueSource
CAS Number 27022-97-5[3]
Molecular Formula C₉H₉NO₄[1][3]
Molecular Weight 195.17 g/mol [3]
IUPAC Name This compound[3]
Boiling Point 352.6 °C[1][4]
Flash Point 156 °C[1][4]
SMILES CC1=CC(=C(C(=C1)--INVALID-LINK--[O-])C)C(=O)O[3]
Proposed Synthetic Pathway: Nitration of 2,5-Dimethylbenzoic Acid
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, suspend 2,5-dimethylbenzoic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, maintaining the temperature below 10 °C.

  • Addition: Add the nitrating mixture dropwise to the suspension of 2,5-dimethylbenzoic acid over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours to allow the reaction to proceed to completion.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. A precipitate of the crude product will form.

  • Isolation & Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,5-Dimethylbenzoic Acid 2,5-Dimethylbenzoic Acid Electrophilic\nNitration Electrophilic Nitration 2,5-Dimethylbenzoic Acid->Electrophilic\nNitration HNO3 / H2SO4 Nitrating Mixture (HNO3 / H2SO4) HNO3 / H2SO4->Electrophilic\nNitration This compound This compound Electrophilic\nNitration->this compound

Caption: Proposed synthesis of DMNA via electrophilic nitration.

Theoretical Framework: In Silico Characterization

Computational chemistry provides profound insights into molecular structure, reactivity, and spectroscopic properties before a single experiment is run. Density Functional Theory (DFT) is a robust method for such investigations, as demonstrated in studies of similar nitrobenzoic acid compounds.[8][9]

DFT Computational Workflow

This protocol outlines a standard procedure for conducting a DFT analysis of DMNA.

  • Structure Modeling: Construct the 3D structure of DMNA using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance of accuracy and computational cost for organic molecules.[9]

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

  • Electronic Property Analysis: From the optimized structure, calculate key electronic properties, including:

    • HOMO-LUMO Energies: The highest occupied and lowest unoccupied molecular orbitals are crucial for understanding chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): This maps the electron density to identify electrophilic and nucleophilic sites on the molecule.

    • Dipole Moment: Provides insight into the molecule's overall polarity.

G cluster_outputs Predicted Outputs start Initial 3D Structure of DMNA opt Geometry Optimization (DFT: B3LYP/6-311++G) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq props Electronic Property Calculation freq->props spec IR/Raman Spectra props->spec homo HOMO-LUMO Gap props->homo mep MEP Surface props->mep

Caption: Workflow for DFT-based theoretical analysis of DMNA.

Predicted Spectroscopic Signatures

Based on DFT calculations and data from related nitrobenzoic acids, key spectroscopic features can be predicted to aid in experimental characterization.[8][10]

SpectrumFeaturePredicted Range / ObservationRationale
FTIR O-H Stretch (Carboxylic)2500-3300 cm⁻¹ (broad)Strong hydrogen bonding in the carboxylic acid dimer.
C=O Stretch1700-1725 cm⁻¹Typical for an aromatic carboxylic acid.
N-O Asymmetric Stretch1520-1560 cm⁻¹Characteristic strong absorption for aromatic nitro compounds.
N-O Symmetric Stretch1340-1370 cm⁻¹Characteristic strong absorption for aromatic nitro compounds.
¹H NMR -COOH Proton10-13 ppm (singlet, broad)Deshielded acidic proton.
Aromatic Protons7.5-8.5 ppm (2 singlets)Protons on the aromatic ring, deshielded by the electron-withdrawing groups.
-CH₃ Protons2.3-2.7 ppm (2 singlets)Methyl groups attached to the aromatic ring.
¹³C NMR -COOH Carbon165-175 ppmCarboxylic acid carbon.
Aromatic Carbons120-150 ppmCarbons within the aromatic system.
-CH₃ Carbons15-25 ppmMethyl group carbons.

Drug Development Potential: A Molecular Docking Approach

The presence of the nitro group suggests that DMNA could be a valuable scaffold in drug discovery. Nitroaromatic compounds have demonstrated a wide spectrum of biological activities, including antibacterial and anti-inflammatory effects.[11][12] Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to a protein target, guiding further experimental work.[13][14]

Target Selection Rationale

Given the known activities of related compounds, a relevant therapeutic target can be proposed. Nitrobenzoic acid derivatives have shown activity against Mycobacterium tuberculosis (Mtb).[11] Furthermore, nitro-substituted benzamides have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway.[12][15] For this guide, we will use bacterial DNA gyrase as a hypothetical target, a well-validated antibacterial target that has been explored for other complex heterocyclic molecules.[16]

Molecular Docking Workflow

This protocol details the steps for performing a molecular docking study of DMNA against a chosen protein target.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., E. coli DNA Gyrase B) from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogen atoms, and assign Kollman charges.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of DMNA.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the enzyme. The coordinates are typically centered on the position of the co-crystallized native ligand.

  • Docking Simulation:

    • Perform the docking using a program like AutoDock Vina.[14] The program will explore various conformations (poses) of the ligand within the active site and score them based on a calculated binding affinity (kcal/mol).

  • Analysis of Results:

    • Analyze the top-scoring poses. Examine the binding energy (lower is better) and the specific interactions (hydrogen bonds, hydrophobic interactions) between DMNA and the amino acid residues in the active site.

G cluster_outputs Key Outputs start Select Target Protein (e.g., DNA Gyrase) prep_p Prepare Protein (Remove Water, Add Hydrogens) start->prep_p prep_l Prepare Ligand (DMNA) (Assign Charges, Torsion) start->prep_l grid Define Active Site (Grid Box Generation) prep_p->grid prep_l->grid dock Run Docking Simulation (AutoDock Vina) grid->dock analysis Analyze Results dock->analysis affinity Binding Affinity (kcal/mol) analysis->affinity interactions Ligand-Receptor Interactions (H-Bonds) analysis->interactions

Caption: Workflow for molecular docking of DMNA against a protein target.

Predictive Drug-Likeness

Before committing to expensive synthesis and in vitro testing, it is prudent to assess the "drug-likeness" of a compound. Lipinski's Rule of Five provides a set of simple heuristics to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.[13]

Lipinski's Rule of FiveParameter for DMNA (MW: 195.17)Compliance
Molecular Weight < 500 Da195.17
LogP (Octanol-water partition coefficient) < 5~2.43 (Computed)[5]
Hydrogen Bond Donors ≤ 51 (from -COOH)
Hydrogen Bond Acceptors ≤ 104 (from -COOH and -NO₂)

DMNA complies with all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability and is a promising candidate for further development.

Conclusion and Future Directions

This guide has established a comprehensive theoretical foundation for the investigation of this compound. Through a proposed synthetic route, predictive spectroscopic data, and robust in silico modeling, we have outlined a clear, multi-faceted research plan. The DFT analysis provides a deep understanding of its electronic structure and reactivity, while the molecular docking workflow offers a direct path to exploring its therapeutic potential. The favorable drug-likeness profile further strengthens the case for its development.

The logical next steps are the experimental validation of these theoretical findings. This includes the laboratory synthesis and full spectroscopic characterization of DMNA, followed by in vitro biological assays against targets identified through docking studies. The theoretical framework presented here serves as a cost-effective and scientifically rigorous blueprint to guide and accelerate the discovery of new applications for this promising molecule.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,5-Dimethyl-3-nitrobenzoic Acid from p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-step synthetic protocol for the preparation of 2,5-Dimethyl-3-nitrobenzoic acid, a valuable building block in pharmaceutical and fine chemical synthesis.[1] The synthesis commences with the electrophilic nitration of commercially available p-xylene to yield the intermediate, 2,5-dimethylnitrobenzene. This intermediate is subsequently subjected to selective oxidation to afford the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical process parameters to ensure reproducible and efficient synthesis.

Introduction: Strategic Approach to Synthesis

The synthesis of this compound from p-xylene is a classic example of multi-step organic synthesis, requiring careful control of regioselectivity in both the nitration and oxidation stages.

  • Step 1: Electrophilic Aromatic Substitution (Nitration). The journey begins with the nitration of p-xylene. The two methyl groups on the aromatic ring are activating and ortho-, para-directing.[2] Since the para position is blocked, nitration is directed to the ortho position relative to one of the methyl groups, yielding 2-nitro-p-xylene (2,5-dimethylnitrobenzene) as the major product.[3][4]

  • Step 2: Selective Side-Chain Oxidation. The second and more challenging step is the selective oxidation of one of the two methyl groups of 2,5-dimethylnitrobenzene. The methyl group ortho to the electron-withdrawing nitro group is deactivated, while the methyl group meta to the nitro group is less so. This difference in electronic environment allows for the selective oxidation of the methyl group at the 5-position to a carboxylic acid using strong oxidizing agents.[5][6]

This guide will detail a robust protocol for each of these transformations.

Visualized Synthetic Workflow

The overall synthetic pathway is illustrated below.

Synthetic_Workflow pXylene p-Xylene Intermediate 2,5-Dimethylnitrobenzene pXylene->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) FinalProduct This compound Intermediate->FinalProduct Step 2: Oxidation (Na₂Cr₂O₇, H₂SO₄)

Caption: Overall two-step synthesis of this compound from p-xylene.

Part 1: Synthesis of 2,5-Dimethylnitrobenzene (Intermediate)

Principle and Mechanism

The nitration of p-xylene is an electrophilic aromatic substitution reaction. In the presence of concentrated sulfuric acid, nitric acid is protonated and subsequently loses water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of p-xylene then attacks the nitronium ion. The methyl groups on the ring are electron-donating, which increases the electron density of the ring and makes p-xylene more reactive than benzene towards nitration.[2] The resulting intermediate, an arenium ion, is stabilized by resonance. Deprotonation of the arenium ion restores aromaticity and yields the product, 2,5-dimethylnitrobenzene.

Visualized Nitration Mechanism

Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂ONO₂⁺ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O pXylene p-Xylene AreniumIon Arenium Ion (Resonance Stabilized) pXylene->AreniumIon + NO₂⁺ Product 2,5-Dimethylnitrobenzene AreniumIon->Product - H⁺

Caption: Mechanism of electrophilic nitration of p-xylene.

Experimental Protocol

Materials and Reagents:

  • p-Xylene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add 25 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to below 10°C.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 21.2 g (0.2 mol) of p-xylene.

  • Nitration Reaction: Cool the flask containing p-xylene in an ice bath to below 10°C. Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel. Crucially, maintain the reaction temperature between 10-15°C. [4] The addition should take approximately 30-40 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Quenching: Pour the reaction mixture slowly and carefully over 200 g of crushed ice in a large beaker with vigorous stirring. A yellowish, oily product should separate.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Neutralization: Combine the organic layers and wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 2,5-dimethylnitrobenzene as a pale yellow liquid.[7][8]

Quantitative Data and Expected Outcome
Reagent/ParameterValueMolesNotes
p-Xylene21.2 g0.2 molStarting material
Conc. Nitric Acid (70%)25 mL~0.4 molNitrating agent
Conc. Sulfuric Acid (98%)25 mL~0.46 molCatalyst
Reaction Temperature10-15°C-Critical for selectivity
Reaction Time1.5 hours-Includes addition and stirring
Expected Yield ~24-27 g-80-90%

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The selective oxidation of a methyl group on a substituted benzene ring is a common synthetic transformation.[6] Strong oxidizing agents like dichromate salts in acidic media are effective for converting benzylic C-H bonds to carboxylic acids.[9][10] The reaction proceeds via a complex mechanism likely involving the formation of a chromate ester at the benzylic position, followed by a series of oxidation steps. The presence of the nitro group influences the reactivity of the two methyl groups. The methyl group at position 5 is oxidized preferentially.

Experimental Protocol

Materials and Reagents:

  • 2,5-Dimethylnitrobenzene

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH) solution (5% w/v)

  • Hydrochloric Acid (HCl) (10% v/v)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 68 g (0.23 mol) of sodium dichromate and 150 mL of water.

  • Addition of Reactant: Add 22.7 g (0.15 mol) of 2,5-dimethylnitrobenzene to the flask.

  • Initiation of Oxidation: While stirring vigorously, slowly add 170 g of concentrated sulfuric acid through a dropping funnel over approximately 30-40 minutes. The heat generated from the dilution of the sulfuric acid will initiate the oxidation.[9] Caution: The reaction is exothermic and may become vigorous. [9] Perform this step in a fume hood.

  • Heating: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath. Pour the cooled mixture into 200 mL of cold water. The crude this compound will precipitate as a solid.

  • Purification (Base-Acid Work-up): a. Filter the crude product using a Buchner funnel and wash with cold water to remove most of the chromium salts. b. Transfer the solid to a beaker and add 200 mL of 5% sodium hydroxide solution. Warm gently to dissolve the acidic product, forming its sodium salt. c. Filter the solution to remove any unreacted starting material and chromium hydroxide impurities. d. Cool the filtrate in an ice bath and re-precipitate the purified product by slowly adding 10% hydrochloric acid with stirring until the solution is acidic (pH ~2).

  • Final Isolation: Filter the purified this compound, wash thoroughly with cold water, and dry in a vacuum oven.

Quantitative Data and Expected Outcome
Reagent/ParameterValueMolesNotes
2,5-Dimethylnitrobenzene22.7 g0.15 molStarting intermediate
Sodium Dichromate68 g0.23 molOxidizing agent
Conc. Sulfuric Acid170 g~1.7 molAcid medium
Reaction TemperatureReflux-To drive reaction to completion
Expected Yield ~19-22 g-70-80%

Safety and Handling

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials. Always add acid to water, never the other way around.

  • Dichromates: Sodium dichromate is highly toxic and a known carcinogen. Avoid inhalation of dust and contact with skin.

  • Exothermic Reactions: Both the nitration and oxidation steps are exothermic. Ensure adequate cooling and slow addition of reagents to maintain control over the reaction temperature.

References

Purification of 2,5-Dimethyl-3-nitrobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 2,5-Dimethyl-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Addressing the common challenge of removing isomeric and synthetic byproducts, this document outlines robust methodologies for achieving high purity (>99%), suitable for demanding research and drug development applications. The protocols herein are grounded in fundamental chemical principles and supported by data from analogous compounds, offering researchers a reliable starting point for laboratory-scale purification. This guide covers recrystallization, acid-base extraction, and column chromatography techniques, complemented by methods for purity assessment.

Introduction: The Rationale for Purification

This compound is a substituted aromatic carboxylic acid. Its utility as a building block in organic synthesis is significant, but its purity is paramount. The primary synthetic route to this compound often involves the nitration of 2,5-dimethylbenzoic acid. This electrophilic aromatic substitution reaction can yield a mixture of constitutional isomers, which are often difficult to separate due to their similar physicochemical properties.[2] The presence of these impurities can impede downstream reactions, introduce unwanted side products, and complicate the interpretation of biological or chemical data.

This guide provides the necessary protocols to address these challenges, ensuring a highly purified starting material for subsequent applications.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is foundational to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][3]
Molecular Weight 195.17 g/mol [1][3]
Appearance Off-white to pale yellow solidGeneral observation
Boiling Point 352.6 °C at 760 mmHg[3]
Flash Point 156 °C[3]
pKa ~3.3 (Estimated)[4]

The acidity of the carboxylic acid group (estimated pKa ~3.3, slightly more acidic than benzoic acid due to the electron-withdrawing nitro group) is a key feature that can be exploited for purification via acid-base extraction.[4]

Purification Methodologies

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired scale and final purity. The following methods can be used sequentially for optimal results.

Method 1: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities. It is an excellent first-pass purification step, especially after a synthesis work-up.

Causality: The carboxylic acid group is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are thus separated. The water-soluble salt is then re-protonated with a strong acid to precipitate the purified carboxylic acid.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of the target compound. Drain the organic layer.

  • Washing (Optional): To remove any remaining neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent. Discard the organic wash.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified product thoroughly, for instance, in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Method 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The key is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Causality: Based on solubility data for analogous nitrobenzoic acids, alcohols and aqueous mixtures are excellent candidates.[5][6] In a suitable hot solvent, the desired compound dissolves, but upon slow cooling, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the "mother liquor."

Protocol: Recrystallization from Ethanol

  • Dissolution: Place the crude or extracted this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals completely under vacuum.

Method 3: Column Chromatography

For challenging separations, particularly of isomers, silica gel column chromatography is the most effective technique.

Causality: Separation on a silica gel column is based on the polarity of the compounds.[8] Silica gel is a polar stationary phase. Less polar compounds have weaker interactions with the silica and elute faster with the mobile phase, while more polar compounds are retained longer. Since this compound is a polar compound (due to the carboxylic acid and nitro groups), a moderately polar mobile phase is required to elute it from the column.

Mobile Phase Selection: A good starting point for developing a mobile phase system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio can be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase by testing various ratios of hexanes:ethyl acetate on a TLC plate. A system that provides good separation between the target compound and its impurities should be chosen.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a glass column.[9]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, from crude material to a highly purified product.

Purification_Workflow cluster_optional Optional High-Purity Step Crude Crude 2,5-Dimethyl-3- nitrobenzoic Acid Extraction Acid-Base Extraction Crude->Extraction Removes neutral/ basic impurities Recrystallization Recrystallization Extraction->Recrystallization Removes polar impurities Chromatography Column Chromatography Recrystallization->Chromatography For isomeric purification Recrystallization->Chromatography Purity_Check Purity Assessment (TLC, HPLC, MP, NMR) Chromatography->Purity_Check Pure_Product Pure Product (>99%) Purity_Check->Pure_Product Meets specs

Caption: Purification workflow for this compound.

Purity Assessment

Verifying the purity of the final product is a critical step. A combination of the following methods should be employed.

TechniqueParameterExpected Result for Pure Compound
Thin Layer Chromatography (TLC) Single spotA single, well-defined spot in an appropriate mobile phase.
High-Performance Liquid Chromatography (HPLC) Single peak, >99% areaA sharp, symmetrical peak. A C18 column with a mobile phase of acetonitrile and acidified water is a good starting point.[10]
Melting Point (MP) Sharp, narrow rangeA sharp melting point is indicative of high purity. The literature value should be consulted.
Nuclear Magnetic Resonance (NMR) Spectroscopy Characteristic peaksThe ¹H and ¹³C NMR spectra should show the expected signals without extraneous peaks.
Infrared (IR) Spectroscopy Characteristic absorptionsThe IR spectrum should display characteristic peaks for the O-H, C=O, C-NO₂, and aromatic C-H bonds.
Predicted Spectroscopic Data
  • ¹H NMR (predicted): Two singlets for the aromatic protons, two singlets for the methyl groups, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (predicted): Signals for the carboxyl carbon, the aromatic carbons (including those attached to the nitro and methyl groups), and the methyl carbons.[11]

  • IR (predicted): Broad absorption around 3000 cm⁻¹ (O-H stretch), a sharp peak around 1700 cm⁻¹ (C=O stretch), peaks around 1530 and 1350 cm⁻¹ (asymmetric and symmetric NO₂ stretch), and absorptions in the aromatic region.[12]

Conclusion

The protocols detailed in this guide provide a robust framework for the purification of this compound. By employing a logical sequence of acid-base extraction, recrystallization, and, if necessary, column chromatography, researchers can consistently obtain material of high purity. The successful implementation of these techniques, coupled with rigorous purity assessment, will ensure the integrity of subsequent experimental work in drug discovery and chemical development.

References

Application Note: 2,5-Dimethyl-3-nitrobenzoic Acid as a Versatile Scaffolding in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dimethyl-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal building block in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two methyl groups, offers chemists a versatile platform for constructing a wide array of compounds, particularly in the fields of pharmaceutical and materials science. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this reagent. We will explore its core reactivity, provide detailed, field-proven protocols for key transformations, and discuss the strategic application of its functional groups in multi-step synthesis.

Introduction: The Strategic Advantage of this compound

The intrinsic value of this compound in organic synthesis lies in the orthogonal reactivity of its primary functional groups: the carboxylic acid and the nitro group. The carboxylic acid provides a reactive handle for nucleophilic substitution reactions such as amidation and esterification, while the nitro group can be readily reduced to an amine, opening pathways to a vast range of nitrogen-containing heterocycles and other derivatives.[3] The presence of the two methyl groups influences the molecule's steric and electronic properties, which can be strategically exploited to direct reactivity and modulate the physicochemical properties of the final products.

This compound is an important intermediate for the synthesis of pharmaceuticals and other specialty fine chemicals.[1] Its utility is underscored by its role as a precursor to more complex molecules where precise control over functional group manipulation is paramount.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 27022-97-5[4][5][6]
Molecular Formula C₉H₉NO₄[1][4][5]
Molecular Weight 195.17 g/mol [1][4]
Boiling Point 352.6 °C[1][7]
Flash Point 156 °C[1][7]
Appearance SolidN/A
Storage Store at 10°C - 25°C[1]

Core Synthetic Transformations: A Protocol-Driven Guide

The synthetic utility of this compound is best demonstrated through the selective transformation of its key functional groups. The following sections provide detailed protocols for these fundamental reactions.

Diagram of Core Reactivity

The following diagram illustrates the primary synthetic pathways accessible from this compound, highlighting the orthogonal nature of its functional groups.

Core_Reactivity cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reactions start This compound amide Amide Derivatives start->amide Amidation (EDC, HOBt, Amine) ester Ester Derivatives start->ester Esterification (Alcohol, Acid Catalyst) amine 3-Amino-2,5-dimethylbenzoic Acid start->amine Reduction (SnCl2·2H2O or H2, Pd/C)

Caption: Key synthetic transformations of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that readily participates in condensation reactions to form amides and esters, which are fundamental linkages in a vast number of biologically active molecules.

Causality and Expertise: Amide bond formation is one of the most common reactions in drug discovery. Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid is necessary. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted and reliable method.[9] EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, before it reacts with the amine to yield the desired amide.

Protocol: Synthesis of N-Benzyl-2,5-dimethyl-3-nitrobenzamide

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: To the stirred solution, add HOBt (1.1 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. The formation of the active ester can often be observed by a change in the clarity of the solution.

  • Amine Addition: Add the desired amine (e.g., Benzylamine, 1.1 eq) to the reaction mixture. If the amine is used as a hydrochloride salt, a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) should be added to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure amide.

Causality and Expertise: Esterification is another key transformation of the carboxylic acid group. While Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst) is a classic method, it requires harsh conditions.[10] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), offers a milder alternative suitable for more sensitive substrates.[11] A patented method also describes the esterification of nitrobenzoic acids using an acid catalyst and an entraining liquid to remove water azeotropically.[12]

Protocol: Synthesis of Methyl 2,5-dimethyl-3-nitrobenzoate

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous methanol (used in excess, acting as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture (typically 5-10 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.[10]

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice water.[10]

    • If a solid precipitate forms, collect it by suction filtration and wash with cold water.

    • If an oil forms, extract the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography if necessary.

Reactions of the Nitro Group

The nitro group is a powerful electron-withdrawing group and a synthetic precursor to the versatile amino group. Its reduction is a cornerstone transformation in aromatic chemistry.

Causality and Expertise: The reduction of an aromatic nitro group to an aniline is a fundamental step for introducing a nucleophilic nitrogen atom onto an aromatic ring.[13] A key challenge is to perform this reduction selectively in the presence of other reducible functional groups, such as the carboxylic acid. While catalytic hydrogenation (H₂, Pd/C) is a common method, it can sometimes lead to over-reduction.[13] A highly reliable and selective method for this transformation is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.[14] This method is known to tolerate a wide range of functional groups, including esters, nitriles, and carboxylic acids.[14]

Protocol: Synthesis of 3-Amino-2,5-dimethylbenzoic Acid

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously. The reaction is often complete within 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice.

    • Carefully basify the mixture to a pH of 7-8 using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate tin salts.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with the reaction solvent or ethyl acetate.

  • Extraction & Purification:

    • Transfer the filtrate to a separatory funnel. If the product is in the organic layer, separate the layers. If it is in the aqueous layer, extract multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-Amino-2,5-dimethylbenzoic acid.

    • The product can be purified further by recrystallization.

Strategic Application in Multi-Step Synthesis

The true power of this compound is realized in multi-step synthetic sequences where the order of reactions is strategically planned. The differential reactivity of the functional groups allows for a modular approach to building complex molecular architectures.

Synthetic Workflow Example

The following workflow demonstrates how the protocols described above can be combined to synthesize a more complex derivative, showcasing the strategic planning involved.

Workflow cluster_path1 Path 1: Amidation First cluster_path2 Path 2: Reduction First A This compound B1 N-Substituted Amide (Protocol 2.1.1) A->B1 Amidation B2 3-Amino-2,5-dimethylbenzoic Acid (Protocol 2.2.1) A->B2 Reduction C1 N-Substituted Amino-Amide (Protocol 2.2.1) B1->C1 Reduction D Final Product C2 N-Substituted Amino-Amide (Protocol 2.1.1) B2->C2 Amidation

Caption: Alternative synthetic routes from this compound.

This diagram illustrates two possible routes to a final N-substituted amino-amide product. The choice of pathway depends on several factors, including the compatibility of the amine's functional groups with the reduction conditions (Path 1) or the compatibility of the resulting aniline with the amidation conditions (Path 2). This decision-making process is central to efficient synthetic design.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound, like many laboratory chemicals, requires careful handling.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16] Work in a well-ventilated area or a chemical fume hood.[16]

  • Handling: Avoid dust formation and inhalation.[15][17] Wash hands thoroughly after handling.[16][17]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[15]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[15]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined and orthogonal functional groups provide a robust platform for constructing a diverse range of chemical entities. By understanding the core reactivity and applying the reliable protocols outlined in this guide, researchers can effectively integrate this compound into their synthetic strategies to accelerate the development of novel pharmaceuticals, agrochemicals, and materials.

References

The Strategic Utility of 2,5-Dimethyl-3-nitrobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Release to Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the applications of 2,5-Dimethyl-3-nitrobenzoic acid as a versatile building block in medicinal chemistry. While direct biological activity of the title compound is not extensively documented, its true value lies in its role as a strategic starting material for the synthesis of complex bioactive molecules. Its carefully positioned functional groups—a nitro moiety, a carboxylic acid, and two methyl groups—offer a rich platform for chemical modifications, enabling the construction of diverse molecular scaffolds with potential therapeutic applications.

Introduction: A Building Block with Inherent Potential

This compound (CAS No: 27022-97-5) is a substituted nitrobenzoic acid derivative.[1][2] Its utility in medicinal chemistry stems from two key reactive sites: the nitro group and the carboxylic acid. The nitro group can be readily reduced to an amine, opening pathways to a vast array of nitrogen-containing heterocycles, which are prevalent in many approved drugs.[1][2] The carboxylic acid provides a convenient handle for amide bond formation, esterification, and other derivatizations, allowing for the exploration of structure-activity relationships (SAR). The methyl groups, while seemingly simple, can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
CAS Number 27022-97-5[1][2]
Appearance Off-white to pale yellow crystalline powder
Melting Point 178-182 °C
Solubility Soluble in methanol, ethanol, and other organic solvents

Core Applications in Medicinal Chemistry

The primary application of this compound is as a precursor to more complex molecules. Its strategic value can be categorized into several key areas:

Synthesis of Heterocyclic Scaffolds

The reduction of the nitro group to an amine (forming 2,5-dimethyl-3-aminobenzoic acid) is a pivotal step that unlocks the potential for constructing a variety of heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active compounds.

Workflow for Heterocycle Synthesis:

References

Application Notes & Protocols: 2,5-Dimethyl-3-nitrobenzoic Acid as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,5-Dimethyl-3-nitrobenzoic acid (DMNA) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a carboxylic acid, a nitro group, and two methyl substituents. The nitro group can be readily reduced to a primary amine, a gateway for constructing nitrogen-containing heterocycles, while the carboxylic acid provides a handle for amide bond formation or other derivatizations.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMNA's properties, a detailed protocol for its laboratory-scale synthesis, and an application protocol for its conversion into a key pharmaceutical precursor, 3-amino-2,5-dimethylbenzoic acid. All protocols are designed with an emphasis on procedural causality, safety, and analytical validation.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is paramount for successful experimental design and safe laboratory practice.

Key Properties
PropertyValueSource
CAS Number 27022-97-5[1][4][5]
Molecular Formula C₉H₉NO₄[1][5]
Molecular Weight 195.17 g/mol [1][5]
Appearance SolidN/A
Boiling Point 352.6 °C at 760 mmHg[1][4]
Flash Point 156 °C[1][4][6]
Density 1.333 g/cm³[4]
IUPAC Name This compound[5]
Safety & Handling

This compound is an irritant and requires careful handling in a controlled laboratory environment.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Precautionary Measures:

    • Always handle within a certified chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.[7][9]

    • Avoid dust formation during handling and weighing.[8][9]

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10] Recommended storage temperature is between 10°C - 25°C.[1]

The Strategic Role of DMNA in Synthesis Design

The utility of DMNA as a pharmaceutical intermediate stems from the predictable and sequential reactivity of its functional groups. The workflow below illustrates its central position in generating advanced precursors.

G cluster_0 Phase 1: Synthesis of Core Intermediate cluster_1 Phase 2: Functional Group Transformation cluster_2 Phase 3: API Synthesis Scaffolding A 2,5-Dimethylbenzoic Acid (Starting Material) B This compound (DMNA - Core Intermediate) A->B Nitration (Protocol 4.0) C 3-Amino-2,5-dimethylbenzoic Acid (Key Precursor) B->C Nitro Reduction (Protocol 5.0) D Heterocycle Formation (e.g., Quinazolinones, Benzodiazepines) C->D E Amide Coupling (Side Chain Introduction) C->E F Final API Candidate D->F E->F

Figure 1: Synthetic workflow from starting material to API candidate via DMNA.

Protocol: Synthesis of this compound

This protocol details the nitration of 2,5-dimethylbenzoic acid. The reaction utilizes a standard mixed acid nitration approach, a fundamental transformation in organic synthesis.[11]

Materials & Reagents
  • 2,5-Dimethylbenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (DCM)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylbenzoic acid (e.g., 10.0 g, 66.6 mmol) in 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

    • Rationale: Sulfuric acid serves as both the solvent and the catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is critical to control the exothermic reaction and prevent unwanted side products.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq, 3.2 mL, 73.3 mmol) to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

    • Scientist's Note: Always add acid to acid slowly and with cooling. This pre-mixing ensures the formation of the nitronium ion before addition to the substrate.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzoic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, controlled addition is crucial to manage the reaction's exothermicity and ensure regioselectivity. The electron-donating methyl groups direct the electrophilic nitronium ion to the ortho/para positions. The position between the two methyl groups is sterically hindered, and the position meta to the deactivating carboxylic acid is favored, leading to the desired 3-nitro product.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up & Isolation: Carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 300 g). A precipitate will form.

    • Rationale: Quenching the reaction on ice dilutes the acid and causes the organic product, which is insoluble in water, to precipitate out.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).

    • Rationale: Washing removes residual acids, which is essential for the stability of the product and for downstream reactions.

  • Purification (Recrystallization): Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.

Application Protocol: Reduction to 3-Amino-2,5-dimethylbenzoic Acid

This protocol demonstrates the utility of DMNA by converting it to its corresponding amino derivative, a versatile precursor for many pharmaceutical scaffolds.[3] The reduction of an aromatic nitro group is a robust and high-yielding transformation.

Figure 2: Reduction of DMNA to its corresponding amino derivative.
Materials & Reagents

  • This compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Reaction Setup: To a solution of this compound (e.g., 5.0 g, 25.6 mmol) in 100 mL of ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (e.g., 29.0 g, 128 mmol).

  • Reduction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of acid-sensitive functional groups like carboxylic acids. Ethanol is a suitable solvent that dissolves the starting material and reagent at elevated temperatures.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a 5M NaOH solution to basify the mixture to pH > 10. A precipitate of tin salts will form.

    • Scientist's Note: This step must be done carefully in an ice bath as the neutralization is exothermic. The goal is to precipitate inorganic tin hydroxides and deprotonate the amino group and carboxylic acid of the product to make it soluble in the aqueous layer.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethanol and water.

  • Acidification & Isolation: Transfer the filtrate to a beaker and cool in an ice bath. Carefully acidify the filtrate with concentrated HCl to a pH of approximately 4-5. The product, 3-amino-2,5-dimethylbenzoic acid, will precipitate as it is zwitterionic and least soluble near its isoelectric point.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure amino acid product.

Analytical Characterization

Confirming the identity and purity of the synthesized intermediates is a non-negotiable step in drug development.

TechniqueThis compound (Product of 4.0)3-Amino-2,5-dimethylbenzoic Acid (Product of 5.0)
¹H NMR Aromatic protons, two distinct methyl singlets (~2.3-2.6 ppm), and a carboxylic acid proton singlet (>10 ppm).Aromatic protons shifted upfield, two methyl singlets, a broad singlet for the amine protons (~4-5 ppm), and a carboxylic acid proton.
IR (cm⁻¹) Strong C=O stretch (~1700), characteristic asymmetric and symmetric NO₂ stretches (~1530 and ~1350).Strong C=O stretch (~1680), appearance of N-H stretching bands (~3300-3500). Disappearance of NO₂ stretches.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to a mass of 194.04.[M-H]⁻ peak corresponding to a mass of 164.07.
HPLC Assess purity by determining the peak area percentage. A purity of >98% is typically desired.Assess purity. The retention time will be significantly different from the starting material.

References

analytical methods for quantifying 2,5-Dimethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Quantification of 2,5-Dimethyl-3-nitrobenzoic Acid

Abstract

This comprehensive guide provides detailed analytical methods for the precise quantification of this compound (DMNA), a key chemical intermediate in pharmaceutical synthesis and research.[1] Addressing the needs of researchers, quality control analysts, and drug development professionals, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles. We delve into method validation, sample preparation, and data analysis, providing a framework for selecting the optimal technique based on sensitivity, specificity, and application requirements.

Introduction: The Need for Precise Quantification

This compound (DMNA) serves as a versatile building block in the synthesis of a range of compounds, including active pharmaceutical ingredients (APIs).[1] Its purity and concentration in reaction mixtures, intermediates, or as a potential impurity are critical parameters that can significantly impact the yield, safety, and efficacy of the final product. Therefore, robust, accurate, and reliable analytical methods are essential for its quantification.

This document serves as a practical guide, moving beyond simple procedural lists to explain the causality behind experimental choices. The methods described are designed to meet the stringent requirements of the pharmaceutical industry, aligning with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Chemical Formula C₉H₉NO₄[4][5][6]
Molecular Weight 195.17 g/mol [1][4]
CAS Number 27022-97-5[4][5]
Boiling Point 352.6 °C[1][6]
Appearance Solid (Expected)-
pKa ~3-4 (Estimated, typical for benzoic acids)-

Core Principle: The Imperative of Analytical Method Validation

In the pharmaceutical landscape, an analytical method is only as reliable as its validation.[3] Method validation provides documented evidence that a procedure is suitable for its intended purpose.[2][7] Key validation parameters, which these protocols are designed to meet, include:[7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a superb balance of performance, reliability, and cost-effectiveness. For an acidic compound like DMNA, reversed-phase chromatography is the method of choice.

Scientific Rationale

The method's success hinges on controlling the ionization state of the carboxylic acid group. By acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form (-COOH).[9] This ensures consistent interaction with the nonpolar stationary phase (C18), leading to sharp, symmetrical peaks and reproducible retention times.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Industry-standard for separating small organic molecules based on hydrophobicity.
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50 v/v)The organic modifier (acetonitrile) controls elution strength. Phosphoric acid suppresses ionization of the analyte.[9]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintains stable retention times and improves peak shape.
Detection (UV) ~270 nm (scan for optimum)Wavelength at which the nitroaromatic chromophore is expected to have significant absorbance.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of peak distortion.

Sample & Standard Preparation Workflow:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of DMNA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing DMNA and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[9]

Data Analysis & System Suitability
  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. The concentration of DMNA in the sample is determined by linear regression.

  • System Suitability: Before analysis, inject a standard solution multiple times. The system is deemed ready if it meets predefined criteria (e.g., %RSD of peak area < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000).

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std Weigh Reference Standard dissolve_std Dissolve & Dilute (Stock Solution) ref_std->dissolve_std sample Weigh Sample dissolve_sample Dissolve & Dilute sample->dissolve_sample serial_dil Serial Dilution (Calibration Standards) dissolve_std->serial_dil filter Filter Sample (0.45 µm) dissolve_sample->filter hplc Inject into HPLC-UV System serial_dil->hplc filter->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Create Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Prepare Sample & Calibration Standards filter Filter (0.22 µm PTFE) sample->filter lc HPLC Separation (Volatile Mobile Phase) filter->lc esi Electrospray Ionization (ESI Negative Mode) lc->esi ms Mass Analysis (SIM or Full Scan) esi->ms eic Extract Ion Chromatogram (EIC) m/z 194.04 ms->eic integrate Integrate Peak Area eic->integrate quantify Quantify vs. Calibration Curve integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Extract & Dry Sample derivatize Derivatization (Esterification) extract->derivatize cleanup Reaction Quench & Cleanup derivatize->cleanup gc GC Separation cleanup->gc ei Electron Ionization (EI) gc->ei ms Mass Analysis ei->ms tic Analyze Total Ion Chromatogram (TIC) ms->tic mass_spec Identify via Mass Spectrum tic->mass_spec quantify Quantify using Characteristic Ions mass_spec->quantify

References

The Strategic Role of 2,5-Dimethyl-3-nitrobenzoic Acid in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Crop Protection

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic selection of foundational chemical building blocks is paramount. 2,5-Dimethyl-3-nitrobenzoic acid emerges as a highly versatile intermediate, offering a unique substitution pattern that is instrumental in the development of novel herbicides, fungicides, and insecticides. Its chemical architecture, featuring a carboxylic acid group for derivatization, a nitro group for transformation into a key amino functionality, and two methyl groups influencing solubility and biological activity, makes it a precursor of significant interest for researchers and drug development professionals in the agricultural sector.

This guide provides an in-depth exploration of the utility of this compound in agrochemical synthesis. We will delve into the core chemical transformations that underpin its application, provide detailed, field-proven protocols, and discuss the rationale behind key experimental choices. The focus will be on the reduction of the nitro group to form the pivotal intermediate, 3-amino-2,5-dimethylbenzoic acid, and the subsequent pathways to generate diverse classes of potential agrochemicals.

Core Synthesis Pathway: From Nitro to Amino Intermediate

The primary and most critical transformation of this compound in the context of agrochemical synthesis is the reduction of its nitro group to an amine. This reaction yields 3-amino-2,5-dimethylbenzoic acid, a versatile scaffold amenable to a wide array of subsequent chemical modifications. The presence of the amino group opens up synthetic routes to amides, sulfonamides, and other nitrogen-containing heterocycles known to exhibit potent biological activity.

Experimental Protocol: Catalytic Hydrogenation for the Synthesis of 3-amino-2,5-dimethylbenzoic acid

This protocol details a robust and scalable method for the reduction of this compound using catalytic hydrogenation. This method is favored for its high yield, clean reaction profile, and the use of a recoverable catalyst.

Materials:

  • This compound (98% purity)

  • Palladium on carbon (10% Pd/C)

  • Methanol (ACS grade)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: To the vessel, add this compound (1.0 eq).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 1-5 mol% relative to the substrate). The catalyst should be handled in a fume hood and with appropriate personal protective equipment.

  • Solvent Addition: Add methanol to dissolve the starting material. The volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate).

  • Sealing and Purging: Seal the reaction vessel and purge the system with hydrogen gas several times to remove any residual air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) to facilitate the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen gas, and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of a filter agent like Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-2,5-dimethylbenzoic acid.

  • Purification (if necessary): The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity product.

Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentsH₂, 10% Pd/C
SolventMethanol
Temperature40-60 °C
Pressure50-100 psi
Typical Yield>95%
Product3-amino-2,5-dimethylbenzoic acid

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.

  • Temperature and Pressure: The chosen temperature and pressure ranges are optimal for achieving a reasonable reaction rate without promoting side reactions.

Visualization of the Core Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Key Intermediate start This compound reagents H₂, 10% Pd/C Methanol, 40-60°C start->reagents product 3-amino-2,5-dimethylbenzoic acid reagents->product Reduction

Caption: Core reduction of this compound.

Downstream Applications in Agrochemical Synthesis

The strategic value of 3-amino-2,5-dimethylbenzoic acid lies in its potential to be elaborated into a diverse range of agrochemical classes. The amino and carboxylic acid functionalities serve as handles for constructing more complex molecules with desired biological activities.

Synthesis of Herbicidal Amides and Sulfonamides

A significant number of commercial herbicides are based on amide or sulfonamide linkages. The amino group of 3-amino-2,5-dimethylbenzoic acid can readily react with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via coupling agents) to generate extensive libraries of candidate herbicides. For instance, the synthesis of 3-amino-2,5-dichlorobenzoic acid from its nitro precursor is a key step in the production of certain herbicides.[1]

Workflow for Herbicide Candidate Synthesis:

G cluster_intermediate Key Intermediate cluster_reagents Acylating/Sulfonylating Agents cluster_products Potential Herbicides intermediate 3-amino-2,5-dimethylbenzoic acid reagents R-COCl (Acyl Chloride) or R-SO₂Cl (Sulfonyl Chloride) intermediate->reagents amide N-(3-carboxy-2,5-dimethylphenyl)amide reagents->amide Acylation sulfonamide N-(3-carboxy-2,5-dimethylphenyl)sulfonamide reagents->sulfonamide sulfonylation

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 2,5-Dimethyl-3-nitrobenzoic Acid

This compound is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1] Its structural motif is a valuable building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The precise arrangement of the dimethyl, nitro, and carboxylic acid functionalities on the benzene ring allows for diverse chemical transformations, making it a sought-after precursor in multi-step synthetic routes. The efficient and safe large-scale production of this compound is therefore of critical importance to ensure a reliable supply chain for the development and manufacturing of life-saving drugs and other high-value chemical products.

This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on chemical principles, process safety, and practical, scalable protocols.

Synthetic Strategy: Electrophilic Aromatic Substitution via Nitration

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution of 2,5-dimethylbenzoic acid. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a potent nitrating agent.

Reaction Mechanism and Regioselectivity

The nitration of 2,5-dimethylbenzoic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a strong acid, typically fuming nitric acid, often in the presence of a dehydrating agent like concentrated sulfuric acid. The nitronium ion is then attacked by the electron-rich aromatic ring of 2,5-dimethylbenzoic acid.

The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. The carboxylic acid group is a meta-director, while the methyl groups are ortho- and para-directors. In this case, the interplay of these directing effects and steric hindrance leads to the formation of multiple isomers. However, the desired 3-nitro isomer is a significant product.[2] It is crucial to control the reaction conditions, particularly temperature, to maximize the yield of the desired isomer and minimize the formation of unwanted by-products.

Process Scale-Up and Safety Considerations

Scaling up nitration reactions from the laboratory to an industrial scale presents significant challenges, primarily due to the highly exothermic nature of the reaction and the corrosive and hazardous properties of the reagents.[3][4][5]

Heat Management

The nitration of aromatic compounds is a highly exothermic process.[3][4] Inadequate heat removal can lead to a rapid increase in temperature, resulting in a runaway reaction, which can cause violent decomposition and explosion.[6] For large-scale synthesis, robust heat management is paramount. This is typically achieved through:

  • Jacketed Reactors: Utilizing reactors with a cooling jacket through which a coolant is circulated to dissipate the heat of reaction.

  • Controlled Addition of Reagents: The nitrating agent is added slowly and in a controlled manner to the substrate solution to manage the rate of heat generation.

  • Efficient Agitation: Good mixing ensures uniform temperature distribution throughout the reaction mass and prevents the formation of localized hot spots.

Reactor Design and Material of Construction

Given the highly corrosive nature of the fuming nitric acid and sulfuric acid used in the reaction, the choice of reactor material is critical. Glass-lined steel or specialized alloys are often used for industrial-scale nitration reactors to withstand the harsh reaction conditions. For even larger scales and improved safety, continuous flow reactors are increasingly being adopted.[3][5][7] These systems offer superior heat and mass transfer, reducing the reaction volume at any given time and minimizing the risk of thermal runaway.[7]

Personal Protective Equipment (PPE) and Emergency Procedures

Strict adherence to safety protocols is non-negotiable when handling fuming nitric acid and other strong acids.[8][9][10] All personnel involved in the synthesis must be equipped with appropriate PPE, including:

  • Acid-resistant gloves (butyl rubber or Viton are recommended over nitrile for concentrated nitric acid)[10]

  • Chemical splash goggles and a face shield

  • Acid-resistant aprons or suits

  • Respiratory protection may be necessary depending on the ventilation setup.[9]

Emergency eyewash stations and safety showers must be readily accessible.[11] A detailed emergency response plan should be in place to handle potential spills or accidental exposures.[11]

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for the synthesis of a multi-kilogram batch of this compound. All operations should be conducted in a well-ventilated chemical manufacturing facility with appropriate engineering controls.

Materials and Equipment
Reagent/Equipment Specification Supplier
2,5-Dimethylbenzoic acid>98% purityMajor Chemical Supplier
Fuming Nitric Acid90%Major Chemical Supplier
Concentrated Sulfuric Acid98%Major Chemical Supplier
Crushed Ice
Deionized Water
Sodium Bicarbonate
Ethyl Acetate
Anhydrous Sodium Sulfate
Glass-lined ReactorWith cooling jacket and overhead stirrer
Büchner Funnel and Filter FlaskAppropriate for large scale
Rotary EvaporatorIndustrial scale

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Charge 2,5-dimethylbenzoic acid and sulfuric acid to reactor cool Cool reactor to 0-5 °C start->cool add_nitric Slowly add fuming nitric acid (maintain temp < 10 °C) cool->add_nitric react Stir at 0-5 °C for 1-2 hours add_nitric->react quench Pour reaction mixture onto ice react->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dissolve Dissolve crude product in ethyl acetate wash->dissolve bicarb_wash Wash with sodium bicarbonate solution dissolve->bicarb_wash dry Dry with anhydrous sodium sulfate bicarb_wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from a suitable solvent evaporate->recrystallize end end recrystallize->end Obtain pure this compound

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Charging and Cooling: In a clean and dry glass-lined reactor equipped with a robust cooling system and an overhead stirrer, charge 2,5-dimethylbenzoic acid (1.0 eq). Begin agitation and add concentrated sulfuric acid (4-5 volumes). Cool the mixture to 0-5 °C using the reactor's cooling jacket.

  • Nitration: Once the desired temperature is reached, begin the slow, dropwise addition of fuming nitric acid (1.1-1.2 eq). The addition rate should be carefully controlled to maintain the internal temperature of the reactor below 10 °C. A significant exotherm will be observed during the addition. After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Quenching and Isolation: In a separate vessel, prepare a mixture of crushed ice and water (10-15 volumes relative to the starting material). Once the reaction is complete, slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. The crude this compound will precipitate out as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a large Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This step is crucial to remove most of the residual acids.

  • Purification:

    • Extraction and Neutralization: Transfer the crude, moist product to a suitable vessel and dissolve it in an appropriate organic solvent such as ethyl acetate. Transfer the solution to a large separatory funnel or a liquid-liquid extraction setup. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove any remaining acidic impurities.[12] Be cautious during this step as the evolution of carbon dioxide gas can cause pressure buildup. Vent the extraction vessel frequently.

    • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using an industrial-scale rotary evaporator to yield the crude product.

    • Recrystallization: For obtaining high-purity material, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene). The choice of solvent may need to be optimized based on the impurity profile of the crude product.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Analytical Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a series of analytical tests should be performed.

Analytical Technique Purpose Typical Parameters
HPLC To determine the purity of the final product and identify any isomeric impurities.Reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, UV detection at an appropriate wavelength.
GC-MS To confirm the molecular weight and structure of the product and identify any volatile impurities.Capillary column (e.g., DB-5), appropriate temperature program, electron ionization (EI) source.
¹H NMR and ¹³C NMR To confirm the chemical structure and isomeric purity.Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), internal standard (e.g., TMS).
Melting Point To assess the purity of the final product.
FT-IR To confirm the presence of key functional groups (e.g., -COOH, -NO₂, aromatic C-H).

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or use a slight excess of nitrating agent. Ensure the temperature is maintained within the optimal range.
Product loss during work-up.Ensure efficient extraction and minimize transfers. Optimize recrystallization solvent and conditions.
High Levels of Impurities Over-nitration or side reactions.Maintain strict temperature control. Ensure slow and controlled addition of the nitrating agent.
Incomplete removal of starting material.Ensure the reaction goes to completion by monitoring with HPLC.
Product is an Oil or Does Not Precipitate Product is soluble in the acidic aqueous mixture.Perform a liquid-liquid extraction with a suitable organic solvent.[12]

Conclusion

The large-scale synthesis of this compound via the nitration of 2,5-dimethylbenzoic acid is a well-established but hazardous process that demands careful control of reaction conditions and strict adherence to safety protocols. By implementing robust heat management strategies, utilizing appropriate equipment, and following a well-defined protocol, it is possible to produce this valuable intermediate safely and efficiently on an industrial scale. The analytical methods outlined in this guide are essential for ensuring the quality and purity of the final product, which is of utmost importance for its application in the pharmaceutical and fine chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2,5-Dimethyl-3-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target compound. This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals[1]. However, its preparation via electrophilic aromatic substitution presents significant challenges, primarily related to regioselectivity and reaction control. This document provides in-depth, field-proven insights to overcome these hurdles.

Section 1: Synthesis Overview and Mechanistic Insights

The most common route to this compound is the direct nitration of 2,5-dimethylbenzoic acid. This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The core of the reaction involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[2][3]

The primary challenge in this synthesis arises from the competing directing effects of the substituents on the aromatic ring. The two methyl (-CH₃) groups are activating, ortho-, para-directors, while the carboxylic acid (-COOH) group is a deactivating, meta-director[2][3][4]. This competition inevitably leads to the formation of a mixture of isomers, including the desired 3-nitro product and the significant 6-nitro (ortho to -COOH) byproduct, which directly impacts the final yield.[5]

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 Nitric Acid (HNO₃) H2ONO2+ Protonated Nitric Acid HNO3->H2ONO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2ONO2+->NO2+ - H₂O H2O Water (H₂O) Start 2,5-Dimethylbenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My final yield is consistently low (<30%). What are the most likely causes?

A1: A low yield is the most common problem and typically stems from a combination of three factors: poor regioselectivity, incomplete reaction, and product degradation.

  • Poor Regioselectivity: As mentioned, the primary reason for low yield is the concurrent formation of the 6-nitro isomer. One study reported a product mixture containing 41% 6-nitro and only 29% of the desired 3-nitro isomer under their conditions.[5] Optimizing for the 3-nitro isomer is key.

  • Incomplete Reaction: The deactivating effect of the carboxyl group slows the reaction rate.[2] If the reaction time is too short or the temperature is too low, a significant amount of starting material will remain unreacted.

  • Side Reactions/Degradation: Nitration is highly exothermic. Poor temperature control can lead to overheating, causing the formation of dinitro compounds and oxidative degradation, often appearing as dark, tarry byproducts.[2][3][6]

G Start Low Yield Diagnosis Check1 Check Crude ¹H NMR: Significant Starting Material Present? Start->Check1 Check2 Check Crude ¹H NMR: Multiple Isomers Present? Check1->Check2 No Cause1 Cause: Incomplete Reaction Check1->Cause1 Yes Check3 Visual Inspection: Dark Tarry Substance? Check2->Check3 No Cause2 Cause: Poor Regioselectivity Check2->Cause2 Yes Cause3 Cause: Degradation/ Side Reactions Check3->Cause3 Yes Sol1 Solution: - Increase reaction time - Check acid concentration Cause1->Sol1 Sol2 Solution: - Maintain strict low temp. - Optimize reagent addition rate Cause2->Sol2 Sol3 Solution: - Improve cooling - Slow reagent addition Cause3->Sol3

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: My product analysis shows a mixture of 3-nitro and 6-nitro isomers. How can I improve the selectivity for the desired 3-nitro product?

A2: Improving regioselectivity is critical for yield enhancement. The key is rigorous temperature control.

  • Maintain Low Temperatures: The reaction should be maintained between 5-10°C throughout the addition of the starting material to the acid mixture.[5] Use an ice-salt bath if necessary to achieve temperatures closer to 0°C.[7] Lower temperatures can influence the kinetic vs. thermodynamic product distribution, often favoring a cleaner reaction.

  • Slow, Controlled Addition: Add the 2,5-dimethylbenzoic acid in small portions to the cold nitrating mixture over an extended period (e.g., 30-40 minutes).[5] This prevents localized temperature spikes from the exothermic reaction, which can decrease selectivity and promote side reactions.

Q3: The reaction mixture becomes a thick, hard-to-stir slurry, and the reaction seems to stall. What is causing this?

A3: This is a common issue when nitrating benzoic acid derivatives, especially if the scale is large. It is caused by the poor solubility of the starting material and the nitrated products in the highly concentrated sulfuric acid.

  • Insufficient Sulfuric Acid: The ratio of sulfuric acid to the benzoic acid derivative is crucial. A weight ratio of total sulfuric acid to 2,5-dichlorobenzoic acid of about 6:1 to 8:1 has been noted as necessary to maintain a stirrable mass in a similar synthesis.[8] Ensure you are using a sufficient volume of sulfuric acid to keep the mixture mobile.

  • Water Byproduct: The reaction produces one mole of water for every mole of nitrated product.[8] This water dilutes the sulfuric acid, further decreasing the solubility of the organic compounds and potentially stalling the reaction by reducing the concentration of the active nitronium ion. Using oleum (fuming sulfuric acid) as part of the solvent can counteract this effect, although it requires additional safety precautions.

Q4: How can I effectively purify the final product and remove isomeric impurities?

A4: Purification can be challenging due to the similar physical properties of the isomers.

  • Fractional Crystallization: This is the most effective method. You must identify a solvent system where the solubility of the 3-nitro and 6-nitro isomers is sufficiently different. This often requires screening several solvents (e.g., ethanol, acetic acid, acetonitrile/water mixtures).[9]

  • Selective Reaction/Derivatization: In some cases, isomers can be separated by converting them into derivatives. For example, one study separated a mixture of nitro-isomers by treating it with methanolic hydrogen chloride, which selectively esterified one of the isomers, allowing for subsequent separation.[5]

Section 3: Optimized Experimental Protocol

This protocol is synthesized from literature procedures to provide a robust starting point for optimization.[5]

Materials:

  • 2,5-Dimethylbenzoic acid

  • Red fuming nitric acid (d 1.50)

  • Ice

  • Distilled water

Procedure:

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 150 mL of red fuming nitric acid. Cool the acid to 5°C.

  • Addition of Substrate: Slowly add 25.0 g (0.167 mol) of 2,5-dimethylbenzoic acid in small portions over a period of 35-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 5-10°C throughout the addition.

  • Reaction: Once the addition is complete, continue stirring the solution at 10°C for an additional 60 minutes.

  • Quenching: In a separate large beaker, prepare a slurry of 1.5 kg of crushed ice and water. Pour the reaction mixture slowly and carefully onto the ice with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the solid product. A typical crude yield is around 75%, containing a mixture of isomers.[5]

  • Purification: Proceed with fractional crystallization from a suitable solvent to isolate the this compound isomer.

Table 1: Key Reaction Parameters and Optimization
ParameterRecommended ConditionRationale & Impact on Yield
Temperature 5-10°C[5]Critical for selectivity. Higher temperatures drastically increase the formation of the 6-nitro isomer and degradation products, lowering the yield of the desired product.[2][3]
Reagent Addition Slow, portion-wise over 30-45 minPrevents exothermic spikes, maintains temperature control, and ensures a homogenous reaction mixture, improving selectivity.[5]
Acid Concentration Fuming HNO₃ or Conc. HNO₃/H₂SO₄Concentrated acids are essential to generate a sufficient concentration of the nitronium (NO₂⁺) electrophile for the reaction to proceed efficiently.[2][3]
Reaction Time 60 min post-additionInsufficient time leads to an incomplete reaction. Excessive time at higher temperatures can promote over-nitration.[2][5]
Stirring Vigorous and efficientEssential for maintaining temperature homogeneity and ensuring proper mixing, especially as solids may precipitate. Poor agitation can lead to localized overheating.[8]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the specific role of concentrated sulfuric acid when used in a mixed-acid nitration? A: Concentrated sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent in the reaction.[2][3]

Q: What are the primary safety precautions I should take during this synthesis? A: You are working with highly corrosive and oxidizing strong acids. Always perform this reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves. When preparing mixed acid, always add the nitric acid slowly to the sulfuric acid while cooling. Be prepared for a highly exothermic reaction, especially during the quenching step on ice.

Q: How can I monitor the progress of the reaction? A: The most common method is Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture (be sure to quench them properly before spotting), and run them against a standard of the starting material. The disappearance of the starting material spot and the appearance of new, lower Rf product spots indicate the reaction is progressing.

References

Technical Support Center: Synthesis of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2,5-Dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate. We will move beyond simple procedural outlines to delve into the mechanistic rationale behind common synthetic challenges, providing actionable troubleshooting advice to optimize your reaction outcomes.

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) of 2,5-dimethylbenzoic acid. While straightforward in principle, this reaction is a classic case of competing regiochemical directives, which frequently leads to the formation of undesired side products. This guide provides a series of troubleshooting FAQs and optimized protocols to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the nitration of 2,5-dimethylbenzoic acid.

Q1: My post-reaction analysis (NMR/LC-MS) shows significant isomeric impurities. Why is regioselectivity a problem, and how can I favor the desired 3-nitro product?

A1: The Challenge of Competing Directing Groups

The core issue lies in the electronic nature of the substituents on the starting material, 2,5-dimethylbenzoic acid. You have three groups directing the incoming electrophile (the nitronium ion, NO₂⁺):

  • Two Methyl (-CH₃) Groups: These are activating, ortho, para-directing groups. The methyl at position C2 directs towards C3 and C6. The methyl at C5 directs towards C4 and C6.

  • One Carboxyl (-COOH) Group: This is a deactivating, meta-directing group, directing towards C3 and C5.[1]

The desired 3-nitro product is favored by both the C2-methyl group and the C1-carboxyl group. However, the C6 position is also strongly activated by both methyl groups. This electronic confluence makes the formation of the isomeric byproduct, 2,5-Dimethyl-6-nitrobenzoic acid , a significant competing reaction. In fact, studies have shown that under certain conditions, the ortho-nitro isomer (6-nitro) can form in higher yields than the desired meta-nitro product (3-nitro).[2]

Troubleshooting & Optimization:

  • Strict Temperature Control: This is the most critical parameter. The nitration of benzoic acid derivatives is highly exothermic. Higher temperatures tend to reduce regioselectivity and favor the formation of the thermodynamically stable ortho-isomer. Maintain the reaction temperature rigorously between 0°C and 5°C.[3] Exceeding this range is a primary cause of poor isomer ratios.

  • Choice of Nitrating Agent: Avoid using fuming nitric acid, as it is highly reactive and can lead to a mixture of ortho and meta products.[2] A standard mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is sufficient to generate the necessary nitronium ion (NO₂⁺) while allowing for better control.[4]

  • Slow Reagent Addition: The nitrating mixture should be added dropwise to the solution of 2,5-dimethylbenzoic acid in sulfuric acid. This maintains a low concentration of the electrophile at any given moment, preventing temperature spikes and reducing the rate of side reactions.

Q2: My reaction yields are low, and the mixture turns dark, suggesting degradation. What causes this, and how can it be prevented?

A2: Oxidative Side Reactions

A dark brown or black reaction color is often indicative of oxidative degradation. Concentrated nitric acid is a powerful oxidizing agent, and under harsh conditions, it can attack the electron-rich components of your molecule.

Probable Causes & Solutions:

  • Oxidation of Methyl Groups: The benzylic protons of the methyl groups are susceptible to oxidation, which can ultimately lead to the formation of carboxylic acids or other degradation products.

  • Aromatic Ring Oxidation: In cases of localized overheating (poor stirring or too-rapid addition of the nitrating agent), the aromatic ring itself can be oxidized, leading to ring-opening and the formation of complex, often polymeric, tars.[1]

Preventative Measures:

  • Maintain Low Temperatures: As with regioselectivity, low temperature is key. Keeping the reaction at or below 5°C minimizes the rate of oxidative side reactions.

  • Use Stoichiometric Reagents: Using a large excess of nitric acid increases the oxidative potential of the reaction mixture. Use a modest excess (typically 1.1 to 1.2 equivalents) of nitric acid to ensure complete reaction without promoting excessive degradation.

  • Ensure Efficient Stirring: Good agitation dissipates heat effectively and prevents localized "hot spots" where degradation can initiate.

Q3: I'm observing a product with a higher molecular weight, suggesting dinitration. How can I avoid this over-reaction?

A3: Preventing Over-Nitration

The initial product, this compound, is more deactivated towards further electrophilic substitution than the starting material. However, under forcing conditions, a second nitration can occur.

Controlling Factors:

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures are the primary drivers of dinitration.[1] Once the formation of the mono-nitro product is complete (as determined by TLC or LC-MS monitoring), the reaction should be promptly quenched.

  • Acid Concentration: Using highly aggressive nitrating systems like oleum (fuming sulfuric acid) mixed with nitric acid can increase the concentration of the nitronium ion to a level that promotes dinitration.[5] Stick to standard concentrated H₂SO₄/HNO₃ mixtures.

Q4: Is decarboxylation a risk during this synthesis?

A4: Assessing the Risk of Decarboxylation

Decarboxylation (the loss of the -COOH group) is generally not a major side reaction under standard nitration conditions for benzoic acids. This side reaction typically requires much higher temperatures (often >140°C) or the presence of specific catalysts or radical initiators.[6][7][8] If you maintain the recommended low-temperature protocol for nitration, the risk of significant decarboxylation leading to the formation of 1,4-dimethyl-2-nitrobenzene is minimal.

Part 2: Summary of Side Reactions & Solutions

The following table provides a quick-reference guide to the common side reactions and their corresponding solutions.

Side Reaction/IssueProbable Cause(s)Recommended Solution(s)
Poor Regioselectivity • High reaction temperature (> 5°C)• Highly reactive nitrating agent (e.g., fuming HNO₃)• Maintain reaction temperature strictly between 0-5°C.• Use a standard nitrating mixture of conc. H₂SO₄ and conc. HNO₃.• Add nitrating agent slowly with vigorous stirring.
Over-Nitration (Dinitration) • High reaction temperature• Prolonged reaction time• Large excess of nitrating agent• Adhere to strict temperature control.• Monitor reaction progress (TLC/LC-MS) and quench upon completion.• Use 1.1-1.2 equivalents of HNO₃.
Oxidative Degradation • Localized overheating (poor stirring)• High reaction temperature• Excessively strong oxidizing conditions• Ensure efficient stirring throughout the reaction.• Maintain temperature at 0-5°C.• Avoid large excesses of nitric acid.
Decarboxylation • Excessively high reaction temperatures (not typical for this reaction)• Follow the recommended low-temperature protocol; this is not a common side reaction under proper conditions.

Part 3: Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

G Main Reaction vs. Major Side Reactions SM 2,5-Dimethylbenzoic Acid Reagents + HNO₃ / H₂SO₄ (Nitrating Mixture) SM->Reagents Oxidation Side Product: Oxidation/Degradation Products SM->Oxidation Excessive Temp. / Excess HNO₃ Desired Desired Product: This compound Reagents->Desired Controlled Conditions (0-5°C) Isomer Side Product: 2,5-Dimethyl-6-nitrobenzoic Acid Reagents->Isomer Higher Temp. / Poor Control Dinitro Side Product: Dinitro-dimethylbenzoic Acid Desired->Dinitro Forcing Conditions (High Temp / Long Time)

Caption: Main reaction pathway versus common side reactions.

G Troubleshooting Workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_purity Analyze Product Mixture (NMR, LC-MS) start->check_purity isomers Isomeric Impurities Detected? check_purity->isomers high_mw Higher MW Impurities Detected? isomers->high_mw No sol_isomers Solution: 1. Lower Reaction Temperature (0-5°C) 2. Slow Reagent Addition 3. Check Nitrating Agent Choice isomers->sol_isomers Yes dark_color Reaction Mixture Dark/Tarry? high_mw->dark_color No sol_high_mw Solution: 1. Reduce Reaction Time 2. Use Less HNO₃ (1.1 eq) 3. Avoid High Temperatures high_mw->sol_high_mw Yes sol_dark_color Solution: 1. Improve Stirring Efficiency 2. Ensure Strict Temp. Control 3. Pre-cool all Reagents dark_color->sol_dark_color Yes end Implement Solution & Re-run dark_color->end No sol_isomers->end sol_high_mw->end sol_dark_color->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 4: Optimized Experimental Protocols

Adherence to a carefully controlled protocol is the best way to ensure a successful synthesis.

Protocol 1: Optimized Synthesis of this compound

Safety Precautions: This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[1]

Reagents & Equipment:

  • 2,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Preparation: Set up a round-bottom flask equipped with a magnetic stir bar in an ice-salt bath.

  • Dissolution: To the flask, add 2,5-dimethylbenzoic acid (1.0 eq). Slowly and carefully, add concentrated sulfuric acid (approx. 4-5 mL per gram of starting material) while stirring. Continue to stir until all the solid has dissolved, ensuring the temperature remains below 10°C. Cool the resulting solution to 0°C.

  • Nitrating Mixture Preparation: In a separate beaker or flask cooled in an ice bath, prepare the nitrating mixture. Slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 1.5 mL per mL of nitric acid). Swirl gently to mix and allow the mixture to cool to 0°C.

  • Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylbenzoic acid over 30-45 minutes. Crucially, monitor the internal temperature and maintain it between 0°C and 5°C throughout the addition. [3]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.

  • Quenching: Slowly pour the reaction mixture over a large amount of crushed ice (approx. 10 g of ice per mL of reaction mixture) in a beaker with vigorous stirring. A precipitate should form.

  • Isolation: Allow the ice to melt completely, then isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry to a constant weight. The crude product can now be taken for purification.

Protocol 2: Purification by Recrystallization

Isomeric impurities can often be removed by careful recrystallization.

  • Solvent Selection: A mixture of ethanol and water is a common choice. Other solvent systems like acetonitrile/water may also be effective.[9]

  • Procedure: Dissolve the crude, dry product in a minimum amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

  • Analysis: Confirm the purity of the final product using melting point, NMR, or LC-MS analysis.

References

Technical Support Center: Purification of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the synthesis and purification of 2,5-Dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Core Challenge - The Chemistry of Impurities

The primary route to synthesizing this compound is the electrophilic aromatic substitution (nitration) of 2,5-dimethylbenzoic acid using a mixture of nitric and sulfuric acids.[1][2] The inherent challenge in purifying the final product stems directly from the nature of this reaction. The starting material, 2,5-dimethylbenzoic acid, has two activating, ortho-, para-directing methyl groups and one deactivating, meta-directing carboxylic acid group.[3] This creates a competitive environment for the incoming nitro group, often leading to a mixture of isomeric products alongside the desired compound.

The most common impurities you will likely encounter are:

  • Isomeric Byproducts: Notably 2,5-dimethyl-4-nitrobenzoic acid and 2,5-dimethyl-6-nitrobenzoic acid. Their similar molecular weights and polarities to the target compound make them particularly difficult to separate.

  • Unreacted Starting Material: Incomplete nitration will leave residual 2,5-dimethylbenzoic acid.

  • Dinitrated Species: Harsh reaction conditions can lead to the formation of dinitro- compounds.

  • Residual Acids: Sulfuric and nitric acids from the reaction medium if the workup is incomplete.

  • Oxidation Byproducts: Nitric acid is a strong oxidizing agent, which can lead to various degradation products.

Table 1: Profile of Target Compound and Key Potential Impurities
Compound NameMolecular FormulaMolar Mass ( g/mol )Key Differentiating Feature
This compound (Target) C₉H₉NO₄195.17The desired regioisomer.[4][5]
2,5-Dimethylbenzoic acid (Starting Material)C₉H₁₀O₂150.17Lacks the nitro group; less polar.[3]
2,5-Dimethyl-4-nitrobenzoic acid (Isomer)C₉H₉NO₄195.17Different substitution pattern affects crystal packing and polarity.
2,5-Dimethyl-6-nitrobenzoic acid (Isomer)C₉H₉NO₄195.17Steric hindrance from adjacent groups may alter reactivity and polarity.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is a yellowish, sticky solid with a broad melting point range. What's the likely cause?

A: This is a classic sign of a mixture of impurities. The yellow or brownish color often points to the presence of residual nitrating acids or nitrogen oxides.[2][6] The stickiness and broad melting point are definitive indicators that your product is not pure, containing significant amounts of isomeric byproducts and/or unreacted starting material, which disrupt the formation of a uniform crystal lattice.

Q2: What is the most effective initial purification technique for the crude product?

A: Recrystallization is the most powerful and cost-effective first step for purifying solid organic compounds.[7] The principle relies on the difference in solubility of your target compound and impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve your crude product completely at its boiling point but will have very low solubility for it at cold temperatures, allowing the pure compound to crystallize out upon cooling while the impurities remain in the "mother liquor".[7][8]

Q3: How do I select the optimal solvent for recrystallization?

A: The choice of solvent is critical and must be determined experimentally. The guiding principle is "like dissolves like," but the key is a large solubility differential with temperature.[7] For a substituted nitrobenzoic acid, polar protic or aprotic solvents are a good starting point.

Causality: You need a solvent where the product's solubility curve is steep. This ensures maximum recovery. If the compound is too soluble in the cold solvent, you will lose a significant amount of product in the mother liquor, leading to poor yield.[9] If it's not soluble enough in the hot solvent, you'll need an impractically large volume of solvent.

Table 2: Suggested Solvents for Recrystallization Screening
SolventBoiling Point (°C)PolarityRationale & Comments
Water100HighBenzoic acids often have low solubility in cold water but significantly higher solubility in hot water, making it a good, inexpensive, and non-toxic choice.[8]
Ethanol/Water MixVariesTunableStarting with a 70:30 or 90:10 ethanol:water mixture can provide the ideal polarity to dissolve the compound when hot but force it out of solution when cold.[10]
Acetonitrile/Water MixVariesTunableA 9:1 acetonitrile:water mixture has been successfully used for recrystallizing a similar compound, 2,5-dichloro-3-nitrobenzoic acid.[11]
Toluene111LowMay be effective if impurities are significantly more polar than the target compound.
Methanol65HighNitrobenzoic acids tend to be very soluble in methanol, which may be useful for chromatography but could lead to lower recrystallization yields.[12]

Q4: My recrystallization yield is consistently below 50%. What are the common pitfalls?

A: Low yield is a frequent issue. Here are the most common causes and how to fix them:

  • Using Too Much Solvent: This is the most frequent error. If you add too much hot solvent, the solution will not be saturated upon cooling, and much of your product will remain dissolved.[10] Solution: Add the hot solvent portion-wise, waiting for the solution to boil between additions, until the solid just dissolves.[10]

  • Cooling Too Rapidly: Crash-cooling a hot solution in an ice bath leads to the formation of small, impure crystals that can trap impurities. Solution: Allow the flask to cool slowly to room temperature on the benchtop first. This promotes the growth of larger, purer crystals. Once it has reached room temperature, then place it in an ice bath to maximize precipitation.[8]

  • Premature Crystallization During Hot Filtration: If you need to filter out insoluble impurities from the hot solution, the product can crystallize in the funnel. Solution: Use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.[9]

Q5: Recrystallization isn't separating the isomers effectively. What's the next step?

A: When isomers co-crystallize, you need a technique that separates based on more subtle differences in polarity. Column chromatography is the method of choice.[13][14]

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is used, typically starting with a non-polar solvent like hexane and gradually adding a more polar solvent like ethyl acetate or dichloromethane. The less polar compounds will travel down the column faster.

  • Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

Q6: How can I definitively assess the purity of my final product?

A: A combination of methods provides the most trustworthy assessment:

  • Melting Point Analysis: A pure compound will have a sharp melting point (range of 1-2°C) that matches the literature value. Impurities will depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A pure compound will show a single major peak. HPLC can effectively separate and quantify even closely related isomeric impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the exact structure of your compound and reveal the presence of isomers or other impurities through their unique signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly sensitive but may require derivatization of the carboxylic acid to a more volatile ester to prevent thermal decomposition in the instrument.[15]

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimized Recrystallization Workflow

This protocol is designed to maximize both purity and yield. The key is patience and precision.

  • Solvent Selection: Based on small-scale screening (see Table 2), select the best solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Add small portions of hot solvent, allowing the mixture to return to a boil after each addition, until the solid has just completely dissolved. Do not add excess solvent.[10]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. You should see crystals begin to form.[8]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to ensure maximum precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[17]

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and dry to a constant mass, preferably in a vacuum oven.

Recrystallization cluster_prep Preparation cluster_process Purification Process cluster_output Result Crude Crude Product Dissolve Dissolve in Min. Boiling Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Cool Slowly to Room Temp HotFilter->Cool Filtrate IceBath Cool in Ice Bath Cool->IceBath VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash MotherLiquor Mother Liquor (Contains Impurities) VacFilter->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Workflow for purification by recrystallization.

Guide 2: Purity Assessment by HPLC

This provides a starting point for developing a robust analytical method.

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of your purified, dried product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric or formic acid to ensure the carboxylic acid is protonated.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: A pure sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The area of each peak can be used to calculate the percent purity.[16]

Purification_Logic Start Crude Synthesis Product Recrystallize Perform Recrystallization Start->Recrystallize Analyze Assess Purity (MP, TLC, HPLC) Recrystallize->Analyze Success Product Meets Purity Specs Analyze->Success Pure Failure Impure Product (Isomers Persist) Analyze->Failure Impure Chromatography Column Chromatography Failure->Chromatography Reanalyze Re-assess Purity (MP, HPLC) Chromatography->Reanalyze Reanalyze->Success

Caption: Decision tree for purifying this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. The nitration of 2,5-dimethylbenzoic acid is a nuanced process where the directing effects of the activating methyl groups and the deactivating carboxylic acid group are in direct competition. This often leads to challenges in achieving high yield and regioselectivity. This document provides in-depth, experience-driven answers to common issues encountered during this synthesis, moving beyond simple protocols to explain the fundamental principles governing success.

Overview of the Synthesis

The primary route to this compound is the direct nitration of 2,5-dimethylbenzoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the aromatic ring.[1] The regiochemical outcome is complicated by the substituents on the benzene ring:

  • -CH₃ groups (at C2 and C5): These are activating, ortho, para-directing groups.

  • -COOH group (at C1): This is a deactivating, meta-directing group.[1]

This creates a competitive environment for the incoming electrophile, making careful control of reaction conditions paramount to favor the desired 3-nitro isomer over other potential products, such as the 6-nitro isomer. Research has shown that nitration of 2,5-dimethylbenzoic acid can surprisingly yield a significant amount of the ortho-nitro product (6-nitro-2,5-dimethylbenzoic acid) despite the steric hindrance, sometimes even as the major product.[2]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield can stem from several factors, often related to suboptimal reaction conditions or inefficient product isolation.[3]

  • Incomplete Reaction: The deactivating effect of the carboxyl group slows the overall reaction rate compared to more activated systems.[1] Ensure the reaction has been given sufficient time to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential to track the consumption of the starting material.

  • Inadequate Temperature Control: While low temperatures are crucial for selectivity (see Q2), a temperature that is too low may significantly hinder the reaction rate, preventing it from reaching completion within a practical timeframe.

  • Presence of Water: Ensure all glassware is thoroughly dried and only concentrated acids are used. Water can interfere with the generation of the highly electrophilic nitronium ion from the mixed acid, thereby inhibiting the reaction.[4]

  • Loss During Work-up: The product is isolated by precipitation after quenching the reaction mixture on ice.[3][4] If precipitation is incomplete or if the product has some solubility in the acidic aqueous layer or the washing solvents, significant loss can occur. Ensure a sufficient amount of ice is used for quenching and wash the filtered product with ice-cold water to minimize dissolution.[4]

Q2: I am getting a mixture of isomers, primarily the 3-nitro and 6-nitro products. How can I improve the regioselectivity for this compound?

This is the most common and critical challenge in this synthesis. The formation of both the meta (3-nitro) and ortho (6-nitro) isomers is a direct result of the competing directing effects of the methyl and carboxyl substituents.[2]

  • Mechanism of Isomer Formation: The -COOH group directs the incoming nitronium ion to the C3 position (meta), while the -CH₃ groups direct it to the C3, C4, and C6 positions (ortho and para). The C3 position is favored by both a methyl group and the carboxyl group, while the C6 position is strongly activated by the C5-methyl group. Studies have shown that nitration with fuming nitric acid can result in a mixture of 29% meta (3-nitro) and 41% ortho (6-nitro) products, indicating the powerful activating effect of the methyl groups can override both steric hindrance and the meta-directing influence of the carboxyl group under certain conditions.[2]

  • Controlling Selectivity:

    • Temperature Control: This is the most critical parameter. Lowering the reaction temperature, typically to a range of 0-5 °C, generally favors the thermodynamically more stable product and can help manage the reaction's regioselectivity.[5][6] It is imperative to maintain this temperature consistently throughout the addition of the nitrating agent.[6]

    • Rate of Addition: The nitrating mixture must be added slowly and dropwise to the substrate solution.[4] This prevents localized temperature spikes that can alter the isomer distribution and lead to side reactions.

Q3: My final product is discolored and shows impurities by NMR/HPLC. How can I minimize the formation of by-products like dinitrated or oxidized species?

By-product formation is typically a result of overly harsh reaction conditions.

  • Over-Nitration: The formation of dinitro-derivatives can occur if the reaction temperature is too high or the reaction time is excessively long.[1][7] The initial nitro group further deactivates the ring, making a second nitration more difficult, but it is not impossible under forcing conditions. Strict adherence to the optimized temperature and monitoring the reaction to stop it once the starting material is consumed are key.

  • Oxidation: The methyl groups are susceptible to oxidation by concentrated nitric acid, especially at elevated temperatures.[4] This can lead to the formation of carboxylic acid by-products. Maintaining stringent temperature control (0-5 °C) is the most effective way to prevent this side reaction.[4]

  • Purification: If by-products do form, purification by recrystallization is necessary. An ethanol/water mixture is often effective for purifying the final product.[4]

Q4: The reaction is highly exothermic and difficult to control. What are the best practices for thermal management?

The mixing of concentrated sulfuric and nitric acids, and the nitration reaction itself, are highly exothermic processes.[3] A runaway reaction is a significant safety hazard.

  • Pre-cooling: Always cool the sulfuric acid before adding the substrate. Similarly, the nitrating mixture (HNO₃/H₂SO₄) should be prepared separately, cooled in an ice bath, and then added to the cooled substrate solution.[5][6]

  • Slow Addition: The nitrating mixture must be added dropwise with a pressure-equalizing dropping funnel to maintain a controlled rate.[3] Never add the substrate to the nitrating mixture.

  • Efficient Stirring: Vigorous and constant agitation is crucial to ensure even heat distribution and prevent the formation of localized "hot spots" where the reaction rate could accelerate uncontrollably.[3]

  • Cooling Bath: Use an ice-salt or ice-water bath to maintain the low temperature required for the reaction.[6] Ensure the reaction flask is adequately immersed.

Q5: What is the standard procedure for quenching the reaction and isolating the crude product?

Proper quenching is critical for both safety and maximizing product yield.

The standard and most effective method is to pour the entire reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[3][4] This serves two purposes: it rapidly cools and dilutes the strong acid mixture, effectively stopping the reaction, and it causes the organic product, which is insoluble in water, to precipitate out of the solution. The solid can then be collected by vacuum filtration.[8]

Q6: What analytical techniques are best for monitoring reaction progress and characterizing the final product?
  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, one can easily visualize the consumption of the reactant and the formation of the product(s).

  • Product Characterization:

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

    • Spectroscopy:

      • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is the most definitive method for confirming the structure and assessing the isomeric purity of the product. The proton NMR spectrum will clearly distinguish between the 3-nitro and 6-nitro isomers based on the coupling patterns and chemical shifts of the aromatic protons.

      • IR: Infrared spectroscopy can confirm the presence of key functional groups: the carboxylic acid O-H and C=O stretches, and the N-O stretches of the nitro group.

    • Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining the purity of the final product and quantifying the ratio of any isomeric by-products.[9][10]

Data and Parameters

ParameterRecommended ConditionRationale & Reference
Reaction Temperature 0-5 °CCritical for controlling regioselectivity and minimizing oxidation/dinitration by-products.[5][6]
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄Sulfuric acid acts as a catalyst to generate the required NO₂⁺ electrophile.[1]
Reagent Addition Slow, dropwise addition of nitrating mix to substrate solutionPrevents dangerous exotherms and localized side reactions.
Reaction Time Monitor by TLCReaction rate is substrate-dependent; monitor until starting material is consumed to avoid incomplete reaction or by-product formation.
Quenching Pour reaction mixture onto crushed iceSafely stops the reaction and precipitates the product for isolation.[3][4]

Visual Guides and Workflows

Reaction Mechanism: Isomer Formation

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ (catalyst) HSO4_minus HSO₄⁻ + H₃O⁺ Attack Electrophilic Attack NO2_plus->Attack Attacks Ring StartMat 2,5-Dimethylbenzoic Acid StartMat->Attack Meta_Product This compound (Desired Product) Attack->Meta_Product Meta-directing -COOH influence Ortho_Product 2,5-Dimethyl-6-nitrobenzoic Acid (Major By-product) Attack->Ortho_Product Ortho-directing -CH₃ influence

Caption: Competing pathways in the nitration of 2,5-dimethylbenzoic acid.

Troubleshooting Workflow

G Start Problem Encountered LowYield Low Yield Start->LowYield PoorSelectivity Poor Selectivity (Isomer Mixture) Start->PoorSelectivity Impurities Product Impurities Start->Impurities IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Cause WorkupLoss Loss During Workup? LowYield->WorkupLoss Cause TempHigh Temperature Too High? PoorSelectivity->TempHigh Cause Dinitration Dinitration/Oxidation? Impurities->Dinitration Cause Sol_Purify Recrystallize Product Impurities->Sol_Purify Also consider Sol_Time Increase Reaction Time (Monitor by TLC) IncompleteRxn->Sol_Time Solution Sol_Workup Check Quenching/ Washing Procedure WorkupLoss->Sol_Workup Solution Sol_Temp Maintain Temp at 0-5°C Add Nitrating Mix Slowly TempHigh->Sol_Temp Solution Dinitration->TempHigh Dinitration->Sol_Temp Solution

References

Technical Support Center: 2,5-Dimethyl-3-nitrobenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-01

Introduction

Welcome to the technical support guide for 2,5-Dimethyl-3-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While this compound is a crucial building block in the synthesis of various specialty chemicals and pharmaceuticals, its stability in solution can be influenced by several factors.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.

The structure of this compound, featuring a carboxylic acid, a nitro group, and two methyl groups on a benzene ring, dictates its chemical behavior and potential degradation pathways.[2][3] The electron-withdrawing nature of the nitro group, combined with the acidic proton of the carboxylic acid, makes the molecule susceptible to changes in pH, light, and temperature.[4]

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, light exposure, and temperature. The carboxylic acid moiety is pH-sensitive, the nitroaromatic structure is susceptible to photodecomposition, and elevated temperatures can promote degradation.[5][6][7]

Q2: I've noticed a change in the color of my this compound solution over time. What could be the cause?

A2: A color change, typically a yellowing, in a solution of a nitroaromatic compound can be an indicator of degradation.[4] This is often due to photodegradation, where UV or even ambient light can induce chemical reactions.[7][8] It is also possible that interactions with other components in your solution or extreme pH values are causing the change.

Q3: My experimental results are inconsistent. Could instability of the this compound solution be a contributing factor?

A3: Yes, inconsistent results are a classic sign of a reagent stability issue. If the concentration of your active compound is changing over the course of an experiment or between experiments, it will lead to poor reproducibility. It is crucial to rule out compound stability as a variable.

Q4: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A4: For carboxylic acids, maintaining a pH below their pKa is generally favorable for stability in the undissociated form.[9] While the specific pKa of this compound is not readily published, we can estimate it to be in the range of 3-4, similar to 3-nitrobenzoic acid (pKa 3.47).[10] Therefore, a buffered solution with a pH between 3 and 4 would be a good starting point to maintain the compound in its protonated, and likely more stable, form.

Q5: How should I store my stock solutions of this compound?

A5: Stock solutions should be stored in a cool, dark place, ideally at 2-8°C.[1] Use amber vials or wrap your containers in aluminum foil to protect them from light. It is also advisable to prepare fresh solutions for sensitive experiments or to perform a stability check on older solutions before use.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.

Issue 1: Unexpected Precipitation in Solution
Potential Cause Troubleshooting Steps
Poor Solubility This compound has limited solubility in water but is more soluble in organic solvents like methanol and ethanol.[11] Ensure you are not exceeding the solubility limit in your chosen solvent system. Consider preparing a more concentrated stock in an appropriate organic solvent and diluting it into your aqueous experimental medium.
pH-Dependent Solubility The protonated (acidic) form of a carboxylic acid is generally less soluble in water than its deprotonated (carboxylate) form. If your solution's pH is near or below the pKa, you may see precipitation. Adjusting the pH to be slightly above the pKa may improve solubility, but be aware that this could impact stability.
Temperature Effects Solubility is often temperature-dependent. If you are working at low temperatures, the compound may precipitate out of solution. Conversely, a solution prepared at a higher temperature may precipitate upon cooling to room temperature.
Issue 2: Evidence of Chemical Degradation (e.g., Color Change, New Peaks in HPLC)

This workflow will guide you through diagnosing and mitigating chemical degradation.

Degradation_Troubleshooting start Degradation Observed check_light Was the solution exposed to light? start->check_light protect_light Protect from light (amber vials, foil). Rerun experiment. check_light->protect_light Yes check_temp Was the solution exposed to high temperatures? check_light->check_temp No end_node Problem Resolved protect_light->end_node control_temp Control temperature. Store at 2-8°C. Rerun experiment. check_temp->control_temp Yes check_ph Is the solution pH appropriate? check_temp->check_ph No control_temp->end_node buffer_ph Buffer the solution (pH 3-4). Rerun experiment. check_ph->buffer_ph No check_reactivity Are there reactive components in the solution? check_ph->check_reactivity Yes buffer_ph->end_node simplify_solution Simplify the solution matrix. Test for incompatibilities. check_reactivity->simplify_solution Yes check_reactivity->end_node No simplify_solution->end_node

Caption: Troubleshooting workflow for chemical degradation.

III. Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in methanol.

Materials:

  • This compound (MW: 195.17 g/mol )[3]

  • Methanol, HPLC grade

  • Analytical balance

  • Volumetric flask (amber glass)

  • Sonicator

Procedure:

  • Weigh out 19.52 mg of this compound.

  • Transfer the solid to a 10 mL amber volumetric flask.

  • Add approximately 8 mL of methanol and sonicate for 5-10 minutes, or until the solid is completely dissolved.

  • Allow the solution to return to room temperature.

  • Bring the solution to the final volume of 10 mL with methanol.

  • Stopper the flask and invert several times to ensure homogeneity.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general reversed-phase HPLC method to assess the purity and degradation of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Program:

Time (min)%A%B
0.09010
15.01090
20.01090
20.19010
25.09010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a sample of your freshly prepared solution (time zero).

  • Store your solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C incubator).

  • Inject samples at various time points (e.g., 1, 4, 8, 24 hours).

  • Compare the peak area of the this compound peak over time. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

IV. Mechanistic Insights into Instability

Understanding the potential chemical transformations of this compound can aid in troubleshooting.

Photodegradation

Nitroaromatic compounds are known to be susceptible to photodegradation.[7][12] Upon absorption of UV light, the nitro group can be reduced, or other photochemical reactions can occur, leading to a variety of degradation products.[8]

Photodegradation_Pathway Compound This compound ExcitedState Excited State Compound->ExcitedState UV Light (hν) DegradationProducts Degradation Products ExcitedState->DegradationProducts Chemical Reactions

Caption: Simplified photodegradation pathway.

Thermal Degradation

While generally stable at room temperature, benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group.[5][6] The presence of the nitro and methyl groups can influence the temperature at which this occurs.

pH-Related Effects

The equilibrium between the protonated carboxylic acid and the deprotonated carboxylate is fundamental to the behavior of this compound in aqueous solutions. The acidity of carboxylic acids is influenced by substituents on the aromatic ring; electron-withdrawing groups like the nitro group increase acidity.[13][14] Changes in pH will alter the charge and potentially the reactivity and interaction of the molecule with its environment.

V. References

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. 5

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. 6

  • 3-Nitrobenzoic acid. Apollo Scientific. 15

  • 4-Nitrobenzoic acid - SAFETY DATA SHEET. Fisher Scientific. 16

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie. 17

  • 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID). Suvchem. 18

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. 7

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. 19

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. 8

  • SAFETY DATA SHEET - 2-Nitrobenzoic acid. Sigma-Aldrich. --INVALID-LINK--

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. 12

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. 20

  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. ResearchGate. 21

  • Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. 9

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. 13

  • 3-Nitrobenzoic acid. Wikipedia. 10

  • What is the standard pH of carboxylic acids? Quora. 22

  • This compound | 27022-97-5. ChemicalBook. 23

  • Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Royal Society of Chemistry. 24

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. 4

  • This compound Formula. ECHEMI. 2

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. 11

  • pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. NIH. 25

  • Carboxylic acid - Properties, Structure, Reactions. Britannica. 14

  • This compound | 27022-97-5 | FD70544. Biosynth. 1

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. NIH. 26

  • Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PMC - NIH. 27

  • This compound. CymitQuimica. 28

  • This compound | C9H9NO4 | CID 257257. PubChem - NIH. 3

  • degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions. Benchchem. 29

  • This compound. Luminix Health. 30

References

Technical Support Center: 2,5-Dimethyl-3-nitrobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dimethyl-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common reactions and troubleshooting scenarios involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is an aromatic carboxylic acid that typically appears as a solid at room temperature.[1] It is soluble in many organic solvents but has limited solubility in water. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₄[2][3][4]
Molecular Weight 195.17 g/mol [2][4][5]
CAS Number 27022-97-5[3][4]
Boiling Point 352.6 °C[2][6]
Flash Point 156 °C[2][6]
Storage Store at 10°C - 25°C[2]

Q2: What are the primary uses of this compound in synthesis?

A2: It is a valuable building block and intermediate for synthesizing pharmaceuticals and other specialty fine chemicals.[1][2] Its three functional handles—the carboxylic acid, the nitro group, and the aromatic ring—allow for a wide range of transformations. The most common subsequent reactions are the reduction of the nitro group to an amine and coupling reactions at the carboxylic acid site (e.g., esterification or amidation).

Q3: What are the main safety and handling considerations for this compound?

A3: this compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2][6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Reduction of the Nitro Group

The reduction of the nitro group to form 2,5-Dimethyl-3-aminobenzoic acid is one of the most critical transformations for this substrate. However, issues like incomplete reactions or side product formation are common.

Q4: My reduction of this compound is sluggish or incomplete. What are the common causes and how can I resolve this?

A4: This is a frequent issue that can often be traced back to reagent activity, solubility, or reaction conditions. A systematic approach is best for troubleshooting.[7]

Troubleshooting Workflow for Incomplete Reduction

G start Incomplete Reaction (TLC shows starting material) reagent Check Reagent/Catalyst Activity start->reagent solubility Assess Solubility of Starting Material start->solubility conditions Review Reaction Conditions start->conditions reagent_sol Is catalyst fresh? Is metal activated? Is reducing agent new? reagent->reagent_sol solubility_sol Is starting material fully dissolved? solubility->solubility_sol conditions_sol Is temperature adequate? Is reaction time sufficient? conditions->conditions_sol reagent_fix Solution: - Use fresh catalyst/reagent - Increase catalyst loading - Activate metal surface (e.g., with HCl) reagent_sol->reagent_fix No solubility_fix Solution: - Increase solvent volume - Add a co-solvent (e.g., MeOH, EtOH) - Heat to improve solubility solubility_sol->solubility_fix No conditions_fix Solution: - Increase reaction temperature - Extend reaction time - Monitor closely by TLC/LC-MS conditions_sol->conditions_fix No

Caption: Troubleshooting Decision Tree for Incomplete Reductions.

Detailed Breakdown of Causes and Solutions:

Potential CauseScientific ExplanationRecommended Solution
Poor Reagent/Catalyst Activity Catalytic Hydrogenation (Pd/C, Pt/C): Catalysts can become poisoned or lose activity over time.[7] Metal/Acid Reductions (SnCl₂, Fe, Zn): The metal surface can oxidize, reducing its effectiveness. The purity and surface area are critical.[7]Use a fresh batch of catalyst or reagent. For metal/acid systems, ensure the metal is a fine powder and consider pre-activation with dilute acid to remove the oxide layer.
Insufficient Stoichiometry The reduction of a nitro group is a 6-electron process. An insufficient molar equivalent of the reducing agent (e.g., SnCl₂ or sodium dithionite) will lead to incomplete conversion or the formation of intermediates like nitroso or hydroxylamine species.Ensure a sufficient excess of the reducing agent is used. For SnCl₂·2H₂O, using 3-5 equivalents is common practice to drive the reaction to completion.[7]
Poor Solubility If the this compound is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited, severely slowing the rate.[7]Select a solvent system where the starting material is fully soluble. For metal/acid reductions, ethanol or acetic acid are common choices. Sometimes a co-solvent is necessary.
Inadequate Temperature Many reduction reactions require an initial activation energy or are simply slow at room temperature. Exothermic reductions can also form side products if not properly controlled.[7]For SnCl₂ reductions, heating to reflux is often required.[7] For catalytic hydrogenations, gentle warming may be needed, but monitor carefully to avoid over-reduction of other functional groups.

Q5: I'm observing multiple spots on my TLC plate after a reduction reaction. What are these side products?

A5: Side products often arise from partially reduced intermediates or subsequent condensation reactions.

G Start Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N=N⁺(O⁻)-Ar (Azoxy Compound) Nitroso->Azoxy + Ar-NHOH Product Ar-NH₂ (Amine) Hydroxylamine->Product +2e⁻, +2H⁺ Hydroxylamine->Azoxy + Ar-NO Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo Reduction

References

Technical Support Center: Purification of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Dimethyl-3-nitrobenzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Initial Purity Assessment & Impurity Identification

Before selecting a purification strategy, a preliminary assessment of your crude material is essential. This allows you to choose the most effective and efficient method, saving time and resources.

FAQ: How can I get a quick assessment of my crude product's purity?

Answer: A quick assessment can be achieved through two simple, yet powerful, classical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden over a range of several degrees. Compare your experimental value to the literature value for this compound.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the number of components in your mixture. Spot your crude material on a silica gel plate and elute with an appropriate solvent system (e.g., a 7:3 mixture of hexane and ethyl acetate with a drop of acetic acid). The presence of multiple spots indicates impurities. One of these spots should correspond to your desired product.

FAQ: What are the most common impurities I should expect?

Answer: The impurities in your sample are almost always related to the synthetic route used. The most common synthesis for this compound is the direct nitration of 2,5-Dimethylbenzoic acid.

G cluster_reactants Reactants & Reagents cluster_products Crude Product Mixture StartingMaterial 2,5-Dimethylbenzoic Acid (Starting Material) Reaction Nitration Reaction StartingMaterial->Reaction Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Isomeric Byproducts (e.g., 4-nitro, 6-nitro isomers) Reaction->Impurity1 Impurity2 Unreacted Starting Material Reaction->Impurity2 Impurity3 Dinitrated Species (Over-reaction) Reaction->Impurity3

Based on this, the primary impurities are:

  • Unreacted Starting Material: 2,5-Dimethylbenzoic acid.

  • Isomeric Impurities: Nitration of the starting material can also produce other isomers, such as 2,5-Dimethyl-4-nitrobenzoic acid and 2,5-Dimethyl-6-nitrobenzoic acid. The separation of these isomers is often the most significant purification challenge.[1][2]

  • Dinitrated Byproducts: If the reaction conditions are too harsh, dinitration of the aromatic ring can occur.

  • Residual Acids: Inorganic acids like sulfuric acid and nitric acid used in the reaction may persist in the crude product.[3]

Impurity Type Chemical Name Reason for Presence Key Challenge
Starting Material2,5-Dimethylbenzoic acidIncomplete reactionSimilar solubility to the product.
Isomer2,5-Dimethyl-4-nitrobenzoic acidNon-regioselective nitrationVery similar physical and chemical properties to the desired product.
Isomer2,5-Dimethyl-6-nitrobenzoic acidNon-regioselective nitrationVery similar physical and chemical properties to the desired product.
ByproductDinitrated SpeciesOver-reaction / harsh conditionsHigher polarity than the desired product.
ReagentSulfuric/Nitric AcidRemnants from synthesis/workupHighly corrosive and can interfere with subsequent steps.
Part 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[4]

FAQ: How do I choose the right solvent for recrystallization?

Answer: The ideal solvent should dissolve the compound completely when hot but only sparingly when cold. For this compound, solvents of intermediate polarity often work well.

Solvent Selection Guide (Qualitative)

Solvent Polarity Boiling Point (°C) Suitability Assessment
Water High 100 Low solubility even when hot, but useful for washing away inorganic salts.[5][6]
Ethanol Medium-High 78 Good Candidate: Often shows a significant solubility difference between hot and cold.
Methanol Medium-High 65 Good Candidate: Similar to ethanol but more volatile.
Isopropanol Medium 82 Good Candidate: A common and effective choice for similar compounds.
Ethyl Acetate Medium 77 May have high solubility even when cold, potentially leading to low recovery. Best used as part of a co-solvent system.
Toluene Low 111 Likely to have low solubility due to the polar nitro and carboxyl groups.[7]

| Hexane | Very Low | 69 | Unsuitable as primary solvent: The compound is unlikely to dissolve. Useful as an anti-solvent. |

  • Expert Tip: A mixed-solvent system (co-solvent) can be highly effective. For example, you can dissolve the crude product in a minimal amount of hot ethanol (a "good" solvent) and then slowly add hot water (a "poor" solvent) until the solution becomes faintly cloudy. Upon cooling, this supersaturated solution will yield crystals. This technique is excellent for achieving high purity.[8]

Detailed Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution, as excess solvent will reduce your final yield.[6]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it gives the molecules time to arrange themselves in a stable lattice, excluding impurities.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter, followed by drying in a vacuum oven. The presence of residual solvent will depress the melting point.

FAQ: My compound "oiled out" instead of crystallizing. What do I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.

  • Cause & Solution: This commonly happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To fix this, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help induce proper crystallization.

FAQ: My recovery is very low. How can I improve it?

Answer: Low recovery is typically due to one of two reasons:

  • Using too much solvent: As noted in the protocol, using the absolute minimum amount of hot solvent is key.

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to lower the solubility as much as possible before filtering. You can also try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling, though this second crop may be less pure.

Part 3: Purification by Acid-Base Extraction

The carboxylic acid functional group in this compound provides an excellent chemical "handle" for a highly selective liquid-liquid extraction. This technique is exceptionally effective at removing neutral or basic impurities.

Principle of the Method

The acidic proton of the carboxylic acid can be removed by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic solvent layer. The layers can then be separated, and the aqueous layer can be re-acidified to regenerate and precipitate the purified, water-insoluble carboxylic acid. A patent for the purification of the related 3-nitrobenzoic acid describes a similar pH-swing process.[1]

G cluster_organic Organic Layer cluster_aqueous Aqueous Layer Start Crude Product (in Organic Solvent, e.g., Ethyl Acetate) Step1 Add aq. NaHCO₃ solution and shake in separatory funnel Start->Step1 Separation Allow Layers to Separate Step1->Separation OrganicContent Neutral Impurities (e.g., dinitrated species if not acidic enough, other non-acidic byproducts) Separation->OrganicContent Discard AqueousContent Sodium 2,5-dimethyl-3-nitrobenzoate (Water-Soluble Salt) Separation->AqueousContent Collect Step2 Add aq. HCl solution until pH ~2 AqueousContent->Step2 Filter Filter, Wash with Water, and Dry Step2->Filter End Pure this compound (Precipitates out of water) Filter->End

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, remembering to vent frequently to release CO₂ gas produced during the acid-base reaction.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction to ensure all the carboxylic acid has been transferred to the aqueous phase.

  • Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral impurities, you can perform a "back-wash" by adding a small amount of fresh ethyl acetate to the combined aqueous layers, shaking, and discarding the organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly.

FAQ: An emulsion formed at the interface, and the layers won't separate. What should I do?

Answer: Emulsions are a common frustration. Here are several ways to resolve them:

  • Patience: Often, simply letting the funnel sit undisturbed for an extended period will allow the emulsion to break.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and helping to force the separation of the layers.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite (diatomaceous earth) to break up the emulsion.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 2,5-Dimethyl-3-nitrobenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of the spectroscopic properties of 2,5-Dimethyl-3-nitrobenzoic acid and its key isomers, offering a practical framework for their unambiguous differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip researchers with the knowledge to confidently identify these compounds.

The Critical Need for Isomer Differentiation

This compound and its isomers, such as 2,5-Dimethyl-4-nitrobenzoic acid and 3,5-Dimethyl-4-nitrobenzoic acid, are valuable building blocks in organic synthesis. Their utility stems from the presence of three key functional groups on the benzene ring: a carboxylic acid, a nitro group, and two methyl groups. The relative positions of these substituents dictate the molecule's electronic properties, steric environment, and ultimately, its reactivity and biological activity. Consequently, the ability to distinguish between these isomers is not merely an analytical exercise but a crucial step in ensuring the synthesis of the correct target molecule and the subsequent reliability of downstream applications.

Molecular Structures Under Investigation

This guide will focus on the comparative spectroscopic analysis of the following isomers:

Compound NameAbbreviationCAS NumberMolecular FormulaMolecular Weight
This compound1 27022-97-5C₉H₉NO₄195.17 g/mol [1]
2,5-Dimethyl-4-nitrobenzoic acid2 6954-70-7C₉H₉NO₄195.17 g/mol
3,5-Dimethyl-4-nitrobenzoic acid3 3095-38-3C₉H₉NO₄195.17 g/mol [2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern of aromatic compounds. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Comparative ¹H NMR Data:
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)Carboxylic Acid Proton (δ, ppm)
1 (Predicted)~7.8 (s, 1H), ~7.6 (s, 1H)~2.4 (s, 3H), ~2.6 (s, 3H)~11.0-13.0 (br s, 1H)
2 (Experimental)7.95 (s, 1H), 7.33 (s, 1H)2.60 (s, 3H), 2.35 (s, 3H)Not specified
3 (Experimental)7.85 (s, 2H)2.30 (s, 6H)Not specified
Causality Behind the Chemical Shifts:
  • Aromatic Protons: The electron-withdrawing nature of the nitro and carboxylic acid groups deshields the aromatic protons, shifting them downfield. In 1 , the two aromatic protons are in different environments and are predicted to appear as singlets due to the lack of adjacent protons. In 2 , the two aromatic protons are also in distinct environments. In contrast, the two aromatic protons in 3 are chemically equivalent due to the molecule's symmetry, resulting in a single signal.

  • Methyl Protons: The chemical shifts of the methyl protons are also influenced by the position of the electron-withdrawing groups. The proximity of a methyl group to a nitro or carboxylic acid group will generally result in a downfield shift. In 3 , the two methyl groups are equivalent, giving rise to a single peak that integrates to six protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides valuable information about the number of unique carbon environments in a molecule and their electronic nature.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

Comparative ¹³C NMR Data (Predicted):
CompoundCarboxylic Acid (C=O) (δ, ppm)Aromatic (C-NO₂) (δ, ppm)Aromatic (C-H) (δ, ppm)Aromatic (C-CH₃) (δ, ppm)Methyl (CH₃) (δ, ppm)
1 ~168~150~135, ~130~140, ~138~20, ~15
2 ~169~152~133, ~125~142, ~136~21, ~16
3 ~170~155~128 (x2)~139 (x2)~19 (x2)
Interpreting the Carbon Chemical Shifts:
  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum (typically >165 ppm).

  • Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of all substituents. The symmetry of isomer 3 results in fewer signals in the aromatic region compared to 1 and 2 .

  • Methyl Carbons: The methyl carbons appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an excellent technique for identifying the presence of key functional groups within a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

Key IR Absorption Bands:
Functional GroupVibrational ModeThis compound (1)2,5-Dimethyl-4-nitrobenzoic acid (2)3,5-Dimethyl-4-nitrobenzoic acid (3)
Carboxylic AcidO-H stretch~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)
Carboxylic AcidC=O stretch~1700 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹
Nitro GroupAsymmetric N-O stretch~1530 cm⁻¹~1525 cm⁻¹~1540 cm⁻¹
Nitro GroupSymmetric N-O stretch~1350 cm⁻¹~1345 cm⁻¹~1360 cm⁻¹
Aromatic RingC-H stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aromatic RingC=C stretch~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1600-1450 cm⁻¹
Analysis of Vibrational Frequencies:

While the IR spectra of these isomers will share many common features due to the presence of the same functional groups, subtle differences in the exact peak positions and the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The position of the C=O and N-O stretching frequencies can be influenced by the electronic effects of the substituents on the ring.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the masses of the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Fragmentation Patterns:

The mass spectra of all three isomers will show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to their molecular weight (195.17 g/mol ). The fragmentation patterns will differ based on the stability of the resulting fragment ions, which is influenced by the positions of the substituents.

  • Common Fragments:

    • Loss of -OH (M-17): A common fragmentation for carboxylic acids.

    • Loss of -NO₂ (M-46): Loss of the nitro group.

    • Loss of -COOH (M-45): Decarboxylation.

  • Distinguishing Fragments: The relative intensities of these and other fragment peaks will vary between the isomers. For example, steric hindrance between adjacent substituents in some isomers can influence the fragmentation pathways. A detailed analysis of the fragmentation patterns can provide clues to the substitution pattern. For 3,5-Dimethyl-4-nitrobenzoic acid, a prominent fragment ion at m/z 133 has been observed, corresponding to the loss of both the nitro and hydroxyl groups.[2]

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Absorption:

Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. The position of the λmax will be influenced by the interaction of the nitro and carboxylic acid groups with the benzene ring and the methyl groups. The electronic communication between the electron-donating methyl groups and the electron-withdrawing nitro and carboxyl groups will affect the energy of the π → π* transitions. Isomers with greater conjugation or charge-transfer character are expected to have a λmax at a longer wavelength.

Conclusion: A Multi-faceted Approach to Isomer Identification

The definitive identification of this compound and its isomers requires a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the convergence of data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy that allows for an unequivocal assignment. This guide has outlined the fundamental principles, experimental considerations, and expected spectral features for each technique, providing a robust framework for researchers in the pharmaceutical and chemical industries to confidently navigate the challenges of isomer characterization.

Visualizing the Analytical Workflow

Caption: Workflow for the spectroscopic identification of dimethyl-nitrobenzoic acid isomers.

References

A Comparative Guide to the Biological Potential of 2,5-Dimethyl-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. Benzoic acid derivatives have long been a fruitful area of investigation, yielding compounds with a wide array of biological activities.[1] Within this class, the introduction of a nitro group can significantly modulate the electronic and steric properties of the molecule, often enhancing its bioactivity.[2][3][4] This guide focuses on the untapped potential of 2,5-Dimethyl-3-nitrobenzoic acid derivatives, providing a comparative framework based on the established biological activities of structurally related compounds. While direct comparative studies on a series of this compound derivatives are not yet prevalent in the literature, this guide will synthesize data from analogous compounds to provide a predictive comparison and detailed experimental roadmaps for their evaluation.

Introduction to the this compound Scaffold

This compound is a versatile chemical building block characterized by a benzene ring substituted with a carboxylic acid group, two methyl groups, and a nitro group.[4] The presence of these functional groups offers multiple avenues for chemical modification, allowing for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazones. Each of these modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, making this scaffold a promising starting point for the development of new therapeutic agents.

Comparative Analysis of Potential Biological Activities

Based on extensive research into related nitrobenzoic and benzoic acid derivatives, we can anticipate three primary areas of biological activity for derivatives of this compound: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity: A Comparison with Other Nitroaromatics

Nitroaromatic compounds have a well-established history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[2][3][4]

Comparative Data:

To contextualize the potential of this compound derivatives, we can examine the antimicrobial activity of other nitrobenzoic acid derivatives and related compounds.

Compound ClassOrganism(s)Activity (MIC/Inhibition Zone)Reference
2-Chloro-5-nitrobenzoic Acid DerivativesS. aureus, E. coliInhibition zones up to 27 mm[5]
2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid DerivativesS. aureus, B. subtilis, P. aeruginosa, E. coli, C. albicans, C. kruseiActive against Gram-positive and Gram-negative bacteria and fungi[6]
3,5-Dinitrobenzoate EstersM. tuberculosisHigh activity against M. tuberculosis[7]
Phenolic Acid Alkyl EstersE. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensisMIC values in the range of 1.2–20 mM[8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is recommended for determining the MIC of novel this compound derivatives.

  • Preparation of Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 40 mg/mL).

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria.

  • Microdilution Assay:

    • In a 96-well microplate, perform serial two-fold dilutions of the test compounds in MHB.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include a positive control (broth with bacteria) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Screening

cluster_synthesis Synthesis of Derivatives cluster_screening Antimicrobial Screening s1 This compound s2 Esterification s1->s2 s3 Amidation s1->s3 s4 Hydrazone Formation s1->s4 a1 Prepare Stock Solutions in DMSO s2->a1 s3->a1 s4->a1 a2 Broth Microdilution Assay (96-well plates) a1->a2 a3 Inoculate with Bacterial Strains a2->a3 a4 Incubate at 37°C a3->a4 a5 Determine MIC a4->a5

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

Anticancer Activity: A Comparison with Hydrazones and Benzamides

The hydrazone and benzamide moieties are well-regarded pharmacophores in the design of anticancer agents, exhibiting a range of mechanisms including the inhibition of cell proliferation and induction of apoptosis.[1][10][11][12][13]

Comparative Data:

The following table presents the anticancer activity of various hydrazone and benzamide derivatives against different cancer cell lines, providing a benchmark for future studies on this compound derivatives.

Compound ClassCancer Cell Line(s)Activity (IC50)Reference
Hydrazone DerivativesHCT-116 (Colon Carcinoma)Potent activity, with some compounds having IC50 < 7.1 μM[10]
Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic AcidLN-229 (Glioblastoma)IC50 as low as 0.77 μM[11]
Novel N-Acyl Hydrazone CompoundsMCF-7 (Breast Cancer), PC-3 (Prostate Cancer)IC50 values ranging from 7.52 to 25.41 μM against MCF-7[1]
Benzimidazole derivatives containing hydrazone groupMCF7 (Breast), C6 (Glioblastoma), HT29 (Colon)Some compounds showed toxic effects on cancer cells[13]
N-substituted benzamides(In vivo)Inhibition of tumor necrosis factor-alpha (TNFα)[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 0.5 × 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 5 to 100 µM) dissolved in DMSO and diluted in culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Proposed Anticancer Screening Workflow

cluster_synthesis Synthesis of Derivatives cluster_screening Anticancer Screening s1 This compound s2 Amidation s1->s2 s3 Hydrazone Formation s1->s3 c3 Treat with compounds s2->c3 s3->c3 c1 Cell Culture (e.g., MCF-7, HCT-116) c2 Seed cells in 96-well plates c1->c2 c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6

Caption: Workflow for the synthesis and in vitro anticancer screening of this compound derivatives.

Anti-inflammatory Activity: A Comparison with Benzamides and Nitro-containing Compounds

Chronic inflammation is implicated in a wide range of diseases. Benzamides and other nitro-containing compounds have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[3][14]

Comparative Data:

The anti-inflammatory potential of this compound derivatives can be inferred by comparing with the activities of related compounds.

Compound ClassIn Vitro/In Vivo ModelKey FindingsReference
N-substituted benzamidesLPS-induced TNFα in miceDose-dependent inhibition of TNFα[14]
Substituted (2-oxochromen-3-yl)benzamidesCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[15]
2-Substituted 1-Methyl-5-NitroindazolinonesTPA-induced mouse ear edemaReduction of inflammation and myeloperoxidase activity[16]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acidsCOX-2 assayPotent IC50 values (e.g., 0.18 µM)[3]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Use male Wistar rats (150-200 g).

  • Compound Administration: Administer the test compounds orally at a specific dose (e.g., 50 mg/kg) suspended in a suitable vehicle (e.g., 1% carboxymethyl cellulose). Administer a reference drug (e.g., Diclofenac sodium) to a positive control group and the vehicle to a negative control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the negative control group.

Potential Anti-inflammatory Mechanism

compound 2,5-Dimethyl-3-nitrobenzoic Acid Derivative cox2 COX-2 Enzyme compound->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation Mediation

Caption: A potential anti-inflammatory mechanism of action for this compound derivatives.

Conclusion and Future Directions

While the biological activities of this compound derivatives remain to be fully elucidated, the extensive evidence from structurally related compounds strongly suggests their potential as a promising scaffold for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and evaluation of this novel class of compounds. Future research should focus on synthesizing a diverse library of esters, amides, and hydrazones of this compound and systematically screening them for the biological activities outlined in this guide. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to the desired biological effects and in optimizing lead compounds for further preclinical development.

References

A Comparative Guide to the Reactivity of Nitrobenzoic Acids for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, substituted benzoic acids serve as indispensable building blocks. Among these, nitrobenzoic acids are of paramount importance, offering a versatile scaffold for further functionalization. The electronic and steric landscape of these molecules, dictated by the positioning of the nitro group and other substituents, profoundly influences their reactivity. This guide provides an in-depth comparison of 2,5-Dimethyl-3-nitrobenzoic acid with its less substituted counterparts—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—grounded in established chemical principles and experimental data.

The Decisive Role of Substituents: An Analysis of Electronic and Steric Effects

The reactivity of a substituted benzoic acid is primarily governed by the interplay of electronic effects (inductive and resonance) and steric hindrance imparted by its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. This withdrawal of electron density has a significant acidifying effect on the carboxylic acid proton.

  • The Simple Isomers: Ortho, Meta, and Para-Nitrobenzoic Acid The location of the nitro group on the benzene ring relative to the carboxylic acid creates distinct chemical personalities. The acidity, measured by the pKa value, is a clear indicator of these differences. For context, benzoic acid itself has a pKa of approximately 4.2.[1]

    • 2-Nitrobenzoic Acid (ortho): This isomer is the most acidic of the three. Its enhanced acidity is a classic example of the "ortho effect."[2] The bulky nitro group, positioned adjacent to the carboxylic acid, creates steric hindrance that forces the -COOH group to twist out of the plane of the benzene ring.[2][3] This disruption in co-planarity inhibits resonance between the carboxyl group and the ring, facilitating the release of the proton and stabilizing the resulting carboxylate anion.

    • 4-Nitrobenzoic Acid (para): In the para position, the nitro group can exert its maximum electron-withdrawing resonance effect (-R), effectively delocalizing the negative charge of the conjugate base across the entire molecule. This powerful stabilization makes it significantly more acidic than benzoic acid.[1]

    • 3-Nitrobenzoic Acid (meta): The meta isomer is more acidic than benzoic acid due to the strong inductive effect (-I) of the nitro group.[4][5] However, since the nitro group is in the meta position, its resonance effect does not extend to the carboxylate group, making it less acidic than the ortho and para isomers.[1]

  • A More Complex Case: this compound The reactivity profile of this compound is a nuanced balance of competing effects from three distinct substituents:

    • Electron-Withdrawing Nitro Group: As in the simpler isomers, the nitro group at the 3-position acts to increase the acidity of the carboxylic acid.

    • Electron-Donating Methyl Groups: The two methyl groups (-CH₃) are electron-donating via an inductive effect (+I). This effect tends to destabilize the conjugate base, thereby decreasing the acidity of the carboxylic acid.

    • Steric Hindrance (Ortho Effect): The methyl group at the 2-position (ortho to the carboxylic acid) introduces significant steric bulk. Similar to 2-nitrobenzoic acid, this forces the carboxylic acid out of the ring's plane. This steric inhibition of resonance is a powerful acid-strengthening effect that directly counteracts the electronic donation from the methyl groups.

The net result is a molecule whose acidity and reactivity cannot be predicted by simple addition of substituent effects but is rather a testament to the dominant role of steric factors in proximity to the reaction center.

Quantitative Comparison of Acidity

The acidity of these compounds, a key predictor of their reactivity in many reactions, is best compared quantitatively using their pKa values. A lower pKa indicates a stronger acid.

CompoundSubstituent PositionspKa ValueKey Influencing Factors
Benzoic Acid(Unsubstituted)~4.2Baseline
2-Nitrobenzoic Acid2-NO₂~2.16Strong -I effect; Ortho effect (steric)
3-Nitrobenzoic Acid3-NO₂~3.47Strong -I effect[4][5]
4-Nitrobenzoic Acid4-NO₂~3.41Strong -I and -R effects
This compound2-CH₃, 3-NO₂, 5-CH₃Not readily availableCompeting effects: +I (methyls), -I (nitro), and a strong Ortho effect (2-methyl)

While an experimental pKa for this compound is not widely published, the pronounced ortho effect from the 2-methyl group is expected to make it a relatively strong acid, likely more acidic than benzoic acid and 3-nitrobenzoic acid, despite the presence of two electron-donating groups.

Reactivity in Key Synthetic Transformations

Esterification and Reactions at the Carboxyl Group

The rate of reactions involving nucleophilic attack at the carboxyl carbon, such as Fischer esterification, is highly sensitive to steric hindrance.

  • 2-Nitrobenzoic Acid & this compound: Both compounds exhibit significantly reduced esterification rates compared to their meta and para counterparts. The ortho substituent (either -NO₂ or -CH₃) physically blocks the approach of the alcohol nucleophile, increasing the activation energy of the reaction.

  • 3- and 4-Nitrobenzoic Acid: These isomers react more readily as the carboxyl group is sterically unencumbered.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a foundational transformation, opening pathways to a vast array of derivatives like anilines, amides, and diazonium salts. This reaction is typically achieved using reagents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).

  • General Feasibility: This reduction is a robust and high-yielding reaction for all nitrobenzoic acid isomers.[6] The presence of the carboxylic acid and methyl groups does not typically interfere with the reduction of the nitro group under standard conditions. The resulting aminobenzoic acids are themselves valuable synthetic intermediates.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring is challenging for all nitrobenzoic acids. The carboxylic acid and nitro groups are both strongly deactivating and meta-directing substituents, making the ring electron-poor and less susceptible to attack by electrophiles.[4]

  • For this compound , the ring is already heavily substituted. The directing effects of the existing groups are complex: the two methyl groups are activating and ortho, para-directing, while the nitro and carboxyl groups are deactivating and meta-directing. Predicting the regioselectivity of an EAS reaction would require careful consideration of the specific electrophile and reaction conditions.

Visualizing Structural Differences and Experimental Flow

To better understand the relationships between these molecules, their structures are presented below.

Caption: Structural relationship of the compared benzoic acids.

Experimental Protocols

Trustworthy protocols are the cornerstone of reproducible science. Below are detailed, self-validating methodologies for key transformations involving nitrobenzoic acids.

Protocol 1: Nitration of Benzoic Acid to Synthesize 3-Nitrobenzoic Acid

This procedure demonstrates a classic electrophilic aromatic substitution, where the directing effect of the carboxylic acid group is key to the outcome.[7]

Causality: The reaction is kept at a very low temperature (≤ 5°C) to prevent over-nitration and to minimize the formation of the undesired ortho and para isomers. Sulfuric acid serves as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.

Caption: Workflow for the synthesis of 3-Nitrobenzoic Acid.

Methodology:

  • Preparation: Carefully dissolve 2.0 g of benzoic acid in 5.0 mL of concentrated sulfuric acid in an Erlenmeyer flask. Cool this mixture in an ice-salt bath to 0°C or below.

  • Nitrating Mixture: In a separate flask, cautiously prepare the nitrating mixture by adding 1.4 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid, ensuring this mixture is also kept cold.

  • Reaction: Using a dropping pipette, add the nitrating mixture dropwise to the cold benzoic acid solution over 15 minutes. It is critical to maintain the reaction temperature below 5°C throughout the addition with vigorous stirring.

  • Quenching & Precipitation: After the addition is complete, allow the mixture to stand in the ice bath for an additional 15 minutes. Then, carefully pour the reaction mixture over a slurry of approximately 20 g of crushed ice in 20 mL of water.

  • Isolation: The crude 3-nitrobenzoic acid will precipitate as a solid. Isolate the product by vacuum filtration, wash the filter cake thoroughly with cold water to remove residual acid, and allow it to air dry.

  • Validation: The crude product can be purified by recrystallization from hot water or a dilute ethanol-water mixture. The identity and purity should be confirmed by measuring its melting point (literature: 139–141 °C) and acquiring an IR spectrum.

Protocol 2: Reduction of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

This protocol details the conversion of the nitro group to an amine using tin(II) chloride, a reliable and common method in synthetic chemistry.

Causality: Tin(II) chloride is a mild reducing agent suitable for this transformation. The reaction is performed in acidic conditions (concentrated HCl) which facilitates the reduction process. The initial product is a tin salt of the amine, which is then treated with a strong base (NaOH) to liberate the free amine and precipitate tin hydroxides, allowing for product isolation.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, place 1.5 g of 3-nitrobenzoic acid and 3.6 g of tin(II) chloride dihydrate.

  • Reaction: Add 7.5 mL of concentrated hydrochloric acid. Heat the mixture to reflux using a heating mantle for 30 minutes. The solution should become clear.

  • Basification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add a concentrated sodium hydroxide solution (e.g., 8 M NaOH) until the mixture is strongly alkaline (pH > 10). A thick precipitate of tin(IV) hydroxide will form.

  • Isolation: Isolate the solid precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Acidification & Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully acidify the filtrate by adding glacial acetic acid dropwise until the pH is approximately 4-5. The product, 3-aminobenzoic acid, will precipitate out of the solution.

  • Final Purification: Collect the product by vacuum filtration, wash with a minimal amount of cold water, and dry. Purity can be checked by melting point analysis.

Conclusion

The reactivity of this compound presents a fascinating case study in physical organic chemistry. While the simple nitrobenzoic acid isomers have their reactivity primarily dictated by the position of a single, powerful electron-withdrawing group, the reactivity of the dimethylated analogue is a product of a complex interplay between competing electronic and steric factors. The ortho-methyl group, in particular, introduces significant steric hindrance around the carboxylic acid, a factor that must be a primary consideration for researchers planning synthetic routes involving this versatile building block. Understanding these fundamental principles is crucial for the rational design of synthetic strategies in drug development and materials science.

References

A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2,5-Dimethyl-3-nitrobenzoic acid, a robust and reliable analytical method is the bedrock of safety and efficacy. This guide provides an in-depth, comparative analysis of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. We will explore the theoretical underpinnings and practical execution of method validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

The "Why" Behind Method Validation: Ensuring Fitness for Purpose

Before delving into the experimental protocols, it is crucial to understand the rationale behind method validation. An analytical method is not a "one-size-fits-all" tool. Its performance must be rigorously evaluated to ensure it is suitable for its intended purpose. For the analysis of this compound, this could range from quantifying its purity in a bulk drug substance to monitoring its levels as a process-related impurity. Method validation provides documented evidence that the analytical procedure possesses the required performance characteristics and that the data generated is accurate, precise, and reliable.[5]

A Comparative Look at HPLC Methods for Aromatic Acids

Several RP-HPLC methods have been developed for the analysis of aromatic acids, including nitrobenzoic acid isomers.[6][7][8][9] The common thread in these methods is the use of a C18 stationary phase with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidified aqueous phase.[9][10] The acidic component, often phosphoric or formic acid, is critical for suppressing the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention. For our validation study, we will utilize a method analogous to those established for similar compounds, with a C18 column and a gradient elution to ensure optimal separation.

The Validation Workflow: A Step-by-Step Approach

The validation of our HPLC method for this compound will be conducted by assessing a series of key performance parameters as stipulated by ICH Q2(R1).[4] The logical flow of this process is depicted in the following diagram:

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Initial Method Parameters B Optimization of Mobile Phase & Gradient A->B C Column Selection B->C D System Suitability C->D E Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantitation (LOQ) I->J K Robustness J->K L Routine Analysis K->L

Caption: A flowchart illustrating the logical progression from HPLC method development to validation and subsequent implementation for routine analysis.

Experimental Protocols and Performance Data

The following sections detail the experimental procedures for each validation parameter and present hypothetical performance data in a comparative format.

Chromatographic Conditions
ParameterConditionAlternative Condition
Stationary Phase C18 bonded silica (e.g., 4.6 x 150 mm, 5 µm)Newcrom R1[11][12]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water (for MS compatibility)
Mobile Phase B AcetonitrileMethanol
Elution GradientIsocratic
Flow Rate 1.0 mL/min0.8 - 1.2 mL/min
Column Temperature 30 °CAmbient
Detection Wavelength 240 nmDiode Array Detector (DAD) for peak purity
Injection Volume 10 µL5 - 20 µL
System Suitability

Rationale: System suitability testing is an integral part of any analytical procedure and is performed to ensure that the chromatographic system is adequate for the intended analysis.[13][14][15] It is a measure of the overall performance of the HPLC system, including the pump, injector, column, and detector.[5][16]

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria & Hypothetical Data:

ParameterAcceptance CriteriaHypothetical Result
%RSD of Peak Area ≤ 2.0%0.8%
%RSD of Retention Time ≤ 1.0%0.3%
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
Specificity

Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare a solution of the this compound standard.

  • Prepare a placebo solution (matrix without the analyte).

  • Prepare a spiked solution containing the analyte and potential impurities.

  • Inject all three solutions and compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte and analyze the resulting solutions to demonstrate that the method can separate the analyte from its degradation products.

Acceptance Criteria & Hypothetical Data:

ConditionObservationResult
Placebo Injection No peak at the retention time of the analyte.Pass
Spiked Sample Analyte peak is well-resolved from impurity peaks (Resolution > 2.0).Pass
Forced Degradation Analyte peak is spectrally pure and separated from degradation peaks.Pass
Linearity and Range

Rationale: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Protocol:

  • Prepare a series of at least five calibration standards of this compound ranging from 1 µg/mL to 150 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria & Hypothetical Data:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
y-intercept Close to zero125.4
Linearity Range 1 - 150 µg/mLConfirmed
Accuracy

Rationale: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each level.

Acceptance Criteria & Hypothetical Data:

Spiked LevelAcceptance Criteria (% Recovery)Hypothetical Mean Recovery
80% 98.0 - 102.0%99.5%
100% 98.0 - 102.0%100.2%
120% 98.0 - 102.0%99.8%
Precision

Rationale: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria & Hypothetical Data:

Precision LevelAcceptance Criteria (%RSD)Hypothetical %RSD
Repeatability ≤ 2.0%0.9%
Intermediate Precision ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria & Hypothetical Data:

ParameterAcceptance CriteriaHypothetical Result
LOD Signal-to-noise ratio of ~3:10.1 µg/mL
LOQ Signal-to-noise ratio of ~10:10.3 µg/mL
Robustness

Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect of these changes on the system suitability parameters.

Acceptance Criteria & Hypothetical Data:

Varied ParameterEffect on System SuitabilityResult
Flow Rate (0.9 & 1.1 mL/min) All parameters within acceptance criteria.Robust
Temperature (28 & 32 °C) All parameters within acceptance criteria.Robust
Mobile Phase (± 2% Acetonitrile) All parameters within acceptance criteria.Robust

Interrelationship of Validation Parameters

The validation parameters are not independent entities but are interconnected. The following diagram illustrates the hierarchical and logical relationship between these crucial validation characteristics.

Validation Parameter Interrelationship Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: A diagram showing the interdependencies of the HPLC method validation parameters.

Conclusion: A Validated Method as a Cornerstone of Quality

The comprehensive validation of an HPLC method for this compound, as detailed in this guide, is a testament to the rigorous scientific principles that underpin modern pharmaceutical analysis. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we establish a high degree of confidence in the analytical data generated. This validated method serves as a reliable tool for quality control, ensuring the purity and consistency of this compound, and ultimately contributing to the safety and efficacy of the final pharmaceutical product. The principles and protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to develop and validate their own analytical methods, ensuring compliance with global regulatory standards.[4]

References

A Comparative Guide to Catalysts for the Synthesis of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the regioselective introduction of a nitro group onto an aromatic ring remains a cornerstone transformation. 2,5-Dimethyl-3-nitrobenzoic acid is a valuable building block, and its efficient synthesis hinges on the careful selection of a catalytic system to control the nitration of 2,5-dimethylbenzoic acid. This guide provides a comparative analysis of different catalytic approaches for this synthesis, offering insights into their performance, regioselectivity, and environmental impact, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Challenge of Regioselectivity in the Nitration of 2,5-Dimethylbenzoic Acid

The nitration of 2,5-dimethylbenzoic acid presents a fascinating regiochemical challenge. The aromatic ring is substituted with two activating, ortho, para-directing methyl groups and one deactivating, meta-directing carboxylic acid group. The interplay of these electronic and steric effects dictates the position of the incoming electrophilic nitronium ion (NO₂⁺). The desired product, this compound, requires nitration at the position meta to the carboxylic acid group and ortho to the methyl group at position 2.

Comparative Analysis of Catalytic Systems

This guide will compare three distinct approaches to the synthesis of this compound:

  • Classical Approach: Fuming Nitric Acid

  • Conventional Method: Mixed Acid (H₂SO₄/HNO₃) Catalysis

  • Green Alternative: Solid Acid Catalysis (Zeolite H-β)

Performance Overview
Catalyst SystemNitrating AgentTemperatureReaction TimeYield of this compoundKey ByproductsEnvironmental Considerations
Fuming Nitric Acid Fuming HNO₃Not specifiedNot specified29%[1]2,5-Dimethyl-6-nitrobenzoic acid (41%)[1]Highly corrosive, generates significant NOx fumes and acidic waste.
Mixed Acid (H₂SO₄/HNO₃) Conc. HNO₃0-10°C~2 hoursModerate (expected)Isomeric nitrobenzoic acidsHighly corrosive, generates large volumes of acidic waste requiring neutralization.
Solid Acid (Zeolite H-β) 65% HNO₃40-60°C2-4 hoursPotentially high selectivityMinimal (expected)Recyclable catalyst, reduced acidic waste, milder conditions.

In-Depth Analysis and Experimental Protocols

Classical Approach: Fuming Nitric Acid

This method represents a traditional, albeit harsh, approach to nitration. The high concentration of the nitronium ion in fuming nitric acid drives the reaction, but often with a compromise in selectivity.

Experimental Data Insight: A study on the orientation in the nitration of 2,5-dimethylbenzoic acid revealed that using fuming nitric acid leads to a mixture of products.[1] The major product was surprisingly the ortho-nitro isomer (2,5-dimethyl-6-nitrobenzoic acid) with a 41% yield, while the desired meta-nitro isomer (this compound) was formed in only a 29% yield.[1] This suggests that the activating effect of the methyl groups, directing to the ortho and para positions, strongly competes with the meta-directing effect of the carboxylic acid group under these conditions.

Reaction Scheme:

2,5-Dimethylbenzoic Acid 2,5-Dimethylbenzoic Acid Nitrated Products Nitrated Products 2,5-Dimethylbenzoic Acid->Nitrated Products Fuming HNO3 This compound (29%) This compound (29%) Nitrated Products->this compound (29%) 2,5-Dimethyl-6-nitrobenzoic Acid (41%) 2,5-Dimethyl-6-nitrobenzoic Acid (41%) Nitrated Products->2,5-Dimethyl-6-nitrobenzoic Acid (41%)

Caption: Nitration of 2,5-dimethylbenzoic acid with fuming nitric acid.

Experimental Protocol (Adapted from literature[1]):

  • Step 1: In a fume hood, cautiously add 2,5-dimethylbenzoic acid to an excess of fuming nitric acid with vigorous stirring and cooling in an ice bath.

  • Step 2: Allow the reaction to proceed at a controlled temperature.

  • Step 3: Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Step 4: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

  • Step 5: Separate the isomers using fractional crystallization or column chromatography.

Conventional Method: Mixed Acid (H₂SO₄/HNO₃) Catalysis

The use of a mixture of concentrated sulfuric and nitric acids is the most common method for aromatic nitration.[2][3] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.[2]

Causality Behind Experimental Choices: By using concentrated sulfuric acid as a catalyst, the formation of the nitronium ion is more efficient than with nitric acid alone, allowing for lower reaction temperatures.[2] Maintaining a low temperature (0-10°C) is crucial to control the reaction rate and potentially improve the regioselectivity towards the thermodynamically favored meta-nitro product, minimizing the formation of the sterically hindered ortho-nitro isomers.

Reaction Mechanism:

cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO3 H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO₄⁻ NO2+ NO₂⁺ H2NO3+->NO2+ - H₂O H2O H2O Substrate 2,5-Dimethylbenzoic Acid Sigma_Complex Arenium Ion (Sigma Complex) Substrate->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Mechanism of mixed acid-catalyzed nitration.

Experimental Protocol:

  • Step 1: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,5-dimethylbenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Step 2: Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Step 3: Add the nitrating mixture dropwise to the solution of 2,5-dimethylbenzoic acid, maintaining the reaction temperature below 10°C.

  • Step 4: After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature.

  • Step 5: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Step 6: Collect the precipitated product by vacuum filtration, wash with ice-cold water until the filtrate is neutral, and dry.

  • Step 7: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to purify the this compound.

Green Alternative: Solid Acid Catalysis (Zeolite H-β)

Solid acid catalysts, such as zeolites, offer a more environmentally benign alternative to traditional mineral acids.[4] They are non-corrosive, reusable, and can lead to higher selectivity. Zeolite H-β, with its three-dimensional pore structure, has shown activity in aromatic nitrations.

Trustworthiness and Self-Validating System: The reusability of the zeolite catalyst is a key feature of this self-validating system. After each reaction cycle, the catalyst can be recovered by simple filtration, washed, dried, and reused in subsequent batches. Consistent performance across multiple cycles would validate the stability and efficacy of the catalyst.

Proposed Experimental Protocol:

  • Step 1: Catalyst Activation: Activate Zeolite H-β by heating at 500°C for 4 hours under a stream of dry air.

  • Step 2: Reaction Setup: In a round-bottom flask, suspend the activated Zeolite H-β in a solution of 2,5-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane).

  • Step 3: Nitration: Warm the suspension to 40-60°C and add 65% nitric acid dropwise over a period of 30 minutes.

  • Step 4: Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 5: Catalyst Recovery: After the reaction is complete, cool the mixture and separate the catalyst by filtration. Wash the catalyst with the solvent for reuse.

  • Step 6: Product Isolation: Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography.

Logical Relationship Diagram:

Start Start Protocol Solid Acid Catalyzed Nitration Protocol Start->Protocol Reaction Nitration of 2,5-Dimethylbenzoic Acid Protocol->Reaction Filtration Catalyst-Product Separation Reaction->Filtration Product_Isolation Isolation of this compound Filtration->Product_Isolation Catalyst_Regeneration Catalyst Washing and Drying Filtration->Catalyst_Regeneration Reuse Catalyst Reuse Catalyst_Regeneration->Reuse

Caption: Workflow for solid acid-catalyzed nitration and catalyst recycling.

Conclusion and Future Outlook

The synthesis of this compound is a nuanced process where the choice of catalyst profoundly impacts yield and regioselectivity. While fuming nitric acid provides a direct route, it suffers from poor selectivity. The conventional mixed acid method offers better control but comes with significant environmental drawbacks.

The development of solid acid catalysts like Zeolite H-β presents a promising avenue for a greener and potentially more selective synthesis. Further research is warranted to optimize the reaction conditions for solid acid catalysts to maximize the yield of the desired this compound and to fully realize the benefits of this sustainable technology.

References

A Comparative Guide to the Definitive Structure Confirmation of 2,5-Dimethyl-3-nitrobenzoic Acid: The Unambiguous Power of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic detail—it is the bedrock upon which its function, reactivity, and therapeutic potential are understood. The seemingly minor rearrangement of atoms can be the difference between a potent drug and an inactive compound. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 2,5-Dimethyl-3-nitrobenzoic acid (C₉H₉NO₄), demonstrating why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose.

While a suite of powerful spectroscopic and spectrometric techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for elucidating molecular connectivity and identifying functional groups, they primarily build a compelling, yet circumstantial, case for a proposed structure. It is X-ray crystallography that provides the definitive, atomic-resolution evidence, transforming a two-dimensional hypothesis into a three-dimensional certainty.[1][2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the only method that directly images the atomic arrangement of a molecule in the solid state.[1] The technique is founded on the principle of Bragg's Law, which describes how X-rays, with wavelengths similar to the spacing between atoms, are diffracted by the electron clouds of atoms arranged in a regular, repeating crystal lattice.[4][5] By meticulously measuring the angles and intensities of these diffracted X-rays, we can reconstruct a three-dimensional electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with unparalleled precision.[5][6]

The primary reason this technique is considered the gold standard is its ability to determine the absolute configuration and conformation of a molecule unambiguously.[1][3] For a molecule like this compound, this means we can definitively know the spatial relationship between the carboxylic acid, the nitro group, and the two methyl groups on the benzene ring.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a confirmed crystal structure is a multi-step process where each stage is critical for success. The causality behind these steps underscores the rigor of the technique. The greatest challenge, and the most common rate-limiting step, is the growth of a high-quality single crystal suitable for diffraction.[3][7]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification of this compound crystal_growth Single Crystal Growth (Crucial for quality data) synthesis->crystal_growth Homogeneous sample required mounting Crystal Selection & Mounting (Size: 0.1-0.3 mm) crystal_growth->mounting diffractometer Data Collection (X-ray Diffractometer) mounting->diffractometer Precise orientation processing Data Processing (Integration of intensities) diffractometer->processing solution Structure Solution (Solving the 'phase problem') processing->solution refinement Structure Refinement (Model optimization) solution->refinement validation Final Structure & Validation (CIF File) refinement->validation

Caption: The experimental workflow for single-crystal X-ray crystallography.

Orthogonal Validation: A Comparison with Spectroscopic Methods

To appreciate the definitive nature of X-ray crystallography, it is essential to compare it with other common analytical techniques. While these methods are faster and do not require crystallization, they provide indirect structural information that must be pieced together.

Technique Information Provided for C₉H₉NO₄ Strengths Limitations
Single-Crystal X-ray Crystallography • Unambiguous 3D molecular structure[1]• Precise bond lengths & angles[5][6]• Absolute configuration[3]• Intermolecular interactions in the solid state• Definitive structural proof• Provides spatial arrangement and stereochemistry• Requires a high-quality single crystal• Can be a time-consuming process
NMR Spectroscopy(¹H, ¹³C) • Number and environment of unique protons and carbons[8]• Connectivity of atoms (via 2D NMR)[9]• Presence of functional groups• Excellent for structural elucidation in solution[10]• Non-destructive• Provides relative, not absolute, stereochemistry• Does not give precise bond lengths or angles• Infers connectivity, does not directly image it
Mass Spectrometry(MS) • Molecular weight (m/z of molecular ion)[11][12]• Molecular formula (with High-Resolution MS)[13]• Fragmentation pattern for substructure clues• High sensitivity, requires minimal sample• Confirms elemental composition• Provides no information on connectivity or stereochemistry[14]• Isomeric compounds can have identical molecular weights
FTIR Spectroscopy • Presence of key functional groups: - O-H stretch (carboxylic acid) - C=O stretch (carboxylic acid) - N-O stretches (nitro group) - C-H stretches (methyl, aromatic)• Fast, simple, and requires little sample preparation• Excellent for confirming functional groups[15][16]• Provides a "fingerprint," not a complete structural map[17]• Does not reveal atomic connectivity or stereochemistry
A Synergistic Approach to Structure Confirmation

In practice, these techniques are not mutually exclusive but are used in a complementary workflow. Spectroscopy and spectrometry are used to rapidly characterize a synthesis product and build a structural hypothesis. X-ray crystallography is then employed for final, unambiguous confirmation, a step that is non-negotiable in regulated environments like pharmaceutical development.

synergistic_workflow cluster_initial Initial Characterization cluster_final Definitive Confirmation ms Mass Spectrometry (Confirms C₉H₉NO₄ Formula) proposed Proposed Structure (this compound) ms->proposed ftir FTIR Spectroscopy (Confirms -COOH, -NO₂ groups) ftir->proposed nmr NMR Spectroscopy (Shows connectivity, e.g., 1,2,4,5-substitution) nmr->proposed xray X-ray Crystallography proposed->xray Requires confirmation confirmed Confirmed 3D Structure (Unambiguous Proof) xray->confirmed

Caption: A synergistic workflow for molecular structure confirmation.

Experimental Protocols

A self-validating system requires robust and detailed protocols. Below are methodologies for the key experiments discussed.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture). Employ a slow evaporation or solvent diffusion technique. The goal is to allow molecules to organize slowly into a well-ordered lattice, yielding clear, single crystals of 0.1-0.3 mm in size.[4][7]

  • Mounting: Using a microscope, select a high-quality crystal devoid of cracks or defects. Mount the crystal on a goniometer head using a cryoprotectant oil.[7]

  • Data Collection: Mount the goniometer on the diffractometer. A modern instrument, such as a Rigaku XtaLAB Synergy-i, uses a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å) and a sensitive detector.[1][5] The crystal is cooled in a nitrogen stream (e.g., 100 K) to minimize thermal vibrations. The goniometer rotates the crystal through various orientations while the detector records the diffraction pattern.[4]

  • Data Processing & Structure Solution: The collected diffraction spots (reflections) are indexed and their intensities integrated. Software is used to solve the "phase problem" and generate an initial electron density map.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit, resulting in a final, highly accurate molecular structure. The quality of the final structure is assessed using metrics like the R-factor.

Protocol 2: NMR Spectroscopy (¹H & ¹³C)
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[18]

  • Data Acquisition: Insert the tube into the NMR spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum, which typically requires a small number of scans.[19] Subsequently, acquire a ¹³C spectrum, which requires a significantly larger number of scans due to the low natural abundance of ¹³C.[18][19]

  • Data Processing: The raw data is Fourier transformed. The resulting spectra are phased, baseline corrected, and calibrated using the residual solvent signal as a reference.[19]

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a minute quantity of the solid sample into the mass spectrometer's ion source, often via a direct insertion probe.[19]

  • Ionization & Analysis: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][19] The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[11]

  • Data Interpretation: The resulting mass spectrum plots ion intensity versus m/z. Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern for structural clues.[12]

Protocol 4: FTIR Spectroscopy (ATR-FTIR)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric contributions.[19]

  • Data Acquisition: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[18] Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[19]

  • Data Interpretation: The instrument software automatically ratios the sample spectrum against the background. Identify the characteristic absorption bands corresponding to the compound's functional groups.[17]

Conclusion

For the definitive structural confirmation of this compound, a multi-technique approach provides the highest level of confidence. NMR, MS, and FTIR are essential for establishing the molecular formula, identifying functional groups, and proposing the correct atomic connectivity. However, these methods fall short of providing the unambiguous, three-dimensional structural proof required for applications where molecular geometry dictates function.

Single-crystal X-ray crystallography remains the ultimate arbiter, offering an irrefutable and high-resolution picture of the molecule. It is the only technique that can directly reveal the precise bond lengths, angles, and the absolute spatial arrangement of the substituents, thereby confirming the structure with the highest possible degree of scientific integrity. For researchers in drug development and materials science, embracing this definitive technique is a critical step in ensuring the validity and reproducibility of their work.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 2,5-Dimethyl-3-nitrobenzoic acid (CAS: 27022-97-5) serves as a critical building block in the synthesis of various complex molecules, including active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a carboxylic acid, two methyl groups, and a nitro group, presents a unique profile of potential impurities stemming from its synthesis, primarily the nitration of 2,5-dimethylbenzoic acid.

The nitration of an aromatic ring substituted with both activating (methyl) and deactivating (carboxylic acid) groups can lead to a mixture of positional isomers.[2][3][4] Consequently, a robust, multi-faceted analytical approach is not just recommended but essential for validating the purity of the final product. This guide provides an in-depth comparison of orthogonal analytical techniques, offering field-proven insights and detailed protocols to empower researchers to confidently assess the purity of synthesized this compound.

The Analytical Strategy: An Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. A self-validating system relies on employing multiple, orthogonal techniques that measure different physicochemical properties of the molecule. For this compound, a logical and effective workflow involves a preliminary thermal analysis followed by definitive spectroscopic and chromatographic separations.

Purity_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Quantitative Purity & Impurity Profiling A Synthesized Product B Melting Point Analysis A->B Initial Check C FTIR Spectroscopy B->C Proceed if m.p. is sharp D NMR Spectroscopy (¹H & ¹³C) C->D Confirm Functional Groups E HPLC-UV Analysis D->E Confirm Structure F Purity Report & Impurity Profile E->F Quantify Purity

Caption: General workflow for purity assessment of this compound.

Melting Point Analysis: The First Line of Defense

Melting point is a fundamental thermal property that provides a rapid and inexpensive preliminary assessment of purity. A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas the presence of impurities will depress the melting point and broaden the range.

Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces holding the molecules together. This phenomenon, known as freezing-point depression, is a colligative property that provides a reliable, albeit non-specific, indication of purity.

Experimental Protocol:

  • Ensure the synthesized this compound is completely dry, as residual solvent will significantly depress the melting point.

  • Load a small, finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rapid rate (e.g., 10-15°C/min) to determine an approximate melting range.

  • Allow the apparatus to cool, then repeat the determination with a fresh sample, heating at a much slower rate (1-2°C/min) as you approach the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Data Interpretation:

  • Expected Result: The literature boiling point for this compound is 352.6°C, though melting point is the more relevant measure for a solid and is typically determined experimentally.[1][5] A sharp, well-defined melting point close to the literature value for the pure compound indicates high purity.

  • Indication of Impurities: A broad melting range (e.g., >2°C) and a melting point lower than the reference value suggest the presence of impurities.

Spectroscopic Analysis: Confirming Molecular Identity

Spectroscopic methods provide an unambiguous confirmation of the molecular structure and the presence of key functional groups. They are indispensable for verifying that the desired molecule has been synthesized and for identifying unexpected structures that may arise from impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality: Specific covalent bonds vibrate at characteristic frequencies. When the frequency of infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, resulting in a peak in the FTIR spectrum. The presence of expected peaks and the absence of unexpected ones provide strong evidence of the compound's identity and purity.

Experimental Protocol:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry KBr powder.

  • Grind the mixture to a fine powder to ensure uniform dispersion.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation: The spectrum should be compared against a reference spectrum or analyzed for the presence of characteristic absorption bands.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)~3300-2500 (very broad)
Carboxylic AcidC=O stretch~1710-1680
Nitro GroupN-O asymmetric stretch~1550-1500
Nitro GroupN-O symmetric stretch~1360-1330
Aromatic RingC-H stretch~3100-3000
Aromatic RingC=C stretch~1600-1450

Source: Adapted from general IR spectroscopy principles.[6][7][8]

Trustworthiness: The absence of a broad O-H stretch from an alcohol (if used as a solvent) or the absence of C=O stretches from other carbonyl-containing starting materials helps validate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of an organic molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in an external magnetic field, they can align with or against the field. The energy difference between these states corresponds to a specific radiofrequency, which is highly sensitive to the local electronic environment. The number of signals, their location (chemical shift), their splitting pattern, and their integration (for ¹H NMR) create a unique fingerprint of the molecule.

Experimental Protocol (¹H NMR):

  • Accurately weigh ~5-10 mg of the sample into an NMR tube.

  • Add ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Acquire the ¹H NMR spectrum. For quantitative analysis (qNMR), a long relaxation delay (d1) of at least 30-60 seconds is crucial to ensure accurate signal integration.[10]

Data Interpretation (Predicted for this compound):

Proton TypeEnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOHCarboxylic Acid> 10 (very broad)Singlet1H
Ar-HAromatic H at C4~7.5-8.0Singlet1H
Ar-HAromatic H at C6~7.5-8.0Singlet1H
-CH₃Methyl at C2~2.4-2.6Singlet3H
-CH₃Methyl at C5~2.4-2.6Singlet3H

Note: The two aromatic protons and two methyl groups may have slightly different chemical shifts depending on the solvent and field strength.

Trustworthiness: The presence of extra aromatic or methyl signals would strongly indicate isomeric impurities or unreacted starting material. qNMR, when performed with a certified internal standard, is a primary analytical method that can determine purity without needing a reference standard of the analyte itself.[10]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

For separating and quantifying the target compound from its closely related impurities, such as positional isomers, HPLC is the method of choice.[11][12][13] Its high resolving power and sensitivity make it ideal for generating a precise purity value (e.g., 99.5%).[14]

Causality: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[11] For a moderately polar compound like this compound, reversed-phase HPLC is highly effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute faster, while less polar compounds are retained longer by the hydrophobic stationary phase.

HPLC_Workflow A 1. Mobile Phase Preparation (e.g., Acetonitrile/Water/Acid) C 3. HPLC System Setup (Column, Flow Rate, Detector) A->C B 2. Sample Preparation (Dissolve sample in mobile phase) D 4. Injection (Inject sample onto column) B->D E 5. Separation (Analytes partition between phases) C->E D->E F 6. Detection (UV Detector at λmax) E->F G 7. Data Analysis (Integrate peaks, calculate % Area) F->G

Caption: A typical experimental workflow for HPLC analysis.

Experimental Protocol (Reversed-Phase HPLC):

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A common choice for acidic analytes is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) to suppress the ionization of the carboxylic acid group.[14]

  • Standard/Sample Preparation: Prepare a stock solution of the synthesized material in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: Isocratic or gradient elution. For example, an isocratic mixture of 40:60 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Data Interpretation:

  • Expected Result: A single major peak corresponding to this compound with a high area percentage (e.g., >99%).

  • Indication of Impurities: The presence of additional peaks indicates impurities. The retention time of these peaks can help identify them. For example, unreacted 2,5-dimethylbenzoic acid would likely be more nonpolar and have a longer retention time, while more polar by-products would elute earlier. Isomeric nitrobenzoic acids will have slightly different retention times and require a well-optimized method for baseline separation.[14][15]

Comparative Summary of Analytical Methods

Analytical MethodPrincipleCommon Analytes DetectedAdvantagesDisadvantages
Melting Point Disruption of crystal lattice by impurities lowers the melting temperature.Overall presence of crystalline impurities.Fast, inexpensive, requires minimal equipment.Non-specific, insensitive to amorphous impurities or very low impurity levels.
FTIR Spectroscopy Absorption of specific frequencies of IR radiation by molecular bonds.Presence/absence of key functional groups (e.g., -COOH, -NO₂, Ar-H).Rapid, non-destructive, excellent for structural confirmation.Not easily quantifiable, may not detect impurities with similar functional groups.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Target molecule, structural isomers, residual solvents, starting materials.Provides unambiguous structural detail, qNMR is a primary quantitative method.[10]Higher equipment cost, lower sensitivity than HPLC for trace impurities.
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.[11]Target molecule, isomeric impurities, starting materials, synthesis by-products.High sensitivity and resolution, excellent for separating isomers[14][15], robust and highly quantitative.Requires reference standards for absolute quantification, method development can be time-consuming.

Conclusion

Assessing the purity of synthesized this compound is a critical step that demands a rigorous and scientifically sound approach. A cursory check is insufficient; a comprehensive strategy employing orthogonal methods is the only way to ensure the quality required for high-stakes applications like drug development. By combining the rapid preliminary check of melting point analysis with the detailed structural confirmation from FTIR and NMR, and culminating in the precise quantitative power of HPLC, researchers can build a complete and trustworthy purity profile. This multi-faceted validation system not only confirms the identity and purity of the target compound but also provides invaluable insights into the success of the synthesis and the nature of any impurities, ensuring a solid foundation for subsequent research and development.

References

A Researcher's Guide to Comparative Efficacy Analysis of 2,5-Dimethyl-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, medicinal chemists, and researchers in the life sciences, the systematic evaluation of novel chemical entities is the cornerstone of innovation. The 2,5-dimethyl-3-nitrobenzoic acid scaffold presents a compelling starting point for the development of new therapeutic agents. Its unique substitution pattern—featuring electron-donating methyl groups and a potent electron-withdrawing nitro group—offers a rich chemical space for derivatization and optimization of biological activity.

This guide provides a comprehensive framework for the comparative efficacy analysis of novel compounds based on the this compound core. While extensive comparative data for this specific family of compounds is not yet widely published, this document will equip you with the foundational knowledge, experimental protocols, and data interpretation strategies necessary to conduct your own rigorous evaluations. We will draw upon established methodologies from the broader field of nitroaromatic compound research to provide a scientifically sound approach.

The Rationale: Why Focus on this compound?

The benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs. The addition of a nitro group can significantly enhance the biological activity of a molecule. Nitroaromatic compounds are known to exhibit a wide range of therapeutic effects, including antimicrobial, anticancer, and antiparasitic activities.[1] The underlying mechanism often involves the bioreduction of the nitro group within target cells to form reactive nitroso and hydroxylamino species, which can induce cellular damage.

The this compound scaffold is of particular interest due to the interplay of its substituents. The methyl groups can influence lipophilicity, potentially enhancing membrane permeability, and may also provide steric hindrance that could contribute to target selectivity. The nitro group, positioned between the two methyl groups, is poised to be a key driver of biological activity. By systematically modifying the carboxylic acid group—for instance, through the formation of amides or esters—researchers can fine-tune the compound's physicochemical properties and explore a wide range of biological targets.

A Roadmap for Comparative Efficacy Studies

A systematic approach is crucial for generating reliable and comparable efficacy data. The following workflow outlines the key stages in the evaluation of a novel series of this compound derivatives.

Comparative Efficacy Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural Confirmation (NMR, MS, etc.) Purification->Structural_Confirmation Primary_Assay Primary Assay (e.g., MIC Determination) Structural_Confirmation->Primary_Assay Secondary_Assay Secondary Assay (e.g., Cytotoxicity) Primary_Assay->Secondary_Assay Data_Tabulation Data Tabulation & Comparison Secondary_Assay->Data_Tabulation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Tabulation->SAR_Analysis

Caption: A generalized workflow for the synthesis, screening, and analysis of novel this compound derivatives.

Illustrative Comparative Efficacy Data

To guide your data presentation, the following table provides a hypothetical comparison of a series of this compound amides against a panel of microbial strains. This table is for illustrative purposes and is based on the types of data generated in studies of related nitrobenzoic acid derivatives.[2]

Compound IDR-Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. M. tuberculosisCytotoxicity (CC50 in µM) on Vero cells
DMNA-1 -NH-CH₂-Ph6412832>100
DMNA-2 -NH-(CH₂)₂-Ph326416>100
DMNA-3 -NH-Cyclohexyl12825664>100
DMNA-4 -NH-Adamantyl1632885
Ciprofloxacin (Positive Control)10.52>100
Isoniazid (Positive Control)N/AN/A0.1>100

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a standard and reliable approach for assessing the antimicrobial efficacy of novel compounds.[2]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for M. tuberculosis)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in the appropriate broth medium to a starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., approximately 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum but no compound).

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.

Interpreting the Results: The Path to Lead Optimization

The data generated from these assays will form the basis of your structure-activity relationship (SAR) analysis. By comparing the MIC values of different derivatives, you can begin to understand how modifications to the R-group of the this compound scaffold influence antimicrobial potency. For example, in our hypothetical data, increasing the lipophilicity and bulk of the amide substituent (from benzyl to adamantyl) appears to enhance activity.

It is also crucial to assess the cytotoxicity of your compounds against a mammalian cell line (e.g., Vero cells) to determine their selectivity index (SI). The SI is calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (e.g., MIC). A higher SI indicates greater selectivity for the microbial target over host cells, a critical parameter for a potential therapeutic agent.

Visualizing the Mechanism of Action: A Conceptual Framework

While the precise mechanism of action for novel this compound derivatives will require further investigation, a plausible pathway involves the intracellular reduction of the nitro group, a common mechanism for nitroaromatic antimicrobials.

Mechanism_of_Action Compound 2,5-Dimethyl-3-nitrobenzoic Acid Derivative Cell_Membrane Bacterial Cell Membrane Compound->Cell_Membrane Passive Diffusion Nitroreductase Nitroreductase Cell_Membrane->Nitroreductase Intracellular Accumulation Reactive_Intermediates Reactive Nitroso & Hydroxylamino Species Nitroreductase->Reactive_Intermediates Reduction Cellular_Damage Oxidative Stress & Macromolecular Damage Reactive_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: A conceptual diagram of the potential mechanism of action for nitroaromatic compounds.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative efficacy data for its derivatives is currently limited in the public domain, this guide provides a robust framework for researchers to conduct their own systematic evaluations. By employing the outlined workflow, adhering to rigorous experimental protocols, and carefully analyzing the resulting data, you will be well-equipped to unlock the therapeutic potential of this versatile chemical class. The insights gained from your research will not only advance your specific drug discovery program but also contribute valuable knowledge to the broader scientific community.

References

A Senior Application Scientist's Guide to 2,5-Dimethyl-3-nitrobenzoic Acid: Synthesis, Applications, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on 2,5-Dimethyl-3-nitrobenzoic acid (DMNA), a versatile chemical intermediate with significant potential in the fine chemical, pharmaceutical, and dye industries. This guide moves beyond a simple cataloging of properties to provide an in-depth analysis of its synthesis, key applications, and a comparative look at its performance against relevant alternatives. As Senior Application Scientists, our goal is to equip you with the practical and theoretical knowledge to effectively utilize this valuable building block in your research and development endeavors.

Introduction to this compound: A Niche Yet Powerful Building Block

This compound, with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring two methyl groups and a nitro group on the benzene ring, imparts a unique set of electronic and steric properties that make it a valuable precursor in multi-step organic syntheses. While not as commonly cited as simpler nitrobenzoic acid isomers, its specific substitution pattern offers distinct advantages in directing subsequent chemical transformations, allowing for the synthesis of complex molecules with precise substitution patterns.[3][4]

The primary utility of DMNA lies in its role as a precursor to 2,5-dimethyl-3-aminobenzoic acid through the reduction of its nitro group. This corresponding amine is a key intermediate for creating a variety of organic compounds, from vibrant azo dyes to novel pharmaceutical scaffolds.[4][5] The strategic placement of the methyl and amino groups on the benzoic acid backbone allows for the construction of intricate molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number27022-97-5[2]
Molecular FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]
Boiling Point352.6 °C[3]
Flash Point156 °C[3]

Synthesis of this compound: A Case Study in Regioselectivity

The most direct route to this compound is the electrophilic nitration of 2,5-dimethylbenzoic acid. This reaction serves as an excellent case study in the directing effects of multiple substituents on an aromatic ring. The carboxylic acid group is a meta-director and a deactivating group, while the two methyl groups are ortho-, para-directors and activating groups. Their combined influence dictates the position of the incoming nitro group.

A key study on this reaction provides valuable quantitative data on the isomer distribution.[1]

Comparative Analysis of Nitration Products

Experimental data reveals that the nitration of 2,5-dimethylbenzoic acid with fuming nitric acid does not exclusively yield the desired 3-nitro isomer (meta to the carboxyl group). Instead, a significant amount of the 6-nitro isomer (ortho to the carboxyl group) is also formed.[1]

Table 2: Isomer Distribution in the Nitration of 2,5-Dimethylbenzoic Acid

IsomerPosition of Nitro GroupYieldReference
This compoundmeta to -COOH29%[1]
2,5-Dimethyl-6-nitrobenzoic acidortho to -COOH41%[1]

This distribution highlights the competitive nature of the directing effects. The strong activating and ortho-directing influence of the two methyl groups leads to a substantial amount of substitution at the sterically hindered ortho position. This presents a significant purification challenge for isolating the pure 3-nitro isomer.

Experimental Protocol: Nitration of 2,5-Dimethylbenzoic Acid

The following protocol is adapted from the literature and illustrates the synthesis of a mixture of this compound and 2,5-dimethyl-6-nitrobenzoic acid.[1]

Materials:

  • 2,5-Dimethylbenzoic acid

  • Fuming nitric acid

  • Ethanol

  • Benzene

  • Ice

Procedure:

  • Carefully add fuming nitric acid to a cooled solution of 2,5-dimethylbenzoic acid.

  • Maintain the reaction mixture at a low temperature with an ice bath.

  • After the reaction is complete, pour the mixture over ice to precipitate the crude product.

  • Collect the precipitate by filtration and wash with cold water.

  • The separation of the meta and ortho isomers is achieved through fractional crystallization. Recrystallization from a hot ethanol-water mixture, followed by recrystallization from benzene, can be employed to isolate the this compound.[1]

Causality Behind Experimental Choices:

  • Fuming Nitric Acid: A strong nitrating agent is required to overcome the deactivating effect of the carboxyl group.

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of dinitro byproducts.

  • Fractional Crystallization: The difference in the crystal packing and solubility of the meta and ortho isomers allows for their separation through a carefully controlled crystallization process.

Alternative Synthetic Strategies

While direct nitration is the most straightforward approach, the isomeric mixture it produces necessitates a discussion of alternative, potentially more selective, synthetic routes. One could envision a multi-step synthesis starting from a differently substituted precursor that would favor the desired regiochemistry, although this would likely increase the overall number of steps and reduce the overall yield.

Core Applications: A Gateway to Amines, Dyes, and Pharmaceuticals

The true value of this compound is realized upon its conversion to 2,5-dimethyl-3-aminobenzoic acid. This transformation opens the door to a wide array of applications, primarily in the synthesis of azo dyes and as a building block for pharmaceutical agents.[4][5]

Reduction to 2,5-Dimethyl-3-aminobenzoic Acid

The reduction of the nitro group to an amine is a fundamental and well-established transformation in organic chemistry. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • Dissolve this compound in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,5-dimethyl-3-aminobenzoic acid.

  • The product can be further purified by recrystallization if necessary.

Trustworthiness of the Protocol: This is a standard and widely used protocol for the reduction of aromatic nitro compounds. The progress of the reaction can be easily monitored, and the workup procedure is straightforward. The use of a heterogeneous catalyst allows for its simple removal by filtration.

Diagram: Synthetic Pathway from DMNA to Key Intermediates

G DMNA This compound AMINE 2,5-Dimethyl-3-aminobenzoic Acid DMNA->AMINE Reduction (e.g., H2/Pd-C) DIAZONIUM Diazonium Salt AMINE->DIAZONIUM Diazotization (NaNO2, HCl) PHARMA Pharmaceutical Precursor AMINE->PHARMA Further functionalization (e.g., amidation, cyclization) AZO_DYE Azo Dye DIAZONIUM->AZO_DYE Azo Coupling (with a coupling component)

Caption: Key synthetic transformations of this compound.

Application in Azo Dye Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. 2,5-Dimethyl-3-aminobenzoic acid can serve as the diazo component to produce a variety of azo dyes.

Experimental Protocol: Representative Synthesis of an Azo Dye

This protocol describes the synthesis of a hypothetical azo dye using 2,5-dimethyl-3-aminobenzoic acid and phenol as the coupling component.

Part 1: Diazotization of 2,5-Dimethyl-3-aminobenzoic Acid

Materials:

  • 2,5-Dimethyl-3-aminobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Distilled water

  • Ice

Procedure:

  • Dissolve 2,5-dimethyl-3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes at this temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).

Part 2: Azo Coupling

Materials:

  • Phenol

  • Sodium hydroxide

  • The diazonium salt solution from Part 1

  • Ice

Procedure:

  • Dissolve phenol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with constant stirring.

  • A brightly colored azo dye should precipitate out of the solution.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the dye by filtration, wash with cold water, and dry.

Expertise & Experience: The choice of an alkaline medium for the coupling with phenol is critical. The phenoxide ion, formed in the basic solution, is a much more powerful electron-donating group than the neutral phenol, thus activating the aromatic ring for electrophilic attack by the diazonium salt.

Application in Pharmaceutical Synthesis

Substituted aminobenzoic acids are important scaffolds in medicinal chemistry.[5] The 2,5-dimethyl-3-aminobenzoic acid moiety can be incorporated into larger molecules to modulate their pharmacological properties, such as binding to a target receptor or enzyme. While specific commercial drugs directly derived from this compound are not readily found in the public domain, its potential is evident from the vast number of pharmaceuticals containing substituted aminobenzoic acid cores.

Hypothetical Application: Synthesis of a Bioactive Amide

This protocol outlines a general procedure for the synthesis of an amide, a common functional group in many active pharmaceutical ingredients (APIs), from 2,5-dimethyl-3-aminobenzoic acid.

Experimental Protocol: Amide Synthesis

Materials:

  • 2,5-Dimethyl-3-aminobenzoic acid

  • An acyl chloride (e.g., benzoyl chloride) or a carboxylic acid with a coupling agent (e.g., DCC, EDC)

  • A suitable solvent (e.g., dichloromethane, THF)

  • A base (e.g., triethylamine, pyridine) if starting from an acyl chloride

Procedure (using an acyl chloride):

  • Dissolve 2,5-dimethyl-3-aminobenzoic acid and a base (e.g., triethylamine) in a dry solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride (e.g., benzoyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and evaporate the solvent to obtain the crude amide product.

  • Purify the product by recrystallization or column chromatography.

Diagram: Experimental Workflow for Azo Dye Synthesis

G cluster_0 Diazotization cluster_1 Azo Coupling a Dissolve Amine in HCl b Cool to 0-5°C a->b c Add NaNO2 solution b->c d Stir for 20 min c->d g Add Diazonium Salt d->g Diazonium Salt Solution e Dissolve Phenol in NaOH f Cool to 0-5°C e->f f->g h Stir and Precipitate Dye g->h

Caption: Step-by-step workflow for a typical azo dye synthesis.

Comparative Landscape: Positioning DMNA Against Alternatives

The choice of a starting material in organic synthesis is often a balance between its availability, cost, and its performance in subsequent reactions. When considering this compound, a comparison with other substituted nitrobenzoic acids is instructive.

Table 3: Comparison of Substituted Nitrobenzoic Acids

CompoundKey Synthetic FeaturePrimary Application Focus
This compound Nitration yields a mixture of isomers requiring purification.[1]Provides a specific substitution pattern for complex molecule synthesis.
3-Nitrobenzoic acid Readily synthesized by direct nitration of benzoic acid in high yield.[6]A general-purpose building block for meta-substituted compounds.
4-Nitrobenzoic acid Typically synthesized by oxidation of 4-nitrotoluene.[7]Precursor to p-aminobenzoic acid (PABA), a widely used building block in pharmaceuticals.[5]
2-Nitrobenzoic acid Synthesized by oxidation of 2-nitrotoluene.[7]Used for ortho-substituted derivatives; the "ortho effect" can influence reactivity.

The primary disadvantage of using 2,5-dimethylbenzoic acid as a precursor is the formation of a significant amount of the 6-nitro isomer during nitration, which complicates purification and reduces the overall yield of the desired 3-nitro product.[1] However, for applications where the specific 2,5-dimethyl-3-amino substitution pattern is required, this synthetic route is the most direct.

In contrast, simpler isomers like 3-nitrobenzoic acid are more straightforward to synthesize in high purity. The choice between these starting materials will ultimately depend on the final target molecule. If the specific substitution pattern of DMNA is not essential, a more readily available isomer may be a more practical choice.

Conclusion: A Niche but Valuable Tool for the Synthetic Chemist

This compound is a specialized yet valuable building block for organic synthesis. While its synthesis via direct nitration presents challenges in terms of isomer separation, it provides access to a unique substitution pattern that is advantageous for the creation of complex molecules. Its primary utility as a precursor to 2,5-dimethyl-3-aminobenzoic acid makes it a relevant intermediate in the synthesis of azo dyes and potential pharmaceutical candidates.

For researchers and drug development professionals, understanding the nuances of its synthesis and the strategic value of its substitution pattern is key to leveraging its full potential. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful application of this compound in your synthetic endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dimethyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the safe disposal of 2,5-Dimethyl-3-nitrobenzoic acid (CAS No. 27022-97-5), a compound frequently used as a synthetic intermediate. Our approach is grounded in established safety principles to ensure the protection of personnel and the environment.

Hazard Assessment & Risk Mitigation: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound, like many nitroaromatic compounds, presents multiple hazards that dictate its handling and disposal pathway.[1][2][3]

1.1. Chemical Profile and Inherent Hazards

The primary risks associated with this compound, as identified in safety data sheets (SDS) and related literature, include:

  • Irritation: It is known to cause skin and serious eye irritation.[4][5][6][7][8] Direct contact can lead to inflammation and discomfort, necessitating careful handling.

  • Respiratory Effects: Inhalation of dust particles may cause respiratory irritation.[5][6][8][9]

  • Systemic & Long-Term Toxicity: While data for this specific molecule is limited, related nitroaromatic compounds are often harmful if swallowed and may carry suspicions of carcinogenicity, mutagenicity, or reproductive toxicity.[4] This potential for systemic harm underscores the need to prevent any form of exposure.

  • Combustion Hazards: During combustion, it can release toxic and corrosive nitrogen oxides (NOx) and carbon oxides.[5][9][10] This is a critical consideration for the final disposal method, as uncontrolled burning would release hazardous pollutants.

  • Environmental Toxicity: Nitroaromatic compounds are recognized as persistent and toxic environmental pollutants.[2] Therefore, release into the environment via drains or as regular trash is strictly prohibited.[5][8][9][11]

1.2. Personal Protective Equipment (PPE): The First Line of Defense

Based on the hazard profile, a specific PPE ensemble is mandatory to create a reliable barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation. Gloves must be inspected before use and disposed of after handling the compound.[9]
Eye Protection Chemical safety goggles and/or a full-face shield.To protect against dust particles and accidental splashes, preventing serious eye irritation.[1][5][6]
Body Protection A standard or flame-resistant laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts).Required when handling the solid compound outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][9]

Waste Segregation and Containment Protocol

Proper containment is a critical step that ensures the waste can be safely stored and transported without incident. The core principle is the strict segregation of waste streams.

2.1. The Principle of Non-Mixing

Never mix this compound waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[4] Incompatible materials can react, leading to heat generation, gas evolution, or container pressurization. This compound should be collected in a dedicated, clearly labeled hazardous waste container.

2.2. Step-by-Step Containerization Procedure

  • Select the Right Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) pail or a glass jar with a secure, screw-top lid. Ensure the container is in good condition with no cracks or leaks.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely with the full chemical name ("this compound"), the CAS number (27022-97-5), and the associated hazard warnings (e.g., "Irritant," "Environmental Hazard").

  • Transfer the Waste: Carefully transfer the solid waste into the container using a dedicated scoop or spatula. If transferring a solution, use a funnel. Avoid creating dust by handling the material gently.[5][9] All transfers should be performed inside a chemical fume hood.

  • Seal and Store: Securely close the container lid. Store the container in a designated satellite accumulation area that is well-ventilated, away from heat sources, and segregated from incompatible materials.[11][12]

  • Dispose of Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weigh boats, or contaminated paper towels, must be disposed of in the same hazardous waste container.[9]

Disposal Workflow: A Decision-Making Framework

The ultimate disposal of this compound is not a task for individual laboratories. The compound's hazardous nature necessitates a professional and regulated approach. On-site treatment or neutralization is not recommended due to the stability of the nitroaromatic structure and the potential for hazardous reactions.

The only professionally accepted and safe method is to engage a licensed hazardous waste disposal contractor.

Caption: Disposal workflow for this compound.

3.1. The Preferred Method: Licensed Professional Disposal

Contact your institution's EHS department or an approved hazardous waste disposal company to arrange for the collection of the waste.[2][4][9] They are equipped to handle, transport, and document the disposal process in compliance with all local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[13][14]

3.2. Incineration: The Mechanism of Destruction

The most effective and environmentally sound method for destroying nitroaromatic compounds is high-temperature incineration.[9] This process, carried out in a specialized hazardous waste incinerator, uses controlled high temperatures to break the molecule down into its constituent elements. Crucially, these facilities are equipped with afterburners and flue gas scrubbers that capture and neutralize the hazardous NOx and other toxic byproducts, preventing their release into the atmosphere.

Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

4.1. Spill Containment and Cleanup Protocol

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE ensemble described in Section 1.2, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation.[5][9] Place it into your pre-labeled hazardous waste container. Avoid dry sweeping that can aerosolize the powder.

  • Clean the Area: Once the bulk material is removed, decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.

4.2. First Aid for Personnel Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water. Never give anything by mouth to an unconscious person.[4][9] Seek immediate medical attention.

References

Navigating the Safe Handling of 2,5-Dimethyl-3-nitrobenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 2,5-Dimethyl-3-nitrobenzoic acid. As a Senior Application Scientist, my aim is to distill technical data into actionable, field-proven insights that prioritize a culture of safety in the laboratory.

While a comprehensive hazard profile for this compound is not fully detailed in all available safety data sheets, by examining data for structurally similar nitrobenzoic acid derivatives, we can establish a robust safety framework. The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, a proactive and conservative approach to PPE is warranted.

Core Safety Directives and Hazard Analysis

Chemical Identity:

  • Name: this compound

  • CAS Number: 27022-97-5[5]

  • Molecular Formula: C9H9NO4[5][6]

  • Molecular Weight: 195.17 g/mol [5][6]

The toxicological properties of this compound have not been thoroughly investigated.[5] However, based on the hazard classifications of analogous compounds, it is prudent to handle it as a substance that can cause skin, eye, and respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended equipment, tailored to mitigate the anticipated hazards.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and face shieldGoggles must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][7] A face shield should be worn over goggles when there is a risk of splashing.[2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation before each use.[1] Dispose of contaminated gloves immediately in accordance with laboratory procedures.[5]
Body Laboratory coatA standard laboratory coat should be worn and fully buttoned.[1] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory NIOSH/MSHA-approved respiratorIn situations where dust or aerosols may be generated, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[5] For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[5] All handling of the solid material should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to prevent dust inhalation.[1][2]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[1]

Handling Procedures:
  • Personal Hygiene: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Avoid eating, drinking, or smoking in the laboratory.[1]

  • Spill Management: In case of a spill, evacuate personnel from the immediate area. For small spills, dampen the solid material to prevent dust from becoming airborne, then carefully sweep it into a designated hazardous waste container.[2][5] The spill area should then be cleaned with alcohol, followed by a soap and water solution.[2]

Disposal Plan:
  • Waste Segregation: All waste containing this compound, including contaminated gloves and weighing papers, should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Disposal Method: Waste must be disposed of through a licensed professional waste disposal service.[5] This material should not be discharged into drains or the environment.[1] Contaminated packaging should be treated as the product itself and disposed of accordingly.[5]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identify Hazards PrepWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea Weighing Weighing & Dispensing PrepWorkArea->Weighing Experiment Experimental Use Weighing->Experiment Decontamination Decontaminate Equipment Experiment->Decontamination Spill Spill Occurs Experiment->Spill WasteSegregation Segregate Waste Decontamination->WasteSegregation Disposal Dispose via Licensed Service WasteSegregation->Disposal FirstAid Administer First Aid Spill->FirstAid SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup SpillCleanup->WasteSegregation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.